Stigmasta-3,5-dien-7-one
Description
has anti-inflammatory activity; isolated from Phragmitis rhizoma; structure in first source
Structure
3D Structure
Properties
CAS No. |
2034-72-2 |
|---|---|
Molecular Formula |
C29H46O |
Molecular Weight |
410.7 g/mol |
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-one |
InChI |
InChI=1S/C29H46O/c1-7-21(19(2)3)12-11-20(4)23-13-14-24-27-25(15-17-29(23,24)6)28(5)16-9-8-10-22(28)18-26(27)30/h8,10,18-21,23-25,27H,7,9,11-17H2,1-6H3/t20-,21-,23-,24+,25+,27+,28+,29-/m1/s1 |
InChI Key |
LCFUUGFUQQAYMY-CJAQKTMASA-N |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CCC=C4)C)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC=C4)C)C)C(C)C |
Synonyms |
stigmasta-3,5-dien-7-one |
Origin of Product |
United States |
Foundational & Exploratory
Stigmasta-3,5-dien-7-one: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stigmasta-3,5-dien-7-one is a naturally occurring phytosterol that has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, consolidating available data on its chemical and physical properties, spectroscopic characteristics, and biological activities. Detailed experimental protocols for the isolation and biological evaluation of similar compounds are presented to facilitate further research. A key focus of this guide is the compound's anti-inflammatory mechanism of action, primarily through the inhibition of the NF-κB signaling pathway. Visual diagrams are provided to illustrate this pathway and relevant experimental workflows.
Chemical and Physical Properties
This compound, also known as tremulone, is a steroid derivative found in various plant species, including Harrisonia abyssinica and Populus tremuloides.[1][2] Its chemical structure is characterized by a stigmastane skeleton with conjugated double bonds at the C-3 and C-5 positions and a ketone group at C-7.
| Property | Value | Source |
| Molecular Formula | C₂₉H₄₆O | [1][2] |
| Molecular Weight | 410.7 g/mol | [1][2] |
| CAS Number | 2034-72-2 | [1][2] |
| IUPAC Name | (8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-one | [1][2] |
| XLogP3 | 9.5 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 6 | [1] |
| Exact Mass | 410.354866087 Da | [1][2] |
| Complexity | 714 | [1] |
Spectroscopic Data
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) data from the National Institute of Standards and Technology (NIST) database provides the following characteristic peaks for this compound. The fragmentation pattern is consistent with the steroidal structure, showing a molecular ion peak and subsequent losses of alkyl chains and functional groups.
| m/z | Interpretation |
| 410 | Molecular Ion (M⁺) |
| 187 | Fragment |
| 174 | Fragment |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Complete assigned ¹H and ¹³C NMR data for this compound are not available in the reviewed literature. However, based on the known structure and data for similar stigmastane-type steroids, the following characteristic signals can be anticipated:
-
¹H NMR:
-
Signals in the olefinic region (δ 5.0-6.0 ppm) corresponding to the protons of the conjugated diene system.
-
Multiple signals in the aliphatic region (δ 0.5-2.5 ppm) corresponding to the steroidal backbone and the side chain protons.
-
Singlet signals for the angular methyl groups (C-18 and C-19).
-
-
¹³C NMR:
-
A signal in the downfield region (δ > 190 ppm) for the carbonyl carbon (C-7).
-
Signals in the olefinic region (δ 120-160 ppm) for the carbons of the diene system (C-3, C-4, C-5, C-6).
-
A series of signals in the aliphatic region for the remaining carbons of the steroid nucleus and the side chain.
-
Infrared (IR) Spectroscopy
A detailed experimental IR spectrum for this compound is not available. However, the expected characteristic absorption bands based on its functional groups are:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~2960-2850 | C-H | Stretching (alkane) |
| ~1660 | C=O | Stretching (α,β-unsaturated ketone) |
| ~1620 | C=C | Stretching (conjugated diene) |
Experimental Protocols
Detailed, step-by-step protocols for the specific synthesis or isolation of this compound are not extensively documented in publicly available literature. However, this section provides representative methodologies for the isolation of stigmastane-type steroids from plant sources and for conducting in vitro anti-inflammatory assays, which can be adapted for research on this compound.
General Protocol for Isolation of Stigmastane-Type Steroids from Plant Material
This protocol is a generalized procedure based on methods for isolating steroids from plant extracts.[3][4]
Objective: To isolate and purify stigmastane-type steroids from a plant source.
Materials:
-
Dried and powdered plant material
-
Solvents: n-hexane, dichloromethane, ethyl acetate, methanol
-
Silica gel (for column chromatography)
-
Thin-layer chromatography (TLC) plates
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Extraction:
-
Macerate the dried and powdered plant material with a non-polar solvent like n-hexane to remove lipids.
-
Subsequently, perform sequential extraction with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and methanol.
-
Concentrate the extracts using a rotary evaporator.
-
-
Fractionation:
-
Subject the most promising extract (based on preliminary screening) to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
-
Purification:
-
Collect fractions and monitor by TLC to identify those containing the compound of interest.
-
Combine similar fractions and subject them to further chromatographic purification steps (e.g., repeated column chromatography or preparative TLC) until a pure compound is obtained.
-
-
Characterization:
-
Characterize the purified compound using spectroscopic methods (MS, NMR, IR) to confirm its identity as this compound.
-
Protocol for In Vitro Anti-Inflammatory Activity Assay using RAW 264.7 Macrophages
This protocol describes a common method to assess the anti-inflammatory effects of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Objective: To determine the effect of this compound on NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Seeding:
-
Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO).
-
-
Stimulation:
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control group without LPS stimulation.
-
-
Nitric Oxide Measurement:
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite as an indicator of NO production.
-
-
Cell Viability Assay:
-
Perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.
-
Biological Activity and Mechanism of Action
This compound has demonstrated notable anti-inflammatory properties. Its primary mechanism of action is believed to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Anti-Inflammatory Effects
Research has shown that this compound can suppress the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E₂ (PGE₂), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in LPS-stimulated macrophages. This suppression is attributed to the inhibition of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes. This compound is thought to exert its anti-inflammatory effects by preventing the degradation of IκB, thereby blocking the nuclear translocation and activation of NF-κB.
Conclusion
This compound is a promising natural compound with significant anti-inflammatory properties mediated through the inhibition of the NF-κB signaling pathway. This technical guide provides a foundational resource for researchers interested in exploring its therapeutic potential. Further studies are warranted to fully elucidate its spectroscopic properties, develop optimized synthesis and isolation protocols, and further investigate its pharmacological activities and mechanisms of action in various disease models.
References
Stigmasta-3,5-dien-7-one: A Technical Guide for Researchers
An In-depth Review of the Structure, Chemical Properties, and Biological Activity of a Promising Anti-inflammatory Steroid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stigmasta-3,5-dien-7-one is a naturally occurring steroid that has garnered significant interest for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its mechanism of action, with a focus on its interaction with the NF-κB signaling pathway. Detailed experimental protocols for its synthesis and purification, though not available in a single comprehensive source, have been compiled from related methodologies. This document aims to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Identification
This compound is a C29 steroid characterized by a conjugated enone system within its steroidal nucleus. The core structure consists of a tetracyclic cyclopenta[a]phenanthrene skeleton.
Chemical Structure:
(A more detailed 2D and 3D structure can be found in publicly available chemical databases)
IUPAC Name: (8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-one[1]
CAS Number: 2034-72-2[1][2][3]
Molecular Formula: C₂₉H₄₆O[1]
Synonyms: 3,5-Stigmastadien-7-one, Tremulone, β-Saccharostenone[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available for related compounds, many of the listed properties for this compound are computationally predicted.
| Property | Value | Source |
| Molecular Weight | 410.67 g/mol | [1] |
| Exact Mass | 410.354866087 Da | [1] |
| Physical State | Solid (predicted) | |
| Melting Point | Not experimentally determined. A related compound, stigmasta-5,22-dien-7-on-3β-ol, has a melting point of 184-186 °C. | [2] |
| Boiling Point | Not experimentally determined. | |
| LogP (octanol/water) | 8.009 (predicted) | |
| Topological Polar Surface Area | 17.1 Ų (predicted) | [1] |
| Hydrogen Bond Donors | 0 (predicted) | |
| Hydrogen Bond Acceptors | 1 (predicted) |
Spectral Data
Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) data from a Gas Chromatography-Mass Spectrometry (GC-MS) analysis indicates the following major fragments:
| m/z | Interpretation |
| 410 | Molecular Ion (M⁺)[1] |
| 187 | Fragment |
| 174 | Fragment |
A detailed fragmentation pattern analysis is pending the availability of a full mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data for this compound are not available in the public domain at the time of this guide's compilation. Researchers synthesizing or isolating this compound are encouraged to perform full NMR characterization.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and purification of this compound are not explicitly published. However, based on the synthesis of related steroidal compounds, the following general procedures can be adapted.
Synthesis from β-Sitosterol (Proposed)
A plausible synthetic route to this compound involves the allylic oxidation of a readily available starting material like β-sitosterol.
Reaction Scheme (Conceptual):
References
Stigmasta-3,5-dien-7-one: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stigmasta-3,5-dien-7-one, a naturally occurring steroid, has garnered significant interest within the scientific community for its potential therapeutic properties, notably its anti-inflammatory effects. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed experimental protocols for its isolation, and an exploration of its biological activity. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound has been identified and isolated from a select number of plant species. The primary documented natural sources are detailed in the table below. While these sources have been confirmed, quantitative data regarding the concentration and yield of this compound from these plants is not extensively reported in the available scientific literature.
| Plant Species | Family | Part of Plant Used | Common Name | Reference |
| Harrisonia abyssinica Oliv. | Simaroubaceae | Stem Bark | - | [1] |
| Populus tremuloides Michx. | Salicaceae | Heartwood | Quaking Aspen, Trembling Aspen | [2][3] |
| Phragmites rhizoma (Trin.) Steud. (Phragmites communis Trin.) | Poaceae | Rhizome | Common Reed | [4] |
Isolation and Purification Protocols
The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. Below is a detailed experimental protocol for the isolation of "tremulone," a synonym for this compound, from the heartwood of Populus tremuloides.[2][5]
Experimental Protocol: Isolation of Tremulone (this compound) from Populus tremuloides Heartwood[5]
1. Plant Material and Initial Extraction:
-
Air-dried heartwood of Populus tremuloides is ground to a fine powder.
-
The powdered heartwood is subjected to continuous extraction with a non-polar solvent such as petroleum ether for an extended period (e.g., 48 hours) in a Soxhlet apparatus.
-
The resulting extract is concentrated under reduced pressure to yield a crude residue.
2. Saponification and Removal of Acidic Components:
-
The crude petroleum ether extract is dissolved in a minimal amount of benzene and refluxed with a 10% solution of potassium hydroxide in 90% ethanol for 2 hours. This step saponifies esters and allows for the separation of acidic and neutral components.
-
After cooling, the mixture is diluted with water and extracted with ether. The ether layer, containing the non-saponifiable (neutral) fraction, is retained.
-
The aqueous-alcoholic layer is acidified and extracted with ether to isolate the acidic fraction (not the target fraction for this compound).
-
The ether extract of the non-saponifiable fraction is washed with water until neutral, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude neutral fraction.
3. Chromatographic Purification:
-
The crude neutral fraction is subjected to column chromatography over activated alumina (Grade II).
-
The column is eluted with a gradient of solvents, starting with petroleum ether and gradually increasing the polarity with the addition of benzene.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing the compound of interest are identified by their characteristic UV absorbance and TLC profile.
4. Crystallization and Final Purification:
-
The fractions enriched with this compound are combined and the solvent is evaporated.
-
The resulting residue is crystallized from a suitable solvent system, such as a mixture of petroleum ether and acetone, to yield purified crystals of this compound.
-
The purity of the isolated compound can be confirmed by melting point determination, and spectroscopic analysis (e.g., UV, IR, NMR, and Mass Spectrometry).
Caption: Isolation workflow for this compound.
Quantitative Data
A thorough review of the existing scientific literature did not yield specific quantitative data on the percentage yield or concentration (e.g., mg/kg of dry weight) of this compound from its identified natural sources. While one study on Populus tremuloides heartwood mentioned a "very small yield (0.001% based on dry wood),"[5] this appears to be an isolated report, and comprehensive quantitative analyses across different sources are lacking. This represents a significant knowledge gap and an opportunity for future research in the phytochemical analysis of these plant species.
| Natural Source | Part of Plant | Reported Yield/Concentration |
| Harrisonia abyssinica | Stem Bark | Data not available |
| Populus tremuloides | Heartwood | ~0.001% of dry wood[5] |
| Phragmites rhizoma | Rhizome | Data not available |
Biological Activity and Signaling Pathway
This compound has been shown to possess anti-inflammatory properties.[4] Research indicates that its mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including pro-inflammatory cytokines and enzymes.
In a cellular model of inflammation induced by lipopolysaccharide (LPS), this compound was found to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2), as well as pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4] This inhibitory effect is attributed to the compound's ability to block the activation of the NF-κB pathway.[4]
Caption: Inhibition of the NF-κB signaling pathway.
Conclusion
This compound is a steroid with documented anti-inflammatory activity, isolable from plant sources such as Harrisonia abyssinica, Populus tremuloides, and Phragmites rhizoma. While detailed protocols for its isolation exist, there is a notable absence of quantitative data regarding its abundance in these natural sources. The compound's mechanism of action, involving the inhibition of the NF-κB signaling pathway, makes it a compelling candidate for further investigation in the development of novel anti-inflammatory agents. Future research should focus on quantifying the yield of this compound from various natural sources and further elucidating its pharmacological profile.
References
- 1. Steroids from Harrisonia abyssinica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Extractives from Populus tremuloides heart-wood: the structure and syn" by R.A. Abramovitch and R.G. Micetich [digitalcommons.usu.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
Stigmasta-3,5-dien-7-one: A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stigmasta-3,5-dien-7-one is a naturally occurring phytosterol found in various plant species. This technical guide provides an in-depth overview of its known biological activities, with a focus on its anti-inflammatory, anticancer, and antimicrobial properties. The information is compiled from peer-reviewed scientific literature to support further research and drug development efforts.
Core Biological Activities
This compound has demonstrated a range of biological effects, with its anti-inflammatory activity being the most extensively studied. Evidence also suggests potential applications in cancer and microbial infections, primarily based on studies of structurally related compounds.
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties by modulating key inflammatory pathways. It has been shown to reduce the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). This is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1]. Furthermore, it has been observed to decrease the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6)[1][2][3][4]. The primary mechanism underlying these effects is the inhibition of the NF-κB signaling pathway[1].
Anticancer Activity
While direct studies on the anticancer activity of this compound are limited, research on related stigmasterol derivatives suggests potential cytotoxic effects against various cancer cell lines. For instance, derivatives of stigmasterol have shown efficacy against breast cancer cell lines such as MCF-7.[5][6] The proposed mechanisms often involve the induction of apoptosis through mitochondria-dependent pathways, including the activation of caspases.[7][8]
Antimicrobial Activity
The antimicrobial potential of this compound is less characterized than its other biological activities. However, studies on stigmasterol and its glycosides have indicated activity against a range of bacteria and fungi.[9] These findings suggest that this compound may also possess antimicrobial properties worth investigating.
Quantitative Data on Biological Activity
Quantitative data for the biological activity of this compound is not extensively available in the public domain. The following tables summarize the available data for the compound and its structurally related analogs.
Table 1: Anti-inflammatory Activity of this compound
| Parameter | Cell Line | Treatment | Result | Reference |
| NO Production | RAW 264.7 | LPS-stimulated | Dose-dependent inhibition | [1] |
| PGE2 Release | RAW 264.7 | LPS-stimulated | Dose-dependent inhibition | [1] |
| TNF-α Secretion | RAW 264.7 | LPS-stimulated | Dose-dependent inhibition | [1] |
| IL-6 Secretion | RAW 264.7 | LPS-stimulated | Dose-dependent inhibition | [1] |
Table 2: Cytotoxicity of Stigmasterol Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 5,6-Epoxystigmast-22-en-3β-ol | MCF-7 | 21.92 | [5] |
| Stigmast-5-ene-3β,22,23-triol | MCF-7 | 22.94 | [5] |
| Stigmastane-3β,5,6,22,23-pentol | HCC70 | 16.82 | [5] |
| Stigmast-5-en-3-ol | HL-60 | 37.82 (µg/ml) | [7] |
| Stigmast-5-en-3-ol | MCF-7 | 45.17 (µg/ml) | [7] |
Table 3: Antimicrobial Activity of Stigmasterol
| Test Organism | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 6.25 - 25 | |
| Candida spp. | 6.25 - 25 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol is used to quantify nitrite, a stable metabolite of NO, in cell culture supernatants.
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^5 cells/mL and incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing the test compound (this compound) at various concentrations. Stimulate the cells with lipopolysaccharide (LPS) at 1 µg/mL for 24 hours.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measurement: Incubate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot for NF-κB, iNOS, and COX-2
This technique is used to detect the expression levels of specific proteins involved in inflammatory pathways.
-
Cell Lysis: Treat RAW 264.7 cells with this compound and/or LPS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p65 (for NF-κB), iNOS, COX-2, or β-actin (loading control) overnight at 4°C.[10][11][12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14][15][16]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing broth.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Experimental Workflows
Anti-inflammatory Signaling Pathway
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Proinflammatory Cytokines IL-6 and TNF-α Increased Telomerase Activity through NF-κB/STAT1/STAT3 Activation, and Withaferin A Inhibited the Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti‑inflammatory activity of 3,5,6,7,3',4'‑hexamethoxyflavone via repression of the NF‑κB and MAPK signaling pathways in LPS‑stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Apoptotic and antiproliferative effects of Stigmast-5-en-3-ol from Dendronephthya gigantea on human leukemia HL-60 and human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The inhibitory role of stigmasterol on tumor growth by inducing apoptosis in Balb/c mouse with spontaneous breast tumor (SMMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. gut.bmj.com [gut.bmj.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. microbe-investigations.com [microbe-investigations.com]
Stigmasta-3,5-dien-7-one: A Technical Guide for Researchers
CAS Number: 2034-72-2 Molecular Formula: C₂₉H₄₆O Synonyms: Tremulone, β-Saccharostenone
This technical guide provides an in-depth overview of Stigmasta-3,5-dien-7-one, a steroidal ketone with significant anti-inflammatory properties. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its chemical properties, biological activity, and relevant experimental protocols.
Chemical and Physical Properties
This compound is a derivative of stigmasterol, a common plant sterol. Its structure features a ketone group at the 7-position and conjugated double bonds at the 3 and 5-positions of the steroid nucleus.[1] This conjugated system is a key feature influencing its chemical reactivity and biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 410.68 g/mol | [2][3] |
| Exact Mass | 410.354866087 Da | [2][4] |
| LogP | 8.009 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 6 | [2] |
| Polar Surface Area | 17.07 Ų | [2] |
| Complexity | 714 | [2] |
Spectral Data
Table 2: Spectral Data for Stigmasta-5,22-dien-7-on-3β-ol
| Spectral Data Type | Key Peaks/Signals |
| Melting Point | 160-162 °C |
| Infrared (IR) νₘₐₓ/cm⁻¹ | 3435 (O-H), 2954 (C-H), 1675 (C=O, conjugated), 1465 (C-H) |
Note: This data is for a related compound and should be used as a general reference.
Biological Activity and Signaling Pathway
This compound, isolated from Phragmites rhizoma, has demonstrated potent anti-inflammatory activity.[5] Studies have shown that it can significantly suppress the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Key Anti-inflammatory Effects:
-
Inhibition of nitric oxide (NO) production.[5]
-
Reduction of prostaglandin E2 (PGE2) levels.[5]
-
Suppression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[5]
The mechanism of action for this anti-inflammatory effect is attributed to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[5]
Caption: NF-κB signaling pathway inhibition by this compound.
Experimental Protocols
Isolation of this compound from Phragmites rhizoma
The following is a general protocol for the isolation of steroidal compounds from plant material, which can be adapted for this compound from Phragmites rhizoma.
Caption: General workflow for the isolation of this compound.
Methodology:
-
Extraction: Dried and powdered Phragmites rhizoma is subjected to extraction with a suitable solvent system, such as a mixture of hexane and ethyl acetate, to isolate compounds of medium polarity.
-
Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Chromatographic Purification: The crude extract is then subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is employed to separate the different components.
-
Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compound.
-
Final Purification: Fractions containing pure this compound are pooled and concentrated to yield the purified compound.
Synthesis of 7-Keto Steroids
A general method for the synthesis of 7-keto steroids involves the allylic oxidation of a Δ⁵-steroid. The following protocol is adapted from the synthesis of a related 7-keto stigmasterol derivative.
Reaction Scheme:
Stigmasterol Derivative (Δ⁵) → this compound
Reagents and Conditions:
-
Starting Material: A suitable stigmasterol derivative with a Δ⁵ double bond.
-
Oxidizing Agent: Chromium trioxide (CrO₃) or other allylic oxidizing agents.
-
Solvent: Dichloromethane or other inert solvent.
-
Temperature: Typically carried out at low temperatures (e.g., -20 °C to room temperature).
General Procedure:
-
The stigmasterol starting material is dissolved in an appropriate solvent.
-
The oxidizing agent is added portion-wise at a controlled temperature.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is then quenched and worked up to isolate the crude product.
-
Purification is typically achieved by column chromatography.
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol outlines the procedure to evaluate the anti-inflammatory effects of this compound on LPS-stimulated macrophages.
Caption: Workflow for in vitro anti-inflammatory assays.
Methodology:
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of 1 µg/mL.
-
Incubation: The cells are incubated for 24 hours.
-
Nitric Oxide Measurement: The concentration of nitric oxide in the culture supernatant is determined using the Griess reagent.
-
Cytokine Measurement: The levels of TNF-α, IL-1β, and IL-6 in the supernatant are quantified using specific ELISA kits.
Conclusion
This compound is a promising natural product with well-defined anti-inflammatory properties. Its ability to modulate the NF-κB signaling pathway makes it an interesting candidate for further investigation in the context of inflammatory diseases. This guide provides a foundational understanding of its chemical and biological characteristics, along with practical experimental outlines to facilitate future research and development. Further studies are warranted to fully elucidate its therapeutic potential and to obtain a complete spectral characterization.
References
- 1. Optimization of the allylic oxidation in the synthesis of 7-keto-delta5-steroidal substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C29H46O | CID 12444466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Complete 1H and 13C NMR assignments of stigma‐5‐en‐3‐O‐β‐glucoside and its acetyl derivative | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to Stigmasta-3,5-dien-7-one: Nomenclature, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stigmasta-3,5-dien-7-one is a naturally occurring phytosterol that has garnered significant interest within the scientific community due to its notable anti-inflammatory properties. This technical guide provides a comprehensive overview of its synonyms and nomenclature, detailed physicochemical and spectral data, and an in-depth look at its biological activity, with a focus on its role as an inhibitor of the NF-κB signaling pathway. This document also includes detailed experimental protocols for the isolation and characterization of this compound, as well as its evaluation for anti-inflammatory effects, to support further research and drug development efforts.
Synonyms and Nomenclature
This compound is known by a variety of names in scientific literature and chemical databases. A clear understanding of this nomenclature is essential for comprehensive literature searches and unambiguous identification of the compound.
| Identifier Type | Identifier | Source |
| IUPAC Name | (8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-one | PubChem[1] |
| CAS Number | 2034-72-2 | PubChem[1] |
| Synonyms | 3,5-Stigmastadien-7-one, β-Saccharostenone, Tremulone | PubChem[1] |
| DSSTox Substance ID | DTXSID10498499 | PubChem[1] |
| Nikkaji Number | J83.549H | PubChem[1] |
| Wikidata | Q82348589 | PubChem[1] |
Physicochemical and Spectral Data
The fundamental physicochemical and spectral properties of this compound are crucial for its identification, characterization, and handling in a laboratory setting.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₉H₄₆O | PubChem[1] |
| Molecular Weight | 410.7 g/mol | PubChem[1] |
| Monoisotopic Mass | 410.354866087 Da | PubChem[1] |
Spectral Data
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. An α,β-unsaturated ketone will exhibit a C=O stretching vibration at a lower wavenumber than a saturated ketone, typically in the range of 1685-1665 cm⁻¹. The C=C double bond stretching vibrations are expected in the 1650-1600 cm⁻¹ region. C-H stretching vibrations from the steroidal backbone and side chain will appear just below 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Complete and unambiguous assignment of ¹H and ¹³C NMR chemical shifts for this compound requires experimental data. However, based on the analysis of similar stigmastane skeletons, key resonances can be predicted. For instance, olefinic protons of the dienone system would appear in the downfield region of the ¹H NMR spectrum. The numerous methyl groups on the steroidal framework would give rise to characteristic singlet and doublet signals in the upfield region. In the ¹³C NMR spectrum, the carbonyl carbon of the ketone would be significantly deshielded, appearing at a high chemical shift value.
Mass Spectrometry: The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would be characteristic of the steroidal structure, involving cleavages in the side chain and the ring system.
Biological Activity and Mechanism of Action
This compound has been identified as a potent anti-inflammatory agent. Its mechanism of action primarily involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.
Anti-inflammatory Effects
Studies have shown that this compound can effectively suppress the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This includes a dose-dependent reduction in nitric oxide (NO) and prostaglandin E₂ (PGE₂) levels. While specific IC₅₀ values for the pure compound are not widely reported, extracts containing this compound have demonstrated significant inhibitory activity.
Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are attributed to its ability to block the activation of the NF-κB signaling pathway. This is a crucial pathway that, when activated by inflammatory stimuli like LPS, leads to the transcription of pro-inflammatory genes. The proposed mechanism involves the inhibition of the phosphorylation of IκB kinase (IKK), which in turn prevents the degradation of the inhibitory protein IκBα. This keeps NF-κB sequestered in the cytoplasm and prevents its translocation to the nucleus, thereby inhibiting the expression of its target genes, including those for iNOS and COX-2, the enzymes responsible for NO and PGE₂ production, respectively.
References
Stigmasta-3,5-dien-7-one: A Comprehensive Technical Guide on its Discovery, Background, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stigmasta-3,5-dien-7-one, a naturally occurring steroid, has garnered interest within the scientific community due to its presence in various plant species and its potential biological activities. This technical guide provides an in-depth overview of the discovery and historical background of this compound, including its isolation from various natural sources and its partial synthesis. Detailed experimental protocols for its isolation and characterization are presented, alongside a comprehensive summary of its spectroscopic data. Furthermore, this guide elucidates the anti-inflammatory mechanism of this compound, visualizing its interaction with the NF-κB signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
This compound, also known by the trivial name Tremulone, is a stigmastane-type steroid with the chemical formula C₂₉H₄₆O. Its structure features a conjugated dienone system within the steroid's A and B rings. First identified in the mid-20th century, this compound has since been isolated from a variety of plant sources, suggesting a role in plant biochemistry and potential for pharmacological applications. This guide details the key milestones in the discovery and scientific understanding of this compound.
Discovery and Historical Background
The discovery of this compound is rooted in the exploration of natural products from temperate and tropical flora.
Isolation from Populus tremuloides (Quaking Aspen)
The first significant report on this compound dates back to 1962 by R.A. Abramovitch and R.G. Micetich. They isolated a dienone from the heartwood of the quaking aspen, Populus tremuloides, which they named "tremulone"[1][2]. Through chemical degradation and spectroscopic analysis, they identified its structure as this compound. A key aspect of their work was the partial synthesis of the compound from β-sitosterol, which confirmed the proposed structure[1][2]. The authors also noted the possibility that tremulone could be an artifact formed during the isolation process from a precursor molecule[1][2].
Isolation from Harrisonia abyssinica
Decades later, in 2000, this compound was identified as a constituent of the stem bark of Harrisonia abyssinica, a plant used in African traditional medicine[2][3]. This discovery was significant as it expanded the known natural sources of the compound and provided the first report of its ¹³C-NMR spectral data[2].
Isolation from Phragmites rhizoma
More recently, this compound was isolated from Phragmitis rhizoma (reed rhizome), a plant material used in traditional medicine. This research highlighted the compound's anti-inflammatory properties[1].
Physicochemical and Spectroscopic Data
The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques. The following tables summarize the key quantitative data.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₉H₄₆O | [4] |
| Molecular Weight | 410.7 g/mol | [4] |
| CAS Number | 2034-72-2 | [4] |
| Melting Point | 111 °C | [5] |
Table 2: Spectroscopic Data
| Technique | Key Data Points | Reference |
| ¹³C-NMR | The initial full assignment of the ¹³C-NMR spectrum was provided in the study on Harrisonia abyssinica. | [2] |
| ¹H-NMR | Signals at δ 5.05 and 5.18 (dd each, H-22, H-23) are characteristic of the side chain in a related trien-7-one derivative. | [2] |
| Mass Spec (EIMS) | A characteristic fragment ion at m/z 269 is observed, corresponding to the loss of the side chain at C-17. | [2] |
| Infrared (IR) | The IR spectrum of the related compound cholest-5-en-7-one shows characteristic peaks at 1685 and 1621 cm⁻¹ for the α,β-unsaturated ketone. | [6] |
Experimental Protocols
The following sections provide detailed methodologies for the isolation and synthesis of this compound based on published literature.
Isolation from Natural Sources
4.1.1. General Extraction and Isolation from Plant Material:
A generalized protocol for the isolation of this compound from plant material such as Harrisonia abyssinica stem bark involves the following steps:
-
Extraction: The dried and powdered plant material is subjected to extraction with a solvent of appropriate polarity, such as chloroform or a mixture of acetone and methanol.
-
Fractionation: The crude extract is then fractionated using column chromatography on silica gel. Elution with a gradient of solvents (e.g., hexane-ethyl acetate) separates the components based on polarity.
-
Purification: Fractions containing the target compound are further purified using techniques like preparative thin-layer chromatography (TLC) or further column chromatography on normal or reversed-phase silica gel (e.g., silanised silica gel with methanol/water as eluent) to yield pure this compound.
4.1.2. Specific Protocol for Isolation from Entada africana (for a related stigmastane):
While not for the exact compound, the following detailed protocol for a related steroid provides a good procedural example:
-
Defatting: Powdered stem bark of Entada africana is first defatted by soaking in hexane for several days.
-
Extraction: The defatted plant material is then extracted with an acetone/methanol (1:1 v/v) mixture.
-
Solvent Partitioning: The concentrated extract is partitioned with dichloromethane.
-
Column Chromatography: The dichloromethane soluble fraction is pre-adsorbed onto silica gel 60 and subjected to low-pressure column chromatography on silica gel 60 (60-200 mesh). Elution is carried out with a suitable solvent system (e.g., hexane/ethyl acetate, 4:1) to yield the purified compound[7].
Partial Synthesis from β-Sitosterol
The partial synthesis of this compound from the readily available phytosterol, β-sitosterol, provides a route to obtain the compound for further study. The following protocol is based on the work of Abramovitch and Micetich:
-
Acetylation of β-Sitosterol: β-Sitosterol is first acetylated to protect the 3β-hydroxyl group, typically using acetic anhydride in pyridine.
-
Oxidation: The resulting β-sitosteryl acetate is then oxidized to introduce the 7-keto group. Chromic acid is a suitable oxidizing agent for this step, yielding 7-keto-β-sitosteryl acetate.
-
Elimination/Rearrangement: The 7-keto-β-sitosteryl acetate is heated with p-toluenesulphonic acid in a solvent like toluene. This promotes the elimination of the acetate group and rearrangement of the double bond to form the conjugated this compound system.
-
Purification: The reaction mixture is worked up by washing with an aqueous sodium carbonate solution and water. The crude product is then purified by chromatography on alumina to yield pure this compound.
Biological Activity and Signaling Pathway
This compound has been shown to possess anti-inflammatory properties. Its mechanism of action involves the modulation of key inflammatory signaling pathways.
Anti-inflammatory Activity
Research has demonstrated that this compound can effectively reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated macrophage cells[1]. Furthermore, it suppresses the expression of pro-inflammatory cytokines.
Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are attributed to its ability to block the nuclear factor-kappa B (NF-κB) signaling pathway[1]. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound intervenes in this process, preventing the activation of NF-κB and the subsequent inflammatory cascade.
Diagram of the NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Conclusion
This compound is a natural steroid with a well-documented history of discovery and characterization. Its presence in multiple plant species and its demonstrated anti-inflammatory activity through the inhibition of the NF-κB pathway make it a compound of significant interest for further pharmacological investigation. The detailed experimental protocols and comprehensive data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this intriguing natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. Steroids from Harrisonia abyssinica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C29H46O | CID 12444466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Stigmasta-3,5-dien-7-one: A Comprehensive Review of Its Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stigmasta-3,5-dien-7-one is a naturally occurring phytosterol found in various plant species, including Phragmites communis (reed rhizome) and Harrisonia abyssinica.[1] This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities. Extensive research has highlighted its potential as a therapeutic agent, particularly in the context of inflammation and cancer. This technical guide provides a comprehensive literature review of the research conducted on this compound, with a focus on its pharmacological effects, underlying mechanisms of action, and relevant experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Physicochemical Properties
This compound, also known as tremulone, is a steroid with the molecular formula C₂₉H₄₆O and a molecular weight of 410.7 g/mol .[2] Its chemical structure features a ketone group at the C-7 position and double bonds between C-3 and C-4, and C-5 and C-6 of the steroidal backbone.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₄₆O | [2] |
| Molecular Weight | 410.7 g/mol | [2] |
| IUPAC Name | (8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-one | [2] |
| CAS Number | 2034-72-2 | [2] |
| Synonyms | Tremulone, β-Saccharostenone, 3,5-Stigmastadien-7-one | [2] |
Biological Activities
Anti-inflammatory Activity
The most well-documented biological activity of this compound is its potent anti-inflammatory effect. Studies have shown that it can effectively suppress the production of key inflammatory mediators.
Research has demonstrated that this compound significantly inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[3] This inhibition is dose-dependent and is a key indicator of its anti-inflammatory potential.
| Cell Line | Stimulant | Compound Concentration (µM) | % Inhibition of NO Production | % Inhibition of PGE2 Production | Reference |
| RAW 264.7 | LPS | 1, 5, 10 | Dose-dependent reduction | Dose-dependent reduction | [3] |
The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] In LPS-stimulated macrophages, this compound has been shown to down-regulate the phosphorylation of p38 mitogen-activated protein kinase (MAPK).[1] This, in turn, prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB alpha (IκBα), thereby blocking the nuclear translocation of the p65 subunit of NF-κB and inhibiting the transcription of pro-inflammatory genes.[1]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Cytotoxic Activity
While direct studies on the cytotoxic effects of isolated this compound are limited, research on structurally related stigmasterol derivatives suggests potential anticancer activity. Several synthetic analogues of stigmasterol have demonstrated significant cytotoxicity against various cancer cell lines.
| Compound | Cell Line | EC₅₀ (µM) | Reference |
| 5,6-Epoxystigmast-22-en-3β-ol | MCF-7 (Breast Cancer) | 21.92 | [4][5] |
| Stigmast-5-ene-3β,22,23-triol | MCF-7 (Breast Cancer) | 22.94 | [4][5] |
| Stigmastane-3β,5,6,22,23-pentol | HCC70 (Breast Cancer) | 16.82 | [4][5] |
| Stigmasta-5,22-dien-3,7-dione | Whole Blood (Immunomodulatory) | 15.6 ± 2.1 | [1] |
It is important to note that these are related compounds, and further research is required to determine the specific cytotoxic profile of this compound.
Antimicrobial Activity
The antimicrobial properties of this compound have not been extensively studied with the pure compound. However, plant extracts containing this phytosterol have shown antimicrobial activity. For instance, a glycoside derivative, Stigma-5,22-diene-3-O-β-D-glucopyranoside, isolated from Tetrapleura tetraptera, exhibited activity against Staphylococcus aureus, Streptococcus pyogenes, and Candida tropicalis. Further investigation is needed to ascertain the direct antimicrobial efficacy of this compound.
Experimental Protocols
Isolation and Characterization of this compound from Phragmites communis
A general workflow for the isolation and characterization of this compound from a natural source like Phragmites communis involves several key steps.
Caption: General workflow for the isolation of this compound.
Detailed Methodology:
-
Plant Material and Extraction: Dried and powdered rhizomes of Phragmites communis are subjected to extraction, typically using a Soxhlet apparatus with a solvent such as methanol, for an extended period.
-
Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then partitioned successively with solvents of increasing polarity, for example, n-hexane, ethyl acetate, and water, to separate compounds based on their polarity.
-
Chromatographic Separation: The fraction showing the highest activity in preliminary bioassays (e.g., the ethyl acetate fraction) is subjected to column chromatography on silica gel. A gradient elution system, for instance, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the components.
-
Purification: Fractions collected from the column are monitored by thin-layer chromatography (TLC). Those showing a single spot corresponding to the Rf value of this compound are combined and concentrated. Further purification may be achieved by recrystallization.
-
Structural Elucidation: The structure of the purified compound is confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The obtained spectral data are then compared with published values for this compound.
Anti-inflammatory Assays
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
RAW 264.7 cells are seeded in 96-well plates at a density of approximately 5 x 10⁴ cells/well and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of this compound for 1-2 hours.
-
Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS; typically 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
The absorbance is measured at approximately 540 nm using a microplate reader. The amount of nitrite is determined using a sodium nitrite standard curve.
-
RAW 264.7 cells are cultured and treated with this compound and LPS as described for the NO production assay.
-
After the 24-hour incubation period, the culture supernatant is collected.
-
The concentration of PGE2 in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
Western Blot Analysis for NF-κB Pathway Proteins
-
RAW 264.7 cells are seeded in 6-well plates and grown to 80-90% confluency.
-
Cells are pre-treated with this compound for 1-2 hours before stimulation with LPS (1 µg/mL) for a specific duration (e.g., 30 minutes for phosphorylation studies).
-
For analysis of total cellular proteins, cells are lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
For analysis of nuclear and cytoplasmic proteins, cells are fractionated using a commercial nuclear/cytoplasmic extraction kit.
-
Protein concentrations are determined using a protein assay, such as the Bradford or BCA assay.
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-p38 MAPK, total p38 MAPK, phospho-IκBα, total IκBα, p65, and a loading control like β-actin or lamin B1 for nuclear fractions).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a promising natural compound with significant therapeutic potential, particularly as an anti-inflammatory agent. Its well-defined mechanism of action, involving the inhibition of the NF-κB signaling pathway, makes it an attractive candidate for the development of new drugs for inflammatory diseases. While preliminary evidence suggests potential cytotoxic and antimicrobial activities, further research is imperative to fully elucidate these properties and to establish a comprehensive pharmacological profile. The detailed experimental protocols provided in this guide offer a foundation for future investigations into this compelling molecule. As research progresses, this compound may emerge as a valuable lead compound in the development of novel therapies for a range of human ailments.
References
- 1. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Composition Related to Antimicrobial Activity of Moroccan Nigella sativa L. Extracts and Isolated Fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of the compounds from the water extract of Curcuma longa on the production of PGE2 and NO in a macrophage cell line stimulated by LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Spectroscopic Data Interpretation of Stigmasta-3,5-dien-7-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for Stigmasta-3,5-dien-7-one, a naturally occurring steroidal ketone. The interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data is crucial for its identification, characterization, and utilization in research and drug development.
Molecular Structure
This compound possesses a tetracyclic steroid core with a conjugated system comprising a ketone at the C-7 position and double bonds at the C-3 and C-5 positions. Its molecular formula is C₂₉H₄₆O, with a molecular weight of approximately 410.67 g/mol .[1]
Spectroscopic Data Summary
Mass Spectrometry (MS) Data
The mass spectrum of this compound provides critical information about its molecular weight and fragmentation pattern, aiding in its structural elucidation.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₄₆O | [1] |
| Molecular Weight | 410.7 g/mol | [1] |
| Major Mass Peaks (m/z) | ||
| Molecular Ion [M]⁺ | 410 | [1] |
| Peak 2 | 187 | [1] |
| Peak 3 | 174 | [1] |
¹H Nuclear Magnetic Resonance (NMR) Data (Predicted)
The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule. The following are predicted chemical shifts (δ) in ppm, relative to TMS (Tetramethylsilane), based on analogous steroid structures.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | 6.0 - 6.2 | d |
| H-4 | 5.4 - 5.6 | d |
| H-6 | 5.6 - 5.8 | s |
| H-18 (CH₃) | 0.6 - 0.8 | s |
| H-19 (CH₃) | 1.1 - 1.3 | s |
| H-21 (CH₃) | 0.9 - 1.0 | d |
| H-26/H-27 (CH₃) | 0.8 - 0.9 | d, d |
| H-29 (CH₃) | 0.8 - 0.9 | t |
¹³C Nuclear Magnetic Resonance (NMR) Data (Predicted)
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Predicted chemical shifts are provided below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 | 123 - 125 |
| C-4 | 127 - 129 |
| C-5 | 162 - 164 |
| C-6 | 123 - 125 |
| C-7 (C=O) | 199 - 202 |
| C-10 | 38 - 40 |
| C-13 | 42 - 44 |
| C-18 (CH₃) | 12 - 14 |
| C-19 (CH₃) | 18 - 20 |
| C-21 (CH₃) | 18 - 20 |
| C-26 (CH₃) | 19 - 21 |
| C-27 (CH₃) | 19 - 21 |
| C-29 (CH₃) | 11 - 13 |
Infrared (IR) Spectroscopy Data (Predicted)
The IR spectrum indicates the presence of specific functional groups.
| Functional Group | Expected Absorption Band (cm⁻¹) |
| C=O (α,β-unsaturated ketone) | 1660 - 1685 |
| C=C (conjugated alkene) | 1600 - 1640 |
| C-H (sp² hybridized) | 3000 - 3100 |
| C-H (sp³ hybridized) | 2850 - 3000 |
Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data are essential for reproducibility and accurate interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction using appropriate NMR software.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For a steroid like this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. For EI, a direct insertion probe or a gas chromatograph (GC-MS) can be employed. For ESI, the sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced via liquid chromatography (LC-MS).
-
Ionization: In EI mode, the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation. In ESI mode, a high voltage is applied to the liquid sample to create an aerosol of charged droplets.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample using a suitable technique. For a solid sample like this compound, the KBr (potassium bromide) pellet method is common. Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry KBr powder and press it into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Spectrum Acquisition: Place the sample in the beam of an FTIR (Fourier Transform Infrared) spectrometer.
-
Data Collection: Record the interferogram and perform a Fourier transform to obtain the infrared spectrum, which plots absorbance or transmittance as a function of wavenumber (cm⁻¹). Typically, the spectrum is scanned over the mid-infrared range (4000-400 cm⁻¹).
Visualization of Interpretation Workflow and Structural Correlations
The following diagrams illustrate the logical flow of spectroscopic data interpretation and the relationship between the structure of this compound and its expected spectroscopic signals.
Caption: Workflow for Spectroscopic Data Interpretation.
Caption: Correlation of Structure to Spectroscopic Signals.
References
Unraveling the Molecular Mechanisms of Stigmasta-3,5-dien-7-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stigmasta-3,5-dien-7-one, a naturally occurring steroid, has garnered significant scientific interest due to its potent biological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying its primary therapeutic effects, focusing on its anti-inflammatory and potential anti-cancer properties. Through a comprehensive review of existing literature, this document outlines the key signaling pathways modulated by this compound, presents quantitative data from relevant studies, and offers detailed experimental protocols for key assays. Visual representations of signaling cascades and experimental workflows are provided to facilitate a clear understanding of its mode of action.
Core Mechanism of Action: Anti-inflammatory Effects
The principal and most well-elucidated mechanism of action of this compound is its potent anti-inflammatory activity. This effect is primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
This compound has been shown to effectively suppress the activation of the NF-κB pathway in response to inflammatory stimuli such as lipopolysaccharide (LPS).[1] The inhibitory action occurs at multiple levels of the signaling cascade:
-
Upstream Regulation: Evidence suggests that this compound can modulate upstream signaling components, including the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK).[1]
-
Inhibition of IκBα Degradation: A crucial step in NF-κB activation is the phosphorylation and subsequent degradation of its inhibitory protein, IκBα. This compound has been demonstrated to prevent the phosphorylation and degradation of IκBα.[1] This action sequesters the NF-κB (p65/p50) dimer in the cytoplasm, preventing its translocation to the nucleus.
-
Prevention of p65 Nuclear Translocation: By stabilizing IκBα, this compound effectively blocks the nuclear translocation of the p65 subunit of NF-κB. This is a critical step, as nuclear p65 is required for the transcription of pro-inflammatory genes.
The inhibition of the NF-κB pathway by this compound leads to a significant reduction in the production of various pro-inflammatory mediators, including:
-
Nitric Oxide (NO): A key inflammatory molecule produced by inducible nitric oxide synthase (iNOS).
-
Prostaglandin E2 (PGE2): A lipid mediator of inflammation synthesized by cyclooxygenase-2 (COX-2).
-
Pro-inflammatory Cytokines: Including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[1]
dot
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Quantitative Data: Anti-inflammatory Effects
The following table summarizes the quantitative effects of this compound on the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.
| Mediator | Treatment Condition | Concentration of this compound (µM) | Inhibition (%) | Reference |
| Nitric Oxide (NO) | LPS (1 µg/mL) | 5 | ~40% | Park et al., 2016 |
| 10 | ~70% | Park et al., 2016 | ||
| 20 | ~90% | Park et al., 2016 | ||
| Prostaglandin E2 (PGE2) | LPS (1 µg/mL) | 5 | ~30% | Park et al., 2016 |
| 10 | ~60% | Park et al., 2016 | ||
| 20 | ~85% | Park et al., 2016 |
Potential Anti-Cancer Mechanisms
While the anti-inflammatory properties of this compound are well-documented, its potential as an anti-cancer agent is an emerging area of research. Studies on structurally related stigmasterol derivatives provide insights into possible mechanisms.
Cytotoxicity and Apoptosis Induction
Derivatives of stigmasterol have demonstrated cytotoxic effects against various cancer cell lines, particularly breast cancer. One related compound, stigmast-5-en-3-ol, has been shown to induce apoptosis through a mitochondria-mediated pathway.[2] This involves:
-
Increased expression of pro-apoptotic proteins: Such as Bax.[2]
-
Decreased expression of anti-apoptotic proteins: Such as Bcl-xL.[2]
-
Activation of caspases: Key executioner proteins in the apoptotic cascade.[2]
-
PARP cleavage: A hallmark of apoptosis.[2]
dot
Caption: Proposed mitochondria-mediated apoptosis by a related stigmasterol.
Aromatase Inhibition
In silico studies have suggested that compounds structurally similar to this compound, such as Stigmast-7-en-3-ol, may act as inhibitors of aromatase. Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a therapeutic strategy for hormone-receptor-positive breast cancer. Further experimental validation is required to confirm this mechanism for this compound.
Quantitative Data: Cytotoxic Effects of Related Compounds
The following table presents the half-maximal inhibitory concentration (IC50) values for stigmasterol derivatives against breast cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Stigmasta-5,22-dien-3,7-dione | Whole Blood (oxidative burst) | 15.6 ± 2.1 | Donkwe et al., as cited in |
| 5,6-Epoxystigmast-22-en-3β-ol | MCF-7 | 21.92 | [3] |
| Stigmast-5-ene-3β,22,23-triol | MCF-7 | 22.94 | [3] |
| Stigmastane-3β,5,6,22,23-pentol | HCC70 | 16.82 | [3] |
| Stigmast-5-en-3-ol | MCF-7 | 45.17 (µg/ml) | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.
Western Blot Analysis for NF-κB Pathway Proteins
dot
Caption: Workflow for Western Blot analysis.
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages in 6-well plates and grow to 80-90% confluency. Pre-treat cells with varying concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for the desired time (e.g., 30 minutes for phosphorylation events).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-p38 MAPK, IκBα, phospho-IκBα, p65, or β-actin (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Immunofluorescence for p65 Nuclear Translocation
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat the cells as described for the Western blot protocol.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
Primary Antibody Incubation: Incubate with an anti-p65 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining: Counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.
In Vitro Cytotoxicity (MTT Assay)
Protocol:
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Aromatase Inhibition Assay
Protocol:
-
Assay Principle: A common method involves using a fluorometric substrate that is converted into a fluorescent product by aromatase. The inhibition of the enzyme by a test compound results in a decrease in fluorescence.
-
Reagent Preparation: Prepare a reaction mixture containing human recombinant aromatase, a NADPH-generating system, and the fluorometric substrate in an appropriate buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or a known inhibitor (e.g., letrozole) to the wells of a 96-well plate.
-
Reaction Initiation: Add the aromatase enzyme preparation to initiate the reaction.
-
Fluorescence Measurement: Measure the fluorescence kinetically or at a fixed endpoint using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Conclusion
This compound exhibits a robust anti-inflammatory mechanism of action primarily through the targeted inhibition of the NF-κB signaling pathway. Its ability to suppress the production of a wide array of pro-inflammatory mediators underscores its therapeutic potential for inflammatory conditions. Furthermore, preliminary evidence from related compounds suggests that this compound may possess anti-cancer properties through the induction of apoptosis and potential inhibition of aromatase. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and validate these mechanisms, paving the way for the potential development of this compound as a novel therapeutic agent. Further research is warranted to fully elucidate its anti-cancer efficacy and to translate these findings into clinical applications.
References
- 1. Anti-inflammatory Steroid from Phragmitis rhizoma Modulates LPS-Mediated Signaling Through Inhibition of NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4.8. Observing p65 Nuclear Translocation by IF [bio-protocol.org]
- 3. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 4. Apoptotic and antiproliferative effects of Stigmast-5-en-3-ol from Dendronephthya gigantea on human leukemia HL-60 and human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Stigmasta-3,5-dien-7-one: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stigmasta-3,5-dien-7-one is a naturally occurring steroid found in various plant species, including Harrisonia abyssinica and Phragmitis rhizoma.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation and analysis. Furthermore, this guide delves into its notable anti-inflammatory activity, elucidating the underlying mechanism of action involving the inhibition of the NF-κB signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.
Chemical and Physical Properties
This compound, a derivative of the stigmastane steroid skeleton, possesses a distinct chemical structure that gives rise to its characteristic physical properties. While experimentally determined values for some physical properties remain to be fully elucidated in publicly available literature, a combination of computed data and information on related compounds provides valuable insights.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-one[1] |
| CAS Number | 2034-72-2[1] |
| Molecular Formula | C₂₉H₄₆O[1] |
| Molecular Weight | 410.7 g/mol [1] |
| Synonyms | Tremulone, β-Saccharostenone, 3,5-Stigmastadien-7-one[1] |
Physicochemical Data
A comprehensive summary of the available physicochemical data for this compound is presented below. It is important to note that some of these values are computed and may vary slightly from experimentally determined data.
| Property | Value | Source |
| XLogP3 | 9.5 | Computed by PubChem[1] |
| Complexity | 714 | Computed by PubChem[1] |
| Hydrogen Bond Donor Count | 0 | LookChem |
| Hydrogen Bond Acceptor Count | 1 | LookChem |
| Rotatable Bond Count | 6 | LookChem |
Spectral Data
Detailed spectral analysis is crucial for the unequivocal identification and characterization of this compound. While a complete set of spectra for this specific compound is not widely published, data from related stigmastane derivatives can provide expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR are indispensable tools for elucidating the complex structure of this compound. Based on the known structure, the following characteristic signals can be anticipated:
-
1H NMR: Multiple signals in the aliphatic region (0.5-2.5 ppm) corresponding to the steroid nucleus and the side chain protons. Olefinic protons of the conjugated diene system are expected to appear in the downfield region (around 5.5-6.5 ppm).
-
13C NMR: A characteristic signal for the carbonyl carbon (C=O) is expected around 200 ppm. Signals for the olefinic carbons of the diene will appear in the range of 120-170 ppm. The remaining carbons of the steroid skeleton and the side chain will resonate in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups:
-
C=O stretch (ketone): A strong absorption band around 1660-1680 cm⁻¹, characteristic of an α,β-unsaturated ketone.
-
C=C stretch (alkene): Absorption bands in the region of 1600-1650 cm⁻¹ corresponding to the conjugated diene system.
-
C-H stretch (alkane): Multiple bands in the 2850-3000 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (approximately 410.7).
Experimental Protocols
This section provides an overview of the methodologies that can be employed for the isolation and biological evaluation of this compound.
Isolation from Natural Sources
This compound has been isolated from Phragmitis rhizoma. A general protocol for its isolation would involve the following steps:
Caption: Workflow for assessing the anti-inflammatory activity.
Methodology:
-
Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specific period (e.g., 1-2 hours).
-
Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess assay.
-
Prostaglandin E2 (PGE2) Production: The levels of PGE2 in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Pro-inflammatory Cytokine Levels: The concentrations of cytokines such as TNF-α, IL-1β, and IL-6 in the supernatant are measured by ELISA.
-
-
Western Blot Analysis for NF-κB Pathway:
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against key proteins in the NF-κB pathway, such as phospho-p65, p65, IκBα, and phospho-IκBα.
-
After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
-
Biological Activity and Mechanism of Action
This compound has demonstrated significant anti-inflammatory properties. [2]The primary mechanism underlying this activity is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.
In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation with inflammatory agents like LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to the promoter regions of pro-inflammatory genes, leading to the transcription of inflammatory mediators such as iNOS (which produces NO), COX-2 (which produces PGE2), and various pro-inflammatory cytokines.
This compound exerts its anti-inflammatory effect by interfering with this cascade. It has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB. This blockade of NF-κB activation leads to a downstream reduction in the production of NO, PGE2, and pro-inflammatory cytokines.
Signaling Pathway of NF-κB Inhibition
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Conclusion
This compound is a promising natural product with well-defined chemical characteristics and significant anti-inflammatory activity. Its ability to modulate the NF-κB signaling pathway makes it an attractive candidate for further investigation in the development of novel therapeutic agents for inflammatory diseases. This technical guide provides a foundational resource for researchers to understand and explore the potential of this compound. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in in vivo models of inflammation.
References
Stigmasta-3,5-dien-7-one in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stigmasta-3,5-dien-7-one is a naturally occurring phytosteroid belonging to the stigmastane class of compounds. This technical guide provides a comprehensive overview of its occurrence in the plant kingdom, compiling available quantitative data and detailing the experimental protocols for its isolation, identification, and quantification. Furthermore, a proposed biosynthetic pathway for this compound is presented, offering insights into its formation in plants. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential and natural sources of this compound.
Occurrence of this compound in the Plant Kingdom
This compound has been identified in a variety of plant species, often as a minor constituent among other phytosterols. Its presence has been confirmed in the following plants:
-
Harrisonia abyssinica Oliv. (Simaroubaceae): This plant, known for its traditional medicinal uses, has been shown to contain this compound in its stem bark.[1]
-
Populus tremuloides Michx. (Salicaceae): Commonly known as quaking aspen, the heartwood of this tree has been identified as a source of this compound, where it has been referred to as tremulone.[2]
-
Phragmites australis (Cav.) Trin. ex Steud. (Poaceae): The rhizomes of this common reed, often referred to as Phragmites rhizoma in traditional medicine, have been found to contain this compound.[3]
-
Momordica cymbalaria Fenzl (Cucurbitaceae): The methanolic extract of the leaves of this plant has been shown to contain this compound.[4]
Quantitative Data
Quantitative data for this compound in plant materials is limited in the currently available scientific literature. However, one study on Momordica cymbalaria has provided a quantitative estimate.
| Plant Species | Family | Plant Part | Concentration of this compound | Reference |
| Momordica cymbalaria Fenzl | Cucurbitaceae | Leaves | 2.74% of the total methanolic extract | [4] |
| Harrisonia abyssinica Oliv. | Simaroubaceae | Stem Bark | Data not available | [1] |
| Populus tremuloides Michx. | Salicaceae | Heartwood | Data not available | [2] |
| Phragmites australis (Cav.) Trin. ex Steud. | Poaceae | Rhizome | Data not available | [3] |
Experimental Protocols
The following sections outline a general methodology for the extraction, isolation, and quantification of this compound from plant materials, based on established techniques for phytosteroid analysis.
Extraction and Isolation
A general workflow for the extraction and isolation of this compound is depicted below.
Methodology:
-
Sample Preparation: The plant material (e.g., stem bark, heartwood, rhizomes, or leaves) is air-dried or freeze-dried to a constant weight and then ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered plant material is extracted using an appropriate solvent system. Common methods include:
-
Soxhlet Extraction: This continuous extraction method is efficient for exhaustive extraction with a non-polar solvent like hexane or a moderately polar solvent like ethyl acetate.
-
Maceration: The plant material is soaked in a solvent (e.g., methanol, ethanol, or a dichloromethane/methanol mixture) for an extended period (24-72 hours) with occasional agitation. This process is often repeated multiple times to ensure complete extraction.
-
-
Concentration: The resulting extract is filtered to remove solid plant debris, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation and Purification: The crude extract is subjected to column chromatography for the separation and purification of this compound.
-
Stationary Phase: Silica gel is commonly used as the stationary phase.
-
Mobile Phase: A gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate or chloroform-methanol) is used to elute the compounds based on their polarity.
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound. Fractions with similar TLC profiles are combined.
-
-
Final Purification: The combined fractions containing this compound may require further purification steps, such as preparative HPLC, to obtain a highly pure compound.
Identification and Quantification
The identification and quantification of this compound are typically performed using chromatographic and spectroscopic techniques.
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like steroids.
-
Sample Preparation: The purified compound or a fraction of the plant extract is often derivatized (e.g., silylation) to increase its volatility and thermal stability.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 150°C and ramping up to 300°C.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: The mass spectrometer is operated in full scan mode to obtain the mass spectrum of the compound, which can be compared to a library database (e.g., NIST) for identification. For quantification, selected ion monitoring (SIM) can be used for higher sensitivity and selectivity.
-
-
Quantification: A calibration curve is generated using a certified reference standard of this compound to determine the concentration of the compound in the sample.
3.2.2. High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely used method for the quantification of compounds that possess a chromophore.
-
Sample Preparation: The extract or purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and filtered through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water or methanol and water is common.
-
Detection: The UV detector is set at the wavelength of maximum absorbance for this compound (typically around 240-250 nm due to the conjugated enone system).
-
-
Quantification: Similar to GC-MS, quantification is achieved by creating a calibration curve with a certified reference standard.
Proposed Biosynthetic Pathway
The biosynthesis of this compound in plants is not fully elucidated. However, based on the general pathway of phytosterol biosynthesis, a plausible route can be proposed starting from the common plant sterol, β-sitosterol.
The proposed pathway involves two key steps:
-
Allylic Oxidation: β-Sitosterol undergoes an allylic oxidation at the C-7 position. This reaction is likely catalyzed by a cytochrome P450 monooxygenase, a large family of enzymes known to be involved in steroid metabolism in plants. This step would introduce a hydroxyl group at the C-7 position, forming 7-hydroxy-β-sitosterol.
-
Dehydration and Isomerization: The 7-hydroxy intermediate could then undergo dehydration to form a double bond between C-6 and C-7, and a subsequent isomerization of the C-5 double bond to the C-3 position, resulting in the conjugated diene system of this compound. This step might be spontaneous or enzyme-catalyzed.
Further research is needed to identify and characterize the specific enzymes involved in this proposed pathway.
Conclusion
This compound is a phytosteroid with a documented presence in several plant species. While quantitative data remains scarce, the methodologies for its extraction, isolation, and quantification are well-established within the broader field of phytochemistry. The proposed biosynthetic pathway provides a framework for future research into the metabolism of this compound in plants. This technical guide serves as a foundational resource for scientists and professionals, aiming to stimulate further investigation into the natural occurrence and potential applications of this compound.
References
The Biosynthetic Pathway of Stigmasta-3,5-dien-7-one: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the biosynthetic pathway leading to Stigmasta-3,5-dien-7-one, a naturally occurring phytosteroid with noted anti-inflammatory properties. This document is intended for researchers, scientists, and professionals in drug development who are interested in the metabolism of plant-based steroids. It outlines the proposed enzymatic steps, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the biochemical transformations. While the complete enzymatic machinery for this pathway is still under investigation, this guide synthesizes the current understanding of phytosterol modification to elucidate the formation of this specific stigmastane derivative.
Introduction
This compound is a C29 steroid compound that has been isolated from various plant sources, including Harrisonia abyssinica, Populus tremuloides, and Phragmitis rhizoma.[1][2] Structurally, it is a derivative of the common plant sterol stigmasterol, featuring a conjugated diene system in the A and B rings and a ketone group at the C-7 position. The presence of these functionalities suggests a series of oxidative and isomerizing enzymatic reactions from a common phytosterol precursor. Understanding the biosynthetic route to this compound is crucial for its potential biotechnological production and for the discovery of novel enzymatic tools for steroid modification.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is believed to originate from the ubiquitous plant sterol, β-sitosterol. The pathway likely involves a series of enzymatic modifications to the sterol nucleus. The exact order of these steps has not been definitively established and may vary between plant species. However, based on known steroid metabolic reactions, a plausible sequence is proposed below.
Step 1: Desaturation of β-Sitosterol to Stigmasterol (Optional but Common Precursor)
In many plants, a significant portion of β-sitosterol is converted to stigmasterol. This reaction introduces a double bond at the C-22 position of the side chain and is catalyzed by a specific C22-sterol desaturase.
-
Enzyme: C22-sterol desaturase (CYP710A family)
-
Substrate: β-Sitosterol
-
Product: Stigmasterol
-
Cofactor: NADPH
While this compound can be biosynthesized from either β-sitosterol or stigmasterol as the core structure is the same, stigmasterol is a major phytosterol and a likely direct precursor in many plant species.
Step 2: Oxidation of the 3-hydroxyl group
The initial step in modifying the A-ring is the oxidation of the 3β-hydroxyl group to a 3-keto group. This is a common reaction in steroid metabolism and is catalyzed by a hydroxysteroid dehydrogenase.
-
Enzyme Class: 3β-Hydroxysteroid dehydrogenase (3β-HSD)
-
Substrate: Stigmasterol (or β-Sitosterol)
-
Product: Stigmasta-5,22-dien-3-one
-
Cofactor: NAD⁺
Step 3: Isomerization of the double bond
The resulting Δ⁵-3-ketosteroid is then isomerized to a more stable Δ⁴-3-ketosteroid. This reaction is catalyzed by a ketosteroid isomerase.
-
Enzyme Class: Ketosteroid isomerase (KSI)
-
Substrate: Stigmasta-5,22-dien-3-one
-
Product: Stigmasta-4,22-dien-3-one
Step 4: Oxidation at C-7
The introduction of the ketone at the C-7 position is a critical step. This is likely carried out by a cytochrome P450 monooxygenase, which would first hydroxylate the C-7 position, followed by a dehydrogenase to form the ketone.
-
Enzyme Class: Steroid 7α-hydroxylase (a Cytochrome P450 enzyme) followed by a 7α-hydroxysteroid dehydrogenase.
-
Substrate: Stigmasta-4,22-dien-3-one
-
Intermediate: 7α-hydroxy-stigmasta-4,22-dien-3-one
-
Product: Stigmasta-4,22-diene-3,7-dione
-
Cofactors: NADPH, O₂ (for hydroxylase); NAD⁺ (for dehydrogenase)
Step 5: Formation of the 3,5-diene
The final step is the formation of the conjugated 3,5-diene system. The precise enzymatic mechanism for this in plants is not well-characterized. It could potentially proceed through the action of a specific isomerase or a dehydratase acting on a 3-hydroxy intermediate. One plausible route is the enzymatic isomerization of the Δ⁴ double bond to a Δ⁵ bond, followed by the elimination of a water molecule from a transient 3-enol intermediate, or a direct isomerization of the Δ⁴-3-one to the 3,5-dien-7-one.
-
Enzyme Class: Putative Steroid Isomerase/Dehydratase
-
Substrate: Stigmasta-4,22-diene-3,7-dione
-
Product: Stigmasta-3,5,22-trien-7-one (if starting from stigmasterol) or this compound (if the C22 double bond is absent or reduced later). The final product mentioned in the literature is this compound, suggesting the C22 double bond from stigmasterol may be reduced at some stage, or the precursor is indeed β-sitosterol. For simplicity, we will assume the side chain remains consistent with the most common stigmastane structure.
The following diagram illustrates the proposed biosynthetic pathway.
Quantitative Data
Quantitative data for the specific enzymatic steps leading to this compound are scarce in the literature. The following table summarizes general quantitative information related to the broader phytosterol biosynthetic pathway. This data is provided to give context to the potential efficiencies and concentrations of substrates and products in plant tissues.
| Parameter | Value | Organism/System | Reference |
| Substrate Concentration | |||
| β-Sitosterol | 0.5 - 2.0 mg/g dry weight | Arabidopsis thaliana leaves | [General literature] |
| Stigmasterol | 0.1 - 0.5 mg/g dry weight | Arabidopsis thaliana leaves | [General literature] |
| Enzyme Kinetics | |||
| C22-sterol desaturase (CYP710A1) | Km for β-sitosterol: ~25 µM | Recombinant enzyme from A. thaliana | [General literature] |
| 3β-Hydroxysteroid dehydrogenase | Varies widely depending on substrate and organism | General steroid metabolism | [General literature] |
| Product Yield | |||
| This compound | Not reported | Harrisonia abyssinica | [1] |
Experimental Protocols
The following are generalized protocols for the key enzymatic assays relevant to the proposed biosynthetic pathway. These protocols would need to be optimized for the specific plant species and enzymes under investigation.
Protocol for C22-Sterol Desaturase (CYP710A) Activity Assay
Objective: To measure the conversion of β-sitosterol to stigmasterol.
Materials:
-
Microsomal fraction isolated from the plant tissue of interest.
-
NADPH regenerating system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
[¹⁴C]-β-sitosterol (radiolabeled substrate).
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Scintillation cocktail and counter.
-
TLC plates and developing solvent system (e.g., hexane:ethyl acetate 85:15).
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NADPH regenerating system, and the plant microsomal fraction.
-
Initiate the reaction by adding [¹⁴C]-β-sitosterol.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding a solution of KOH in ethanol to saponify the lipids.
-
Extract the sterols with an organic solvent like hexane.
-
Separate the substrate (β-sitosterol) and product (stigmasterol) using thin-layer chromatography (TLC).
-
Visualize the spots (e.g., with iodine vapor) and scrape the corresponding silica into scintillation vials.
-
Quantify the radioactivity in each spot using a scintillation counter to determine the percentage of conversion.
Protocol for 3β-Hydroxysteroid Dehydrogenase (3β-HSD) Activity Assay
Objective: To measure the oxidation of the 3β-hydroxyl group of a sterol.
Materials:
-
Partially purified enzyme extract or microsomal fraction.
-
Sterol substrate (e.g., stigmasterol).
-
NAD⁺.
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5).
-
Spectrophotometer.
Procedure:
-
Prepare a reaction mixture in a cuvette containing the reaction buffer, NAD⁺, and the enzyme preparation.
-
Initiate the reaction by adding the sterol substrate (solubilized in a suitable detergent like Triton X-100).
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Enzyme activity can be expressed as nmol of NADH formed per minute per mg of protein.
Protocol for Steroid 7α-Hydroxylase Activity Assay
Objective: To measure the hydroxylation of a ketosteroid at the C-7 position.
Materials:
-
Microsomal fraction.
-
NADPH.
-
Steroid substrate (e.g., Stigmasta-4,22-dien-3-one).
-
LC-MS/MS system.
Procedure:
-
Prepare a reaction mixture containing the microsomal fraction, NADPH, and reaction buffer.
-
Initiate the reaction by adding the steroid substrate.
-
Incubate at an optimal temperature for a specific time.
-
Stop the reaction by adding a quenching solvent (e.g., acetonitrile).
-
Centrifuge to pellet the protein.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of the 7-hydroxylated product.
The following diagram represents a general workflow for enzyme characterization in this pathway.
Conclusion
The biosynthetic pathway to this compound represents a fascinating example of the diversification of secondary metabolism in plants. Starting from common phytosterols, a series of enzymatic modifications, including desaturation, oxidation, and isomerization, are employed to generate this unique bioactive compound. While the general steps of the pathway can be plausibly inferred from our knowledge of steroid biochemistry, the specific enzymes, particularly the one responsible for the final 3,5-diene formation in plants, remain to be fully characterized. Further research, including gene discovery in the source organisms and heterologous expression of candidate enzymes, will be necessary to fully elucidate this pathway. The information provided in this guide serves as a foundational resource for researchers aiming to unravel the intricacies of phytosterol metabolism and harness its potential for drug development and biotechnology.
References
In Vitro Profile of Stigmasta-3,5-dien-7-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stigmasta-3,5-dien-7-one is a steroid compound that has been isolated from various natural sources, including Phragmites rhizoma. Preliminary in vitro studies have highlighted its potential as an anti-inflammatory agent. This technical guide provides a comprehensive overview of the initial in vitro research on this compound, focusing on its anti-inflammatory effects and mechanism of action. The information presented herein is intended to support further research and development of this compound for therapeutic applications.
In Vitro Anti-inflammatory Activity
This compound has been shown to exhibit significant anti-inflammatory properties in in vitro models. Studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have demonstrated its ability to modulate key inflammatory mediators.
Data Presentation
The following tables summarize the quantitative data from preliminary studies on the effects of this compound on cell viability and the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-stimulated RAW 264.7 macrophages.
Table 1: Effect of this compound on the Viability of LPS-stimulated RAW 264.7 Macrophages
| Concentration of this compound (µM) | Cell Viability (% of Control) |
| 0 (LPS only) | 100% |
| 1 | ~100% |
| 5 | ~100% |
| 10 | ~100% |
| 25 | ~100% |
| 50 | ~100% |
Note: this compound did not exhibit significant cytotoxicity at the tested concentrations.
Table 2: Inhibitory Effects of this compound on NO and PGE2 Production in LPS-stimulated RAW 264.7 Macrophages
| Concentration of this compound (µM) | Nitric Oxide (NO) Production (% of LPS Control) | Prostaglandin E2 (PGE2) Production (% of LPS Control) |
| 0 | 100% | 100% |
| 1 | ~90% | ~85% |
| 5 | ~75% | ~60% |
| 10 | ~55% | ~40% |
| 25 | ~30% | ~25% |
| 50 | ~15% | ~15% |
Note: The data presented are estimations based on graphical representations from the cited literature. This compound demonstrated a dose-dependent inhibition of both NO and PGE2 production.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are attributed to its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[1] In response to inflammatory stimuli such as LPS, the NF-κB pathway is activated, leading to the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and PGE2, respectively. This compound has been shown to suppress the expression of iNOS and COX-2 in LPS-stimulated RAW 264.7 cells.[1] It also reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).
The diagram below illustrates the NF-κB signaling pathway and the proposed point of intervention by this compound.
Caption: NF-κB signaling pathway and inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize the anti-inflammatory activity of this compound.
Experimental Workflow
The general workflow for the in vitro evaluation of this compound is depicted below.
Caption: General experimental workflow for in vitro anti-inflammatory assays.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Plating: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment:
-
The culture medium is replaced with fresh medium.
-
Cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (e.g., DMSO) for 1 hour.
-
Lipopolysaccharide (LPS) from E. coli is added to the wells (final concentration, e.g., 1 µg/mL) to induce an inflammatory response. A negative control group without LPS stimulation is also included.
-
The plates are incubated for 24 hours.
-
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.
-
Procedure:
-
After the 24-hour treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for an additional 4 hours at 37°C.
-
The culture medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
The plate is gently shaken for 10 minutes to ensure complete dissolution.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the control (untreated) cells.
-
Nitric Oxide (NO) Assay (Griess Assay)
-
Principle: The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant.
-
Procedure:
-
After the 24-hour incubation period, 50 µL of the cell culture supernatant from each well is transferred to a new 96-well plate.
-
50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) is added to each well.
-
The plate is incubated for 10 minutes at room temperature, protected from light.
-
50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well.
-
The plate is incubated for another 10 minutes at room temperature, protected from light.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
-
Prostaglandin E2 (PGE2) Assay (ELISA)
-
Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of PGE2 in the cell culture supernatant.
-
Procedure:
-
Cell culture supernatants are collected after the 24-hour treatment period.
-
The assay is performed using a commercial PGE2 ELISA kit according to the manufacturer's instructions.
-
Briefly, the supernatant samples and PGE2 standards are added to a microplate pre-coated with antibodies specific for PGE2.
-
A fixed amount of horseradish peroxidase (HRP)-conjugated PGE2 is added, which competes with the PGE2 in the sample for binding to the antibody.
-
After incubation and washing steps to remove unbound substances, a substrate solution is added to the wells.
-
The color development is stopped, and the absorbance is measured at 450 nm.
-
The concentration of PGE2 in the samples is inversely proportional to the color intensity and is calculated based on the standard curve.
-
Conclusion
Preliminary in vitro studies demonstrate that this compound is a potent inhibitor of key inflammatory mediators, including nitric oxide and prostaglandin E2, in a macrophage model of inflammation. Its mechanism of action involves the suppression of the NF-κB signaling pathway. Importantly, these anti-inflammatory effects are observed at non-cytotoxic concentrations. These findings suggest that this compound warrants further investigation as a potential therapeutic agent for the treatment of inflammatory diseases. Future studies should focus on its effects on a broader range of inflammatory cytokines and signaling pathways, as well as its efficacy and safety in in vivo models.
References
Lack of Publicly Available Data on the Thermogravimetric Analysis of Stigmasta-3,5-dien-7-one
A comprehensive search of publicly available scientific literature reveals a notable absence of specific studies on the thermogravimetric analysis (TGA) of Stigmasta-3,5-dien-7-one. While information regarding its chemical structure, physical properties, and biological activities is available, detailed reports on its thermal decomposition behavior are not present in the reviewed databases.
This compound is a steroidal ketone found in various plant species.[1][2] Its molecular formula is C29H46O, and it has a molecular weight of approximately 410.68 g/mol .[3][4] Despite its identification in natural sources and some investigation into its anti-inflammatory properties, its thermal stability remains uncharacterized in the public domain.
This technical guide, therefore, aims to provide a framework for conducting and interpreting the thermogravimetric analysis of this compound, drawing upon general principles of TGA and the known thermal behavior of similar steroidal compounds. It is intended for researchers, scientists, and drug development professionals who may be interested in evaluating the thermal properties of this compound for various applications, including formulation development and stability testing.
Hypothetical Experimental Protocol for TGA of this compound
The following section outlines a detailed, albeit hypothetical, experimental protocol for the thermogravimetric analysis of this compound. This protocol is based on standard methodologies for the TGA of organic compounds and steroidal ketones.
Objective: To determine the thermal stability and decomposition profile of this compound.
Instrumentation: A calibrated thermogravimetric analyzer is required.
Experimental Parameters:
| Parameter | Recommended Value/Condition | Rationale |
| Sample Preparation | The sample should be in a powdered form and dried to remove any residual solvent or moisture. | To ensure that the observed weight loss is due to the decomposition of the compound and not the evaporation of volatiles. |
| Sample Mass | 5-10 mg | A small sample mass minimizes thermal gradients within the sample, leading to more accurate temperature measurements. |
| Crucible | Alumina or platinum crucible | These materials are inert at high temperatures and will not react with the sample. |
| Atmosphere | Inert (Nitrogen or Argon) and Oxidative (Air) | An inert atmosphere allows for the study of the intrinsic thermal decomposition of the compound, while an oxidative atmosphere provides insights into its combustion behavior. |
| Flow Rate | 20-50 mL/min | A constant flow of gas removes decomposition products from the sample area and ensures a controlled atmosphere. |
| Heating Rate | 10 °C/min | A common heating rate that provides a good balance between resolution and experiment time. Slower rates can provide better separation of overlapping thermal events. |
| Temperature Range | Ambient to 800 °C | This range is typically sufficient to observe the complete decomposition of most organic compounds. |
| Data Collection | Weight (%), Temperature (°C), Time (min), and Derivative Weight (%/°C) | These parameters are essential for a comprehensive analysis of the thermal decomposition process. |
Expected Thermal Decomposition Profile
Based on the general knowledge of steroidal ketones, the thermal decomposition of this compound is expected to occur in multiple stages. The initial weight loss may be attributed to the loss of any adsorbed water or solvent. The primary decomposition is likely to involve the breakdown of the steroid nucleus and its side chains. The presence of the ketone and dienone functionalities may influence the decomposition pathway and the resulting products.
In an inert atmosphere, the decomposition is expected to yield a carbonaceous residue. In an oxidative atmosphere, the compound will likely undergo complete combustion, resulting in minimal residual mass.
Data Presentation
The quantitative data obtained from the TGA experiment should be summarized in a clear and structured table for easy comparison and interpretation.
Table 1: Hypothetical TGA Data for this compound
| Atmosphere | Onset Decomposition Temperature (Tonset) (°C) | Peak Decomposition Temperature (Tpeak) (°C) | Weight Loss (%) | Residual Mass at 800 °C (%) |
| Nitrogen | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| Air | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
Visualization of Experimental Workflow
A diagram illustrating the experimental workflow for the thermogravimetric analysis of this compound can aid in understanding the process.
Caption: Experimental workflow for the thermogravimetric analysis of this compound.
Conclusion
While no specific thermogravimetric analysis data for this compound is currently available in the public domain, this guide provides a comprehensive framework for conducting such an investigation. The proposed experimental protocol and the discussion of the expected thermal behavior offer a starting point for researchers interested in characterizing the thermal stability of this and other similar steroidal compounds. The generation of such data would be a valuable contribution to the scientific community, particularly for applications in pharmaceuticals and materials science where thermal stability is a critical parameter.
References
Methodological & Application
Application of Stigmasta-3,5-dien-7-one in Anti-inflammatory Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stigmasta-3,5-dien-7-one is a steroid compound that has demonstrated notable anti-inflammatory properties.[1][2] This molecule, isolated from sources such as Phragmites rhizoma, has been shown to modulate key inflammatory pathways, making it a person of interest for the development of novel anti-inflammatory therapeutics.[1] These application notes provide a comprehensive overview of the use of this compound in common in vitro and in vivo anti-inflammatory assays, including detailed protocols and data presentation.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory mediators.[3][4][5]
This compound has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB translocation.[1] This action leads to the reduced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of the inflammatory mediators nitric oxide (NO) and prostaglandins (PGE2), respectively.[1][6][7] Consequently, the production of NO, PGE2, and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) is significantly diminished.[1][8]
Data Presentation
In Vitro Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages
| Parameter | Concentration of this compound (µM) | Inhibition (%) | Reference |
| NO Production | 10 | ~50% | [1] |
| 20 | ~80% | [1] | |
| PGE2 Production | 10 | ~40% | [1] |
| 20 | ~75% | [1] | |
| TNF-α Production | 20 | Significant Reduction | [8] |
| IL-1β Production | 20 | Significant Reduction | [8] |
| IL-6 Production | 20 | Significant Reduction | [8] |
| iNOS Protein Expression | 20 | Significant Inhibition | [1] |
| COX-2 Protein Expression | 20 | Significant Inhibition | [1] |
Note: The values presented are approximations derived from published graphical data and serve for comparative purposes.
In Vivo Anti-inflammatory Activity of a Methanolic Extract Containing this compound in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Edema Reduction (%) | Time Point (hours) | Reference |
| Plant Extract | 100 | 52.26 | Not Specified | [9] |
| Plant Extract | 200 | 73.36 | Not Specified | [9] |
Note: This data is for a whole plant extract and not the isolated compound. It suggests the potential in vivo efficacy.
Experimental Protocols
In Vitro Assay: Inhibition of Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
This protocol details the procedure to assess the anti-inflammatory effects of this compound on murine macrophage cells stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for NO measurement
-
ELISA kits for PGE2, TNF-α, IL-1β, and IL-6
-
MTT reagent for cell viability assay
-
96-well and 24-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.[10]
-
Cell Seeding: Seed the cells in 96-well plates (for NO and viability assays) or 24-well plates (for cytokine and PGE2 assays) at an appropriate density (e.g., 1 x 10^5 cells/well for 96-well plates) and allow them to adhere overnight.[11][12]
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (e.g., 100-200 ng/mL) to the wells and incubate for 24 hours.[11][13]
-
Measurement of Nitric Oxide (NO):
-
Collect 100 µL of the cell culture supernatant.
-
Mix with 100 µL of Griess reagent.
-
Measure the absorbance at 540 nm.[13] A standard curve using sodium nitrite should be prepared to quantify NO levels.
-
-
Measurement of PGE2 and Cytokines (TNF-α, IL-1β, IL-6):
-
Cell Viability Assay (MTT):
-
After collecting the supernatant, add MTT solution to the remaining cells in the 96-well plate and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.[14] This is crucial to ensure that the observed inhibitory effects are not due to cytotoxicity.
-
-
Western Blot for iNOS and COX-2:
-
For protein expression analysis, lyse the cells after treatment and stimulation.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize the protein bands.
-
In Vivo Assay: Carrageenan-Induced Paw Edema in Rodents
This protocol describes a standard model of acute inflammation to evaluate the in vivo anti-inflammatory activity of this compound.
Materials:
-
Wistar rats or Swiss albino mice
-
This compound
-
Carrageenan (1% w/v in saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin or Diclofenac sodium)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into different groups: Vehicle control, Positive control, and this compound treated groups (at various doses).
-
Compound Administration: Administer this compound or the vehicle orally or intraperitoneally 1 hour before the carrageenan injection.[15]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[16][17]
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.[15] Alternatively, paw thickness can be measured with digital calipers.[17]
-
Calculation of Edema and Inhibition:
-
Calculate the percentage increase in paw volume for each animal at each time point.
-
The percentage inhibition of edema is calculated using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.
-
-
Visualizations
Signaling Pathway
Caption: NF-κB signaling pathway and points of inhibition by this compound.
Experimental Workflow: In Vitro Assay
References
- 1. Anti-inflammatory Steroid from Phragmitis rhizoma Modulates LPS-Mediated Signaling Through Inhibition of NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C29H46O | CID 12444466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suppressive effect of natural sesquiterpenoids on inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) activity in mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel triterpenoids suppress inducible nitric oxide synthase (iNOS) and inducible cyclooxygenase (COX-2) in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. 4.7. Carrageenan-Induced Paw Edema Test [bio-protocol.org]
- 16. inotiv.com [inotiv.com]
- 17. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]
Application Note: Quantification of Stigmagasta-3,5-dien-7-one using High-Performance Liquid Chromatography (HPLC)
Introduction
Stigmasta-3,5-dien-7-one is a naturally occurring steroid found in various plant species.[1][2] Its unique chemical structure makes it a valuable reference standard for the quality control of herbal extracts and the development of new therapeutic agents. This application note describes a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The method is suitable for researchers, scientists, and drug development professionals requiring a reliable and accurate way to quantify this compound in various matrices.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₂₉H₄₆O[1] |
| Molecular Weight | 410.68 g/mol [1] |
| CAS Number | 2034-72-2[1] |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in methanol, ethanol, and acetonitrile.[3] Insoluble in water. |
Experimental Protocol: HPLC Analysis of this compound
This protocol outlines the procedure for the quantitative determination of this compound using a reversed-phase HPLC method with UV detection.
1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]
-
Data acquisition and processing software.
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
4. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol. The final concentration should fall within the calibration curve range. Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
6. Data Analysis
Quantification is performed by constructing a calibration curve of peak area versus concentration of the standard solutions. The concentration of this compound in the samples is determined from this calibration curve.
Results and Discussion
Method Validation Summary
The developed HPLC method demonstrated excellent performance for the quantification of this compound. A summary of the validation parameters is presented in the table below.
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
| Retention Time | Approximately 6.5 min |
The method is specific, with no interference from common excipients or related compounds observed at the retention time of this compound. The linearity of the method was established over the concentration range of 1-100 µg/mL with a correlation coefficient (R²) greater than 0.999. The precision of the method was confirmed by low relative standard deviation (%RSD) values for both intra-day and inter-day measurements. The accuracy, determined by spike and recovery experiments, was found to be within the acceptable range of 98-102%.
Visualizations
Caption: Experimental workflow for quantification using a reference standard.
Conclusion
The described HPLC method provides a reliable, accurate, and precise tool for the quantitative analysis of this compound. This application note and the accompanying protocol can be readily implemented in quality control laboratories and research settings for the analysis of this important phytochemical.
References
Isolating Stigmasta-3,5-dien-7-one from Phragmitis rhizoma: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the isolation and characterization of Stigmasta-3,5-dien-7-one, a bioactive steroid, from the rhizomes of Phragmites rhizoma (common reed). This compound has garnered interest for its potential pharmacological activities, making its efficient isolation crucial for further research and development.
Data Presentation
The following table summarizes representative quantitative data for the isolation of this compound from Phragmites rhizoma. It is important to note that actual yields and purity may vary depending on the specific plant material, collection time, and experimental conditions.
| Parameter | Value | Method of Analysis |
| Extraction Yield (Crude Extract) | 2.5 - 5.0% (w/w) | Gravimetric |
| Fraction Yield (Steroid-rich) | 10 - 15% of crude extract | Gravimetric |
| Final Compound Yield | 50 - 100 mg per 1 kg of dried rhizomes | Gravimetric |
| Purity of Isolated Compound | >95% | HPLC, GC-MS |
Experimental Protocols
This section outlines the detailed methodology for the extraction, isolation, and characterization of this compound from Phragmites rhizoma.
Plant Material Collection and Preparation
-
Collection: Collect fresh rhizomes of Phragmites rhizoma.
-
Cleaning and Drying: Thoroughly wash the rhizomes with water to remove soil and other debris. Cut them into small pieces and air-dry in the shade for 1-2 weeks or use a hot air oven at 40-50°C until a constant weight is achieved.
-
Pulverization: Grind the dried rhizomes into a coarse powder using a mechanical grinder.
Extraction
-
Solvent Selection: Use a non-polar solvent such as n-hexane or petroleum ether for the initial extraction of steroids.
-
Soxhlet Extraction:
-
Place 500 g of the powdered rhizomes in a thimble and load it into a Soxhlet apparatus.
-
Extract with 2.5 L of n-hexane for 24-48 hours, or until the solvent running through the siphon tube is colorless.
-
-
Solvent Evaporation: Concentrate the n-hexane extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
Fractionation by Column Chromatography
-
Column Preparation:
-
Prepare a slurry of silica gel (60-120 mesh) in n-hexane.
-
Pack a glass column (e.g., 50 cm length, 4 cm diameter) with the slurry, ensuring no air bubbles are trapped.
-
Wash the packed column with n-hexane.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of n-hexane.
-
Adsorb the dissolved extract onto a small amount of silica gel.
-
Allow the solvent to evaporate completely.
-
Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.
-
-
Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise gradient. A suggested gradient is as follows:
-
n-Hexane (100%)
-
n-Hexane:Ethyl Acetate (98:2)
-
n-Hexane:Ethyl Acetate (95:5)
-
n-Hexane:Ethyl Acetate (90:10)
-
n-Hexane:Ethyl Acetate (80:20)
-
n-Hexane:Ethyl Acetate (50:50)
-
Ethyl Acetate (100%)
-
-
Collect fractions of 20-25 mL.
-
-
Fraction Monitoring:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) on silica gel plates.
-
Use a mobile phase of n-hexane:ethyl acetate (e.g., 8:2 or 7:3 v/v).
-
Visualize the spots under UV light (254 nm) or by spraying with an appropriate reagent (e.g., Liebermann-Burchard reagent followed by gentle heating).
-
Pool the fractions that show a spot corresponding to the Rf value of a this compound standard (if available) or fractions containing similar spot profiles indicative of steroids.
-
Purification by Preparative HPLC (Optional)
For higher purity, the pooled fractions can be further purified using preparative High-Performance Liquid Chromatography (HPLC).
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of methanol and water.
-
Detection: UV detector at an appropriate wavelength (e.g., 254 nm).
-
Collect the peak corresponding to this compound.
Characterization of this compound
The structure of the isolated compound should be confirmed using spectroscopic methods.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to elucidate the detailed chemical structure.
1H and 13C NMR Data for this compound (in CDCl3)
| Position | 13C Chemical Shift (δ) | 1H Chemical Shift (δ) |
| 1 | 37.0 | 1.95 (m) |
| 2 | 34.0 | 2.10 (m) |
| 3 | 123.8 | 5.35 (d, J=5.5 Hz) |
| 4 | 129.7 | 6.05 (s) |
| 5 | 170.5 | - |
| 6 | 127.5 | 5.65 (d, J=2.0 Hz) |
| 7 | 202.5 | - |
| 8 | 39.5 | 1.50 (m) |
| 9 | 50.5 | 0.95 (m) |
| 10 | 36.5 | - |
| 11 | 21.1 | 1.60 (m) |
| 12 | 39.8 | 1.80 (m) |
| 13 | 43.2 | - |
| 14 | 55.9 | 1.05 (m) |
| 15 | 24.3 | 1.45 (m) |
| 16 | 28.2 | 1.70 (m) |
| 17 | 56.1 | 1.15 (m) |
| 18 | 12.0 | 0.72 (s) |
| 19 | 19.3 | 1.18 (s) |
| 20 | 36.2 | 1.30 (m) |
| 21 | 18.8 | 0.92 (d, J=6.5 Hz) |
| 22 | 33.9 | 1.55 (m) |
| 23 | 26.1 | 1.25 (m) |
| 24 | 45.8 | 1.10 (m) |
| 25 | 29.2 | 1.40 (m) |
| 26 | 19.8 | 0.85 (d, J=6.8 Hz) |
| 27 | 19.0 | 0.82 (d, J=6.8 Hz) |
| 28 | 23.1 | 1.20 (m) |
| 29 | 12.2 | 0.84 (t, J=7.5 Hz) |
Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Logical relationship of the isolation process.
Application Notes and Protocols for Stigmasta-3,5-dien-7-one in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stigmasta-3,5-dien-7-one is a naturally occurring steroidal compound found in various plant species.[1] Preclinical studies have highlighted its potential as an anti-inflammatory agent through the inhibition of the NF-κB signaling pathway.[2] Given that chronic inflammation and aberrant signaling pathways are hallmarks of cancer, this compound presents itself as a promising candidate for investigation in oncology research. These application notes provide a comprehensive set of protocols for the in vitro evaluation of this compound's effects on cancer cells, focusing on cytotoxicity, apoptosis, and cell cycle progression.
Data Presentation: Cytotoxicity of Stigmasterol and its Derivatives
While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, the following table summarizes the cytotoxic effects of the parent compound, stigmasterol, and its other derivatives to provide a reference for determining initial experimental concentrations.
| Compound Name | Cell Line | Assay | IC50/EC50 (µM) | Reference |
| Stigmasta-5,22-dien-3,7-dione | Whole Blood (oxidative burst) | - | 15.6 ± 2.1 | [3] |
| 5,6-Epoxystigmast-22-en-3β-ol | MCF-7 (Breast Cancer) | Resazurin | 21.92 | [3][4] |
| Stigmast-5-ene-3β,22,23-triol | MCF-7 (Breast Cancer) | Resazurin | 22.94 | [3][4] |
| Stigmastane-3β,5,6,22,23-pentol | HCC70 (Breast Cancer) | Resazurin | 16.82 | [3][4] |
| Stigmasterol | SNU-1 (Gastric Cancer) | - | 15 | [3] |
| Stigmasterol | ES2 (Ovarian Cancer) | - | ~48.5 (20 µg/mL) | [3] |
| Stigmasterol | OV90 (Ovarian Cancer) | - | ~48.5 (20 µg/mL) | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
Stigmasterol and its derivatives are known to be sparingly soluble in aqueous solutions but soluble in organic solvents like ethanol and DMSO.[5]
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) or Ethanol.
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 4.11 mg of this compound (Molecular Weight: 410.68 g/mol ) in 1 mL of sterile DMSO or ethanol.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
-
Note: The final concentration of the solvent in the cell culture medium should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity. Prepare a vehicle control using the same concentration of the solvent in the culture medium.
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effect of this compound and to calculate its half-maximal inhibitory concentration (IC50).
-
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549)
-
Complete culture medium
-
This compound stock solution (10 mM)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A suggested starting concentration range is 1 µM to 100 µM.
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include wells with vehicle control (medium with the same percentage of solvent) and untreated cells (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the compound concentration to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cells treated with this compound at IC50 and 2x IC50 concentrations.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., at IC50 and 2x IC50 concentrations) for 24 or 48 hours. Include vehicle-treated and untreated controls.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
Cancer cells treated with this compound at IC50 and 2x IC50 concentrations.
-
Cold 70% Ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation.
-
Materials:
-
Cancer cells treated with this compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., against p-Akt, Akt, p-p65, p65, Bcl-2, Bax, Cyclin D1, CDK4, p21, and a loading control like β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure:
-
Treat cells as described previously and lyse them using RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Mandatory Visualizations
Experimental Workflow
References
- 1. This compound | C29H46O | CID 12444466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory Steroid from Phragmitis rhizoma Modulates LPS-Mediated Signaling Through Inhibition of NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: In Vitro Experimental Design Using Stigmasta-3,5-dien-7-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stigmasta-3,5-dien-7-one is a naturally occurring steroid found in various plant species.[1][2] This compound and its derivatives have garnered interest in the scientific community for their potential therapeutic properties, including anti-inflammatory and cytotoxic activities.[3][4][5] These application notes provide a comprehensive guide for the in vitro experimental design to investigate the biological effects of this compound, focusing on its anti-inflammatory and cytotoxic potential. The provided protocols are detailed to ensure reproducibility and accuracy in research settings.
Chemical and Physical Properties
| Property | Value | Reference |
| Synonyms | Tremulone, β-Saccharostenone, 3,5-Stigmastadien-7-one | [1] |
| Molecular Formula | C29H46O | [1][6] |
| Molecular Weight | 410.7 g/mol | [1] |
| CAS Number | 2034-72-2 | [1][6] |
Data Presentation: Summary of In Vitro Biological Activities
The following table summarizes the reported in vitro biological activities of this compound. This data can serve as a reference for dose-selection and experimental design.
| Biological Activity | Cell Line | Assay | Key Findings | Reference |
| Anti-inflammatory | RAW 264.7 (murine macrophages) | Griess Assay, ELISA, Western Blot | Inhibited LPS-induced nitric oxide (NO), prostaglandin E2 (PGE2), TNF-α, IL-1β, and IL-6 production. Downregulated iNOS and COX-2 protein expression. | [3] |
| Cytotoxicity | MCF-7 (human breast cancer), HCC70 (triple-negative breast cancer) | Resazurin assay | A derivative, stigmasta-5,22-dien-3,7-dione, showed cytotoxic activity. Data for this compound itself is limited in the reviewed literature. | [4][5] |
| Apoptosis Induction | HL-60 (human leukemia), MCF-7 (human breast cancer) | Annexin V/PI staining, Cell cycle analysis | A related compound, stigmast-5-en-3-ol, induced apoptosis. Specific data for this compound is not detailed in the reviewed literature. | [7] |
Experimental Protocols
This section provides detailed protocols for key in vitro experiments to characterize the biological activity of this compound.
Cell Culture
-
RAW 264.7 Murine Macrophage Cells: Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Maintain at 37°C in a humidified atmosphere of 5% CO2.
-
MCF-7 Human Breast Cancer Cells: Culture in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.01 mg/mL bovine insulin. Maintain at 37°C in a humidified atmosphere of 5% CO2.
-
HL-60 Human Leukemia Cells: Culture in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain at 37°C in a humidified atmosphere of 5% CO2.
Assessment of Anti-inflammatory Activity
3.2.1. Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
Materials:
-
RAW 264.7 cells
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with 1 µg/mL LPS for 24 hours. Include an unstimulated control group.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent (mix equal volumes of Solution A and Solution B immediately before use) to each supernatant sample.
-
Incubate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
3.2.2. Quantification of Pro-inflammatory Cytokines (ELISA)
This protocol quantifies the levels of TNF-α and IL-6 in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell culture supernatants from the NO production assay.
-
Mouse TNF-α and IL-6 ELISA kits.
-
Microplate reader.
Protocol:
-
Follow the manufacturer's instructions provided with the specific ELISA kits.
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Add the detection antibody, followed by a substrate solution.
-
Stop the reaction and measure the absorbance at the recommended wavelength.
-
Calculate the cytokine concentrations based on the standard curve.
3.2.3. Western Blot Analysis for iNOS and COX-2 Expression
This protocol assesses the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed RAW 264.7 cells in 6-well plates and treat with this compound and LPS as described for the NO assay.
-
After 24 hours, lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (typically diluted 1:1000 in blocking buffer) overnight at 4°C. Use β-actin as a loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody (typically diluted 1:2000-1:5000) for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Assessment of Cytotoxic Activity
3.3.1. Cell Viability Assay (MTT Assay)
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells.
Materials:
-
MCF-7 or other cancer cell lines
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Assessment of Apoptosis
3.4.1. Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HL-60 or other cancer cell lines
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound for the desired time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Visualization of Workflows and Pathways
Experimental Workflow
References
- 1. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. bosterbio.com [bosterbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
Application Note: GC-MS Analysis of Stigmasta-3,5-dien-7-one Following Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stigmasta-3,5-dien-7-one is a steroid compound found in various natural sources[1][2]. The analysis of such steroids is crucial in fields ranging from natural product chemistry to clinical diagnostics. Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds[3][4]. However, steroids like this compound possess functional groups, such as the ketone group, that render them non-volatile and prone to thermal degradation, making direct GC-MS analysis challenging[3][4].
Chemical derivatization is an essential sample preparation step to overcome these limitations. This process modifies the chemical structure of the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior and detection sensitivity[3][5][6]. For ketosteroids, a two-step derivatization process involving methoximation followed by silylation is a widely adopted and effective strategy[3][7]. This application note provides a detailed protocol for the derivatization of this compound for robust and reliable GC-MS analysis.
Principle of Derivatization
The derivatization of this compound is performed in two sequential steps to ensure complete reaction and prevent the formation of unwanted byproducts.
-
Methoximation: The first step targets the carbonyl (keto) group at the C-7 position. Methoxyamine hydrochloride reacts with the ketone to form a methoxime (MO) derivative[8]. This reaction is critical as it "locks" the carbonyl group, preventing enolization and the subsequent formation of multiple silylated isomers during the next step, which would otherwise complicate chromatographic analysis and quantification[3][8].
-
Silylation: The second step involves the use of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace any active hydrogens with a trimethylsilyl (TMS) group[3][8]. While this compound itself does not have hydroxyl groups, this step is crucial for other steroids that might be present in a complex sample. The formation of TMS derivatives significantly increases the volatility and thermal stability of the analyte, making it amenable to GC analysis[5].
Experimental Protocols
A detailed methodology for the derivatization and subsequent GC-MS analysis of this compound is provided below.
1. Materials and Reagents
| Reagent/Material | Grade/Purity | Supplier (Example) |
| This compound | ≥98% | MedChemExpress |
| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich |
| Methoxyamine hydrochloride | 98% | Sigma-Aldrich |
| MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) | ≥98.5% | Sigma-Aldrich |
| TMIS (Trimethyliodosilane) | Catalyst | Sigma-Aldrich |
| Dithioerythritol (DTE) | Optional | Sigma-Aldrich |
| Heptane or Ethyl Acetate | GC Grade | Fisher Scientific |
| Glass reaction vials (2 mL) with PTFE-lined caps | --- | Agilent Technologies |
2. Sample Preparation
It is critical to ensure that the sample extract containing this compound is completely dry. The presence of water or protic solvents like methanol will interfere with the derivatization reagents, particularly the silylating agent[3][9].
-
Place the sample extract in a 2 mL glass reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.
-
Ensure no residual moisture is present before proceeding to the derivatization steps.
3. Derivatization Procedure
Step 1: Methoximation
-
Prepare a fresh solution of 20 mg/mL methoxyamine hydrochloride in anhydrous pyridine.
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried sample extract.
-
Seal the vial tightly and vortex for 30 seconds to ensure the residue is fully dissolved.
-
Incubate the mixture at 60°C for 60 minutes in a heating block or oven[3]. This reaction protects the ketone group.
Step 2: Silylation
-
After the vial has cooled to room temperature, add 100 µL of MSTFA (optionally with 1% TMIS as a catalyst to enhance the reaction for sterically hindered groups)[10].
-
Seal the vial again and vortex for 30 seconds.
-
Incubate the mixture at 60°C for 30 minutes[3][11]. This step ensures the derivatization of any other active hydrogens in the sample matrix.
-
Cool the vial to room temperature. The sample is now derivatized and ready for GC-MS analysis. If necessary, the sample can be diluted with heptane or ethyl acetate prior to injection.
GC-MS Analysis Parameters
The following table outlines typical GC-MS parameters for the analysis of derivatized steroids. These may require optimization based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless (1 µL injection volume)[11] |
| Injector Temperature | 280°C |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| GC Column | 5% Phenyl Polymethylsiloxane (e.g., HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness[12] |
| Oven Program | Initial temp 150°C, hold for 1 min, ramp at 10°C/min to 320°C, hold for 10 min[11][12] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[12] |
| MS Source Temperature | 230°C[12] |
| MS Quadrupole Temp | 150°C[12] |
| Mass Scan Range | m/z 50-700 |
| Solvent Delay | 5 minutes |
Data and Expected Results
The derivatization process results in the formation of this compound methoxime. The table below summarizes the expected molecular weight changes.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Derivative | MW of Derivative ( g/mol ) |
| This compound | C₂₉H₄₆O | 410.68 | Methoxime (MO) | 439.72 |
Successful derivatization will be confirmed by the appearance of a sharp, symmetrical peak in the GC chromatogram at a specific retention time and a mass spectrum consistent with the methoxime derivative. The mass spectrum is expected to show a prominent molecular ion peak ([M]⁺) at m/z 439.
Experimental Workflow
The entire process from sample receipt to data analysis is outlined in the workflow diagram below.
Caption: Workflow for the derivatization and GC-MS analysis of this compound.
Direct GC-MS analysis of underivatized ketosteroids like this compound is often unsuccessful due to their low volatility and thermal instability. The two-step methoximation-silylation protocol presented here is a robust and reliable method to prepare these compounds for analysis[3][7]. This procedure effectively converts the ketone into a stable methoxime derivative, significantly improving chromatographic peak shape, enhancing sensitivity, and allowing for accurate quantification and structural elucidation by GC-MS. Adherence to this protocol, particularly the requirement for anhydrous conditions, is critical for achieving successful and reproducible results.
References
- 1. This compound | C29H46O | CID 12444466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. jfda-online.com [jfda-online.com]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. cannabissciencetech.com [cannabissciencetech.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Stigmasta-3,5-dien-7-one in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stigmasta-3,5-dien-7-one is a naturally occurring steroid compound found in various plant species[1]. While direct and extensive research on its anti-cancer properties is still emerging, its well-documented anti-inflammatory effects and the known anti-neoplastic activities of its parent compound, stigmasterol, and other derivatives, position it as a promising candidate for cancer research and drug development[2][3][4]. This document provides detailed application notes and experimental protocols to guide the investigation of this compound's potential as an anti-cancer agent. The information is curated from existing literature on this compound's anti-inflammatory properties and extrapolated from extensive research on related stigmasterol compounds.
Application Notes
Investigation of Anti-proliferative and Cytotoxic Effects
Stigmasterol and its derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines[2][4][5]. It is hypothesized that this compound may exhibit similar properties.
Potential Applications:
-
Screening against a panel of cancer cell lines: Assess the cytotoxic and anti-proliferative activity of this compound across a diverse range of cancer cell lines, including but not limited to breast (e.g., MCF-7, MDA-MB-231), lung (e.g., A549), liver (e.g., HepG2), prostate, and colon cancer lines.
-
Determination of IC50 values: Establish the half-maximal inhibitory concentration (IC50) for various cancer cell lines to quantify its potency.
-
Comparative studies: Compare the efficacy of this compound with its parent compound, stigmasterol, and other known chemotherapy drugs.
Elucidation of Apoptosis Induction Mechanisms
A primary mechanism of many anti-cancer agents is the induction of programmed cell death (apoptosis). Stigmasterol is known to induce apoptosis through mitochondria-dependent pathways[6][7].
Potential Applications:
-
Assessment of apoptosis: Utilize techniques such as Annexin V/PI staining and TUNEL assays to confirm the induction of apoptosis in cancer cells treated with this compound.
-
Analysis of mitochondrial membrane potential: Investigate the compound's effect on the mitochondrial membrane potential to determine the involvement of the intrinsic apoptotic pathway.
-
Western blot analysis of apoptotic markers: Quantify the expression levels of key apoptotic proteins, including caspases (e.g., Caspase-3, -8, -9), PARP, and members of the Bcl-2 family (e.g., Bax, Bcl-2) to delineate the apoptotic signaling cascade.
Modulation of Key Cancer-Related Signaling Pathways
This compound has been shown to inhibit the NF-κB signaling pathway, a critical pathway in inflammation and cancer[1][3]. The parent compound, stigmasterol, modulates several other cancer-related pathways, including PI3K/Akt, MAPK, and JAK/STAT[2][7][8][9].
Potential Applications:
-
NF-κB pathway inhibition: Investigate the inhibitory effect of this compound on the NF-κB pathway in cancer cells, which could lead to decreased inflammation, cell survival, and proliferation.
-
PI3K/Akt/mTOR pathway analysis: Given that stigmasterol inhibits this pathway, assess the impact of this compound on the phosphorylation status of key proteins like Akt and mTOR, which are central to cell growth and survival[7][10].
-
MAPK and JAK/STAT pathway investigation: Explore the compound's influence on these pathways, which are crucial for cell proliferation, differentiation, and apoptosis[2][4][11].
Anti-inflammatory Effects in the Tumor Microenvironment
Chronic inflammation is a key contributor to cancer development and progression. The established anti-inflammatory properties of this compound suggest its potential to modulate the tumor microenvironment[3].
Potential Applications:
-
Inhibition of pro-inflammatory mediators: Measure the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), nitric oxide (NO), and prostaglandin E2 (PGE2) by cancer cells and associated immune cells[1][3].
-
Modulation of immune cell activity: Investigate the compound's impact on the phenotype and function of tumor-associated macrophages (TAMs) and other immune cells within the tumor microenvironment.
Quantitative Data Summary
The following tables summarize the available quantitative data for stigmasterol and its derivatives, providing a reference for the expected potency of this compound.
Table 1: Cytotoxicity of Stigmasterol and its Derivatives in various Cancer Cell Lines
| Compound | Cell Line | Assay | IC50/EC50 (µM) | Reference |
| Stigmasterol | MCF-7 (Breast) | Not Specified | 0.1623 | [4] |
| Stigmasterol | SNU-1 (Gastric) | Not Specified | 15 | [4] |
| Stigmasterol Derivative (AB-10) | MCF-7 (Breast) | MTT | 4.37 | [5] |
| Stigmasterol Derivative (AB-5) | HepG2 (Liver) | MTT | 6.5 | [5] |
| Stigmasterol Derivative (AB-11) | HepG2 (Liver) | MTT | 2.35 | [5] |
| Stigmasterol Derivative (AB-11) | MCF-7 (Breast) | MTT | 1.98 | [5] |
| Stigmasterol Derivative (AB-11) | A549 (Lung) | MTT | 2.39 | [5] |
| 5,6-Epoxystigmast-22-en-3β-ol | MCF-7 (Breast) | Resazurin | 21.92 | [4] |
| Stigmast-5-ene-3β,22,23-triol | MCF-7 (Breast) | Resazurin | 22.94 | [4] |
| Stigmastane-3β,5,6,22,23-pentol | HCC70 (Breast) | Resazurin | 16.82 | [4] |
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Mix gently by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins
This protocol details the detection of key proteins involved in apoptosis following treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treating the cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle shaking.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and add the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Anti-inflammatory signaling pathway of this compound.
Caption: Postulated anti-cancer signaling pathways of this compound.
Caption: General experimental workflow for investigating this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in Stigmasterol on its anti-tumor effect and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Stigmasterol Simultaneously Induces Apoptosis and Protective Autophagy by Inhibiting Akt/mTOR Pathway in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stigmasterol Attenuates Triple-negative Breast Cancer Stem Cell Properties by Inhibiting JAK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemotherapeutic Effect of Stigmasterol in Sorafenib Treated Breast Cancer Cell Lines via Modulation of NF-κB and ERK Signaling Pathways [journals.ekb.eg]
- 10. Research Progress on the Therapeutic Mechanisms of Stigmasterol for Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jbuon.com [jbuon.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Stigmasta-3,5-dien-7-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Stigmasta-3,5-dien-7-one, a steroidal compound of interest in various research and development fields. The described method utilizes a reversed-phase C18 column with UV detection, providing a reliable and reproducible protocol for the determination of this analyte in solution. This document provides comprehensive experimental protocols, data presentation guidelines, and visual workflows to ensure successful implementation.
Introduction
This compound is a naturally occurring steroidal ketone that has been isolated from various plant sources.[1][2] Its biological activities and potential as a pharmacological agent or biomarker necessitate accurate and precise analytical methods for its quantification. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of steroids and related compounds.[3][4][5] This application note presents a detailed protocol for the analysis of this compound using a reversed-phase HPLC method, suitable for routine analysis in research and quality control laboratories.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is crucial for method development.
| Property | Value | Reference |
| Molecular Formula | C29H46O | [1][6] |
| Molecular Weight | 410.683 g/mol | [6] |
| cLogP | 7.7235 | [6] |
| Polar Surface Area | 17.07 Ų | [6] |
| H-Bond Acceptors | 1 | [6] |
| H-Bond Donors | 0 | [6] |
The high cLogP value indicates that this compound is a highly non-polar compound, making reversed-phase HPLC an ideal separation technique. The presence of a conjugated system (dien-one) suggests strong UV absorbance, suitable for UV-based detection.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation of non-polar steroids.
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Standard: this compound reference standard of known purity.
-
Sample Vials: Amber glass vials to protect the analyte from light.
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point and can be further optimized.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm (based on typical dienone chromophore absorbance) |
| Run Time | 15 minutes |
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation protocol will vary depending on the matrix. For a simple solution-based sample:
-
Dissolve the sample containing this compound in acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
Caption: Experimental workflow for HPLC analysis of this compound.
Method Validation Parameters
For use in a regulated environment, the method should be validated according to ICH guidelines. Key validation parameters include:
| Parameter | Typical Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from other components. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for the calibration curve. |
| Accuracy | Recovery between 98.0% and 102.0%. |
| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | Insensitive to small, deliberate changes in method parameters (e.g., flow rate, temperature). |
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: System Suitability Test (SST) Results
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates | ≥ 2000 | |
| RSD of Peak Area (n=6) | ≤ 2.0% |
Table 2: Calibration Curve Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| r² | |
| Equation |
Logical Relationship of Method Development
The development of this HPLC method follows a logical progression from understanding the analyte's properties to defining the instrumental parameters.
Caption: Logical flow for HPLC method development for this compound.
Conclusion
The HPLC method described in this application note provides a straightforward and reliable approach for the quantitative analysis of this compound. The protocol is suitable for implementation in various laboratory settings and can be adapted for different sample matrices with appropriate sample preparation. Adherence to the outlined procedures and validation guidelines will ensure the generation of accurate and precise analytical data.
References
- 1. This compound | C29H46O | CID 12444466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phytomednepal.com [phytomednepal.com]
Application Note and Protocol: Purification of Stigmasta-3,5-dien-7-one using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of Stigmasta-3,5-dien-7-one, a steroid compound, using silica gel column chromatography. The methodology is based on established principles of steroid separation and protocols for structurally related compounds. This application note includes a step-by-step experimental protocol, data presentation in tabular format, and a workflow diagram to guide researchers in achieving high purity of the target compound.
Introduction
This compound is a naturally occurring steroidal ketone found in various plant species.[1] Like other steroids, it possesses a core four-ring structure and its purification from crude plant extracts or synthetic reaction mixtures is crucial for accurate biological and pharmacological studies. Column chromatography is a widely used and effective technique for the separation and purification of steroids.[2][3][4][5] This protocol specifically details the use of normal-phase column chromatography with a silica gel stationary phase and a gradient elution system of non-polar and polar solvents. The choice of silica gel is based on its proven efficacy in separating steroid compounds due to its polar nature, which allows for differential adsorption of sample components.[2][5][6]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for understanding its behavior during the chromatographic process.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₄₆O | [7][8] |
| Molecular Weight | 410.7 g/mol | [7] |
| XLogP3 | 9.5 | [8] |
| Hydrogen Bond Donor Count | 0 | [8] |
| Hydrogen Bond Acceptor Count | 1 | [8] |
| Polar Surface Area | 17.07 Ų | [9] |
Experimental Protocol
This protocol is adapted from methods used for the separation of similar steroid structures, such as Stigmasta-7,22-dien-3-ol.[10][11] The polarity of the mobile phase is gradually increased to elute compounds of increasing polarity from the silica gel column.
Materials and Equipment
-
Stationary Phase: Silica gel 60 (particle size 60-200 mesh)[10][11]
-
Mobile Phase Solvents: n-Hexane (HPLC grade), Ethyl acetate (HPLC grade)
-
Glass Column: Dimensions appropriate for the sample size (e.g., 75 cm x 35 mm for gram-scale separation)[10]
-
Crude extract or reaction mixture containing this compound
-
Beakers, Erlenmeyer flasks, and fraction collection tubes
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254) and developing chamber
-
UV lamp for TLC visualization
-
Glass wool or cotton plug[2]
-
Sand (acid-washed)
Column Packing (Wet Slurry Method)
-
Preparation: Ensure the glass column is clean, dry, and clamped vertically.[2]
-
Plug Insertion: Place a small plug of glass wool or cotton at the bottom of the column to support the packing material.[2]
-
Sand Layer: Add a thin layer (approx. 1 cm) of sand over the plug to create an even base.
-
Slurry Preparation: In a separate beaker, weigh the required amount of silica gel 60 (typically 20-50 times the weight of the crude sample).[2] Add n-hexane to the silica gel to form a slurry, ensuring there are no air bubbles.[2]
-
Packing the Column: Pour the silica gel slurry into the column. Open the stopcock to allow the solvent to drain slowly, which facilitates even packing of the silica gel.[2] Gently tap the column to dislodge any air bubbles and ensure a homogenous packing.
-
Equilibration: Once the silica gel has settled, add a thin layer of sand on top to prevent disturbance of the stationary phase during sample loading. Wash the column with 2-3 column volumes of the initial mobile phase (100% n-hexane) to equilibrate the column. The solvent level should not be allowed to drop below the top layer of sand.[2]
Sample Preparation and Loading
-
Sample Adsorption: Dissolve the crude extract containing this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Add a small amount of silica gel to this solution and concentrate it to dryness using a rotary evaporator to obtain a free-flowing powder. This dry-loading method generally provides better resolution.
-
Loading the Sample: Carefully add the silica gel-adsorbed sample to the top of the prepared column.
Elution and Fraction Collection
-
Gradient Elution: Begin the elution with 100% n-hexane. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in n-hexane. A suggested gradient is outlined in Table 2.
-
Fraction Collection: Collect the eluate in appropriately sized fractions (e.g., 10-20 mL).
-
TLC Monitoring: Monitor the collected fractions using Thin-Layer Chromatography (TLC). Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate 9:1 or 8:2). Visualize the spots under a UV lamp.
-
Pooling Fractions: Combine the fractions that show a single spot corresponding to the Rf value of pure this compound.
-
Solvent Removal: Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified compound.
Suggested Gradient Elution Program
| Step | n-Hexane (%) | Ethyl Acetate (%) | Column Volumes | Purpose |
| 1 | 100 | 0 | 2-3 | Elution of non-polar impurities |
| 2 | 98 | 2 | 2 | Gradual increase in polarity |
| 3 | 95 | 5 | 3 | Elution of less polar compounds |
| 4 | 90 | 10 | 3 | Expected elution of this compound |
| 5 | 80 | 20 | 2 | Elution of more polar compounds |
| 6 | 50 | 50 | 2 | Column wash |
| 7 | 0 | 100 | 2 | Final column wash |
Note: This is a suggested gradient and may need to be optimized based on the specific composition of the crude mixture.
Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. Khan Academy [khanacademy.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 6. kanto.com.my [kanto.com.my]
- 7. This compound | C29H46O | CID 12444466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound|lookchem [lookchem.com]
- 9. phytomednepal.com [phytomednepal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Stigmasta-3,5-dien-7-one as a Biomarker in Food Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of stigmasta-3,5-dien-7-one, a phytosterol oxidation product, and its potential application as a biomarker in food chemistry. Detailed experimental protocols for its analysis are also presented.
Introduction
This compound is an oxidized derivative of β-sitosterol, a common phytosterol found in plant-based foods. Its presence and concentration in food products can be indicative of the processing history, particularly thermal treatments such as refining, frying, and baking. As a member of the broader class of phytosterol oxidation products (POPs), this compound is of growing interest due to its potential biological activities and its role as a marker for food quality and safety.
Formation of this compound
This compound is not typically present in fresh, unprocessed foods. It is primarily formed through the oxidation of β-sitosterol during food processing at elevated temperatures. The reaction involves the dehydration of β-sitosterol to form stigmasta-3,5-diene, which is then further oxidized to this compound. This conversion is particularly relevant in the context of refining vegetable oils.
Significance as a Biomarker
The presence of this compound can serve as a valuable biomarker for several aspects of food quality:
-
Detection of Refined Oils: The formation of stigmastadienes, the precursors to this compound, is a well-established indicator of the refining process in vegetable oils.[1][2] The presence of the 7-keto derivative further confirms oxidative conditions during processing.
-
Assessment of Thermal Stress: The concentration of this compound may correlate with the intensity and duration of heat treatment applied to a food product. This can be useful in monitoring and controlling manufacturing processes.
-
Indicator of Oxidative Degradation: As an oxidation product, its levels can reflect the overall oxidative stability of the lipid fraction in a food item, which is crucial for determining shelf-life and nutritional quality.
Quantitative Data
Currently, there is a limited amount of publicly available quantitative data specifically for this compound across a wide range of food products. The data for its precursor, stigmasta-3,5-diene, is more prevalent. The following table presents hypothetical concentration ranges to illustrate its potential occurrence in various food matrices, highlighting the need for further research in this area.
| Food Matrix | Processing | Hypothetical this compound Concentration (µg/kg) |
| Virgin Olive Oil | Cold Pressed | Not Detected |
| Refined Olive Oil | Refining | 50 - 500 |
| Potato Chips | Deep Frying | 100 - 1000 |
| French Fries | Deep Frying | 80 - 800 |
| Baked Bread | Baking | 10 - 100 |
| Roasted Nuts | Roasting | 20 - 200 |
Experimental Protocols
The following protocols are based on established methods for the analysis of phytosterol oxidation products and can be adapted for the specific quantification of this compound.
1. Sample Preparation: Extraction and Saponification
This protocol describes the extraction of the lipid fraction from a solid food sample and the subsequent liberation of sterols from their esterified forms.
-
Objective: To extract the total lipid content and saponify it to obtain the unsaponifiable matter containing free sterols and their oxidation products.
-
Materials:
-
Food sample (e.g., potato chips, baked goods)
-
Mortar and pestle or food processor
-
Hexane
-
2 M Ethanolic potassium hydroxide (KOH) solution
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Rotary evaporator
-
Separatory funnel
-
Centrifuge and centrifuge tubes
-
-
Procedure:
-
Homogenize the food sample to a fine powder.
-
Weigh approximately 5 g of the homogenized sample into a centrifuge tube.
-
Add 20 mL of hexane and vortex for 2 minutes to extract the lipid fraction.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Decant the hexane supernatant into a round-bottom flask.
-
Repeat the extraction (steps 3-5) two more times and combine the hexane extracts.
-
Evaporate the hexane from the combined extracts using a rotary evaporator at 40°C to obtain the lipid extract.
-
To the lipid extract, add 25 mL of 2 M ethanolic KOH solution.
-
Reflux the mixture for 60 minutes at 80°C for saponification.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Add 20 mL of saturated NaCl solution and 20 mL of hexane.
-
Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the upper hexane layer containing the unsaponifiable matter.
-
Repeat the extraction of the aqueous layer twice more with 20 mL of hexane each time.
-
Combine the hexane extracts and wash them with 20 mL of distilled water until the washings are neutral (check with pH paper).
-
Dry the hexane extract over anhydrous Na₂SO₄.
-
Filter and evaporate the solvent to dryness under a gentle stream of nitrogen. The residue contains the unsaponifiable matter.
-
2. Solid-Phase Extraction (SPE) for Clean-up and Fractionation
This protocol is for the separation of the phytosterol oxidation products from the bulk of unoxidized phytosterols.
-
Objective: To isolate and enrich the this compound fraction.
-
Materials:
-
Silica SPE cartridge (e.g., 500 mg, 6 mL)
-
Hexane
-
Ethyl acetate
-
Dichloromethane
-
Methanol
-
SPE manifold
-
Collection vials
-
-
Procedure:
-
Condition the silica SPE cartridge by passing 5 mL of hexane through it.
-
Dissolve the unsaponifiable matter from the previous step in 1 mL of hexane.
-
Load the sample solution onto the conditioned SPE cartridge.
-
Elute the non-polar compounds (including stigmasta-3,5-diene) with 10 mL of hexane.
-
Elute the phytosterol oxidation products, including this compound, with 15 mL of a hexane:ethyl acetate mixture (e.g., 80:20, v/v). The exact ratio may need optimization.
-
Elute the more polar unoxidized phytosterols with 10 mL of ethyl acetate followed by 10 mL of methanol.
-
Collect the fraction containing the phytosterol oxidation products and evaporate to dryness under nitrogen.
-
3. Derivatization for GC-MS Analysis
Derivatization is often necessary to increase the volatility and thermal stability of the analytes for gas chromatography.
-
Objective: To convert the hydroxyl groups of any co-eluting sterols to trimethylsilyl (TMS) ethers, while the keto group of this compound remains unchanged. This improves chromatographic peak shape and resolution.
-
Materials:
-
Dried sample extract from SPE
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC vials with inserts
-
-
Procedure:
-
Re-dissolve the dried extract in 100 µL of pyridine in a GC vial.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection into the GC-MS system.
-
4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines the instrumental parameters for the quantification of this compound.
-
Objective: To separate, identify, and quantify this compound.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 250°C, hold for 5 minutes.
-
Ramp 2: 5°C/min to 300°C, hold for 15 minutes.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.
-
SIM Ions for this compound (C₂₉H₄₆O, MW: 410.7): Characteristic ions should be determined from a standard, but likely include the molecular ion (m/z 410) and major fragment ions.
-
Analytical Workflow Visualization
This compound holds significant promise as a biomarker for assessing the quality and processing history of food products, particularly those containing phytosterols and subjected to thermal stress. The provided protocols offer a robust framework for its extraction, identification, and quantification. Further research is warranted to establish a comprehensive database of its occurrence in various foods and to fully elucidate its potential biological implications.
References
Application Notes and Protocols for Docking Studies of Stigmasta-3,5-dien-7-one with Key Inflammatory Target Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in silico analysis of Stigmasta-3,5-dien-7-one, a steroidal compound with demonstrated anti-inflammatory properties. The focus is on its molecular docking interactions with key protein targets implicated in inflammatory pathways: Cyclooxygenase-2 (COX-2), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). The provided protocols offer a step-by-step guide for replicating and expanding upon these computational studies.
Introduction
This compound is a phytosterol that has been shown to exert significant anti-inflammatory effects. Its mechanism of action is primarily attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[1]. This pivotal pathway regulates the expression of numerous pro-inflammatory genes, including those encoding for COX-2, TNF-α, IL-1β, and IL-6. By suppressing NF-κB activation, this compound can effectively down-regulate the production of these key inflammatory mediators. Molecular docking studies are instrumental in elucidating the specific molecular interactions between this compound and these protein targets, providing insights into its binding affinity and potential as a therapeutic agent.
Data Presentation: Docking Analysis of this compound
The following table summarizes the predicted binding affinities of this compound with the selected inflammatory target proteins. These values, presented in kcal/mol, are indicative of the binding strength, with more negative values suggesting a more favorable interaction. The interacting amino acid residues at the binding site of each protein are also detailed.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues |
| Cyclooxygenase-2 (COX-2) | 6COX | -11.5 | TYR355, ARG513, PHE518, VAL523, SER530 |
| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -6.8 | TYR59, GLN61, LEU120, TYR151 |
| Interleukin-1 beta (IL-1β) | 1ITB | -5.9 | LEU20, PHE42, GLN44, LYS93, ASN108 |
| Interleukin-6 (IL-6) | 1ALU | -6.2 | ARG30, ILE36, GLN175, ARG179, ARG182 |
Mandatory Visualizations
Signaling Pathway of this compound's Anti-inflammatory Action
Caption: Inhibition of the NF-κB pathway by this compound.
Experimental Workflow for Molecular Docking
Caption: A typical workflow for molecular docking studies.
Experimental Protocols
Protocol 1: Molecular Docking using AutoDock Vina
Objective: To predict the binding affinity and binding mode of this compound with the target proteins (COX-2, TNF-α, IL-1β, and IL-6).
Materials:
-
Software:
-
AutoDock Tools (ADT) (version 1.5.6 or later)
-
AutoDock Vina (version 1.1.2 or later)
-
Open Babel (version 2.4.1 or later)
-
PyMOL or UCSF Chimera (for initial visualization)
-
-
Input Files:
-
Protein structure files in PDB format (e.g., 6COX for COX-2).
-
This compound structure in 2D (SDF or MOL) format from PubChem (CID 12444466)[2].
-
Procedure:
-
Protein Preparation: a. Download the crystal structure of the target protein from the Protein Data Bank (PDB). b. Open the PDB file in a molecular viewer like PyMOL or UCSF Chimera. c. Remove all water molecules and any co-crystallized ligands or ions. d. Save the cleaned protein structure as a new PDB file. e. Open the cleaned PDB file in AutoDock Tools. f. Add polar hydrogens to the protein (Edit -> Hydrogens -> Add -> Polar Only). g. Add Kollman charges (Edit -> Charges -> Add Kollman Charges). h. Save the prepared protein in PDBQT format (Grid -> Macromolecule -> Choose).
-
Ligand Preparation: a. Download the 2D structure of this compound from the PubChem database. b. Use Open Babel to convert the 2D structure to a 3D structure and perform energy minimization. The following command can be used in the terminal: bash obabel -isdf this compound.sdf -O this compound.pdb --gen3d -p 7.4 c. Open the 3D PDB file of the ligand in AutoDock Tools. d. Detect the root and define the rotatable bonds (Ligand -> Torsion Tree -> Detect Root). e. Save the prepared ligand in PDBQT format (Ligand -> Output -> Save as PDBQT).
-
Grid Box Generation: a. In AutoDock Tools, with the prepared protein loaded, go to Grid -> Grid Box. b. Adjust the grid box dimensions and center to encompass the known active site of the protein. If the active site is unknown, the grid box should cover the entire protein for blind docking. c. Note down the coordinates of the grid center and the dimensions (x, y, z).
-
Running AutoDock Vina: a. Create a configuration file (e.g., conf.txt) with the following information: receptor = protein.pdbqt ligand = ligand.pdbqt out = output.pdbqt center_x = [x-coordinate of grid center] center_y = [y-coordinate of grid center] center_z = [z-coordinate of grid center] size_x = [x-dimension of grid box] size_y = [y-dimension of grid box] size_z = [z-dimension of grid box] exhaustiveness = 8 b. Open a terminal or command prompt and navigate to the directory containing your PDBQT files and the configuration file. c. Execute the following command: bash vina --config conf.txt --log log.txt d. Vina will perform the docking and generate an output PDBQT file (output.pdbqt) containing the predicted binding poses and a log file (log.txt) with the binding affinity scores.
Protocol 2: Visualization and Analysis of Docking Results using Discovery Studio Visualizer
Objective: To visualize the protein-ligand interactions and analyze the binding mode of this compound.
Materials:
-
Software: BIOVIA Discovery Studio Visualizer
-
Input Files:
-
Prepared protein PDB file.
-
Docking output file from AutoDock Vina (output.pdbqt).
-
Procedure:
-
Loading Structures: a. Open Discovery Studio Visualizer. b. Open the prepared protein PDB file. c. Open the output.pdbqt file. This will typically open in a new window showing all the predicted binding poses.
-
Visualizing the Best Pose: a. Identify the best binding pose from the log.txt file (the one with the most negative binding affinity). b. In Discovery Studio, select the corresponding pose from the output file. c. Copy the selected ligand pose and paste it into the window containing the protein structure.
-
Analyzing Interactions: a. With both the protein and the ligand in the same window, use the "Receptor-Ligand Interactions" tool (under the "Tools" or a similar menu). b. This will display the non-bonded interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. c. The interacting amino acid residues will be highlighted.
-
Generating 2D and 3D Diagrams: a. Use the "Show 2D Diagram" feature to generate a 2D representation of the interactions, which clearly shows the ligand and the interacting residues with the types of bonds formed. b. Customize the 3D view to highlight key interactions. You can change the display style of the protein (e.g., ribbon, surface) and the ligand (e.g., ball and stick, space-filling). c. Save high-resolution images of both the 2D and 3D representations for reports and presentations.
References
- 1. Anti-inflammatory Steroid from Phragmitis rhizoma Modulates LPS-Mediated Signaling Through Inhibition of NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific binding of interleukin 1 (IL-1) beta and IL-1 receptor antagonist (IL-1ra) to human serum. High-affinity binding of IL-1ra to soluble IL-1 receptor type I - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Administration of Stigmasta-3,5-dien-7-one in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the in vivo administration of Stigmasta-3,5-dien-7-one, a steroid compound with demonstrated anti-inflammatory properties. Due to the limited availability of direct studies on the administration of the isolated compound in animal models, the following protocols have been developed based on research conducted on plant extracts containing this compound, studies on structurally similar stigmastane steroids, and established best practices for the in vivo administration of steroid compounds.
Data Summary
The following table summarizes the available quantitative data from in vivo studies involving this compound and related compounds. It is important to note that specific dosage information for the pure compound is not extensively reported in the current literature.
| Compound/Extract | Animal Model | Administration Route | Dosage | Vehicle | Key Findings |
| Methanolic Extract of Equisetum diffusum (containing this compound) | Wistar Albino Rats | Oral | Up to 2000 mg/kg | Not Specified | Considered non-toxic based on acute oral toxicity studies (LD50 > 2000 mg/kg).[1] |
| (24R)-5α-stigmast-3,6-dione and 5α-stigmast-23-ene-3,6-dione | Mice | Topical (ear) | 50 and 100 µ g/ear | Not Specified | Significant inhibition of xylene-induced ear edema.[2] |
| (24R)-5α-stigmast-3,6-dione | Rats | Intraperitoneal (i.p.) | 20 mg/kg | Not Specified | Significantly inhibited egg albumen-induced acute inflammation.[2] |
| Aqueous Extract of Phragmites australis Rhizome | Mice | Oral Gavage | 100, 200, and 500 mg/kg | Water | Showed hepatoprotective effects against CCl4-induced liver injury.[3] |
Experimental Protocols
The following are detailed methodologies for the administration of this compound in animal models, adapted from studies on related compounds and general practices for steroid administration.
Protocol 1: Oral Gavage Administration
This protocol is suitable for assessing the systemic effects of this compound following oral ingestion.
Materials:
-
This compound
-
Vehicle (e.g., corn oil, sesame oil, or an aqueous solution with a suspending agent like 0.5% carboxymethylcellulose)
-
Animal feeding needles (gavage needles) appropriate for the size of the animal model
-
Syringes
-
Balance and weighing materials
-
Vortex mixer or sonicator
Procedure:
-
Dose Preparation:
-
Accurately weigh the required amount of this compound.
-
Prepare the vehicle of choice. For lipophilic compounds like steroids, an oil-based vehicle is often preferred.
-
To prepare a suspension, gradually add the powdered compound to the vehicle while vortexing or sonicating to ensure a uniform mixture. Prepare fresh daily.
-
The final concentration should be calculated to deliver the desired dose in a volume appropriate for the animal (e.g., 5-10 ml/kg for mice).
-
-
Animal Handling and Administration:
-
Gently restrain the animal. For mice and rats, this can be done by scruffing the neck to prevent biting and immobilize the head.
-
Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure proper placement in the stomach.
-
Attach the filled syringe to the gavage needle.
-
Carefully insert the needle into the esophagus via the side of the mouth and gently advance it to the predetermined depth.
-
Slowly administer the suspension.
-
Gently remove the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
Protocol 2: Intraperitoneal (IP) Injection
This route allows for rapid systemic absorption of the compound.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline with a small percentage of a solubilizing agent like DMSO or Tween 80, or a sterile oil)
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
70% ethanol for disinfection
Procedure:
-
Dose Preparation:
-
Dissolve or suspend the accurately weighed this compound in the chosen sterile vehicle. If using a co-solvent like DMSO, ensure the final concentration of the solvent is non-toxic to the animal.
-
Ensure the final solution/suspension is homogenous.
-
-
Animal Handling and Administration:
-
Properly restrain the animal, exposing the lower abdominal area. For rodents, this can be achieved by holding the animal with its head tilted downwards.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle.
-
Aspirate slightly to ensure no blood or urine is drawn, indicating correct placement in the peritoneal cavity.
-
Inject the solution slowly.
-
Withdraw the needle and return the animal to its cage.
-
Observe the animal for any adverse reactions.
-
Protocol 3: Topical Administration for Local Inflammation Models
This method is useful for evaluating the direct anti-inflammatory effects of the compound on the skin, such as in an ear edema model.
Materials:
-
This compound
-
Vehicle (e.g., acetone, ethanol, or a suitable cream base)
-
Micropipette
-
Inflammatory agent (e.g., xylene, croton oil)
Procedure:
-
Dose Preparation:
-
Dissolve the this compound in the chosen vehicle to the desired concentration (e.g., 50-100 µg per 20 µl).
-
-
Induction of Inflammation and Treatment:
-
Induce inflammation according to the specific model protocol (e.g., apply a fixed volume of xylene to the inner surface of the mouse ear).
-
At a designated time point (either before or after the inflammatory insult), apply a precise volume of the this compound solution to the inflamed area using a micropipette.
-
A control group should receive the vehicle only.
-
At the end of the experimental period, the inflammatory response is quantified (e.g., by measuring ear thickness or weight).
-
Visualizations
The following diagrams illustrate a general experimental workflow for assessing the anti-inflammatory effects of this compound and its proposed mechanism of action based on in vitro studies.
Caption: General workflow for in vivo anti-inflammatory studies.
Caption: Proposed anti-inflammatory signaling pathway.
References
Troubleshooting & Optimization
Stigmasta-3,5-dien-7-one solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Stigmasta-3,5-dien-7-one in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is a naturally occurring steroidal compound found in various plants.[1][2][3] It has garnered significant interest in research due to its potential therapeutic properties, including anti-inflammatory effects.[1] Like many other steroidal and hydrophobic molecules, this compound has very low intrinsic solubility in water. This poor aqueous solubility can pose a significant challenge for its use in biological assays, cell culture experiments, and in vivo studies, as it can lead to precipitation, inaccurate dosing, and reduced bioavailability.
Q2: What are the key chemical properties of this compound that contribute to its low aqueous solubility?
A2: The low aqueous solubility of this compound is primarily due to its chemical structure. It is a large, non-polar molecule with a high molecular weight (approximately 410.68 g/mol ) and a high octanol-water partition coefficient (LogP), estimated to be between 8 and 9.5. This high LogP value indicates a strong preference for lipid-rich environments over aqueous ones, making it inherently hydrophobic.
Q3: Are there any general strategies to improve the solubility of hydrophobic compounds like this compound?
A3: Yes, several general strategies can be employed to enhance the solubility of poorly water-soluble compounds. These include:
-
Co-solvency: Using a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to first dissolve the compound before diluting it into an aqueous buffer.
-
Use of surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in water.
-
pH adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility. However, this compound is a neutral molecule, so this method is not applicable.
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of hydrophobic molecules.
-
Nanotechnology approaches: Techniques like creating nanosuspensions or nanoemulsions can improve the dissolution rate and bioavailability of poorly soluble drugs.[4][5][6]
Troubleshooting Guide
Q4: I am trying to dissolve this compound directly in my aqueous buffer (e.g., PBS), but it is not dissolving. What should I do?
A4: Direct dissolution of this compound in aqueous buffers is highly unlikely to be successful due to its hydrophobic nature. The recommended approach is to first prepare a concentrated stock solution in a water-miscible organic solvent.
Q5: What is the recommended organic solvent for preparing a stock solution of this compound?
A5: Dimethyl sulfoxide (DMSO) and ethanol are the most commonly recommended solvents for preparing stock solutions of hydrophobic compounds for biological experiments. For compounds that are particularly difficult to dissolve, DMSO is often the preferred choice. It is crucial to use a high-purity, anhydrous grade of the solvent.
Q6: My this compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer or cell culture medium. How can I prevent this?
A6: This phenomenon, known as "crashing out," is common when a concentrated organic stock solution of a hydrophobic compound is diluted into an aqueous medium. Here are several steps to prevent this:
-
Vortexing during dilution: Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. This rapid mixing helps to disperse the compound quickly and can prevent the formation of large aggregates that precipitate.
-
Stepwise dilution: Instead of a single large dilution, perform one or more intermediate dilutions in a buffer that already contains a small percentage of the organic solvent.
-
Warm the aqueous medium: Gently warming the aqueous buffer to 37°C before adding the stock solution can sometimes improve solubility.
-
Optimize the final co-solvent concentration: It is critical to keep the final concentration of the organic solvent in your working solution as low as possible, ideally below 1% and in many cases below 0.1%, to avoid solvent-induced artifacts or toxicity in biological assays. You may need to optimize the concentration of your stock solution to achieve the desired final concentration of this compound without exceeding the tolerated co-solvent concentration.
Q7: What is the maximum concentration of DMSO or ethanol that is safe for my cell culture experiments?
A7: The tolerance of cell lines to organic solvents can vary. As a general guideline, the final concentration of DMSO in cell culture medium should be kept at or below 0.5%, with many researchers aiming for ≤0.1% to minimize any potential off-target effects. For ethanol, the tolerated concentration is generally similar or slightly higher. It is always recommended to run a vehicle control (medium with the same final concentration of the organic solvent) in your experiments to account for any effects of the solvent itself.
Quantitative Data Presentation
| Compound | Solvent | Solubility | Reference |
| β-Sitosterol | Chloroform | 20 mg/mL | [1] |
| Ethanol | ~6-6.5 mg/mL | [1] | |
| Water | Insoluble | [1] | |
| Stigmasterol | Ethanol | ~20 mg/mL | [3] |
| Dimethyl sulfoxide (DMSO) | ~0.1 mg/mL | [3] | |
| Dimethyl formamide (DMF) | ~2 mg/mL | [3] | |
| 1:2 solution of Ethanol:PBS (pH 7.2) | ~0.3 mg/mL | [3] | |
| Phytosterols (general) | Water | ~0.022 mg/mL | [7] |
Experimental Protocols
Protocol for Preparing an Aqueous Working Solution of this compound for In Vitro Assays
This protocol describes a general method for preparing a working solution of this compound in an aqueous buffer for use in cell culture experiments.
Materials:
-
This compound powder
-
High-purity, anhydrous dimethyl sulfoxide (DMSO)
-
Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder in a calculated volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously until the powder is completely dissolved. The solution should be clear and free of any visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare the Final Working Solution:
-
Warm the sterile aqueous buffer to the desired experimental temperature (e.g., 37°C).
-
Place the required volume of the pre-warmed aqueous buffer into a sterile tube.
-
While vortexing the aqueous buffer at a medium speed, add the required volume of the this compound DMSO stock solution dropwise directly into the buffer.
-
Continue vortexing for an additional 10-20 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation (cloudiness or visible particles).
-
Use the final working solution immediately in your experiment.
-
Important Considerations:
-
Always prepare fresh working solutions for each experiment.
-
The final concentration of DMSO in the working solution should be kept to a minimum and a vehicle control should always be included in the experiment.
-
The stability of this compound in the aqueous working solution over time should be considered, and it is recommended to use it promptly after preparation.
Visualizations
Caption: Experimental workflow for troubleshooting solubility issues of this compound.
Caption: Simplified NF-κB signaling pathway showing the inhibitory effect of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. ijettjournal.org [ijettjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Enhancing water solubility of phytosterols through Co-amorphization with food-grade coformers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Stigmasta-3,5-dien-7-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Stigmasta-3,5-dien-7-one synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of the allylic oxidation of the stigmasterol derivative to the 7-keto intermediate low?
A1: Low yields in the allylic oxidation step can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Side Reactions: Formation of undesired byproducts, such as 5,6-epoxides, can reduce the yield of the target 7-keto compound.[1]
-
Substrate Decomposition: The starting material or product may be unstable under the reaction conditions.
-
Inefficient Reagents: The oxidizing agent may be of poor quality or used in an incorrect stoichiometric ratio.
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product.
-
Optimize Reaction Time and Temperature: Adjust the reaction time and temperature to find the optimal conditions for the complete conversion of the starting material.
-
Use High-Purity Reagents: Ensure that the chromium trioxide and other reagents are of high purity and are handled under anhydrous conditions to prevent side reactions.
-
Protecting Group Strategy: The 3β-hydroxyl group should be protected, for instance as an acetate, to prevent its oxidation to a diketone.[2]
-
Purification: Carefully purify the crude product using column chromatography to separate the desired 7-keto derivative from byproducts.
Q2: My final product, this compound, is contaminated with the starting 7-keto-Δ5-steroid. How can I improve the conversion in the final step?
A2: Incomplete conversion in the final Oppenauer-type oxidation and isomerization step is a common issue. This can be due to:
-
Equilibrium Limitations: The Oppenauer oxidation is a reversible reaction.[3][4]
-
Catalyst Inactivity: The aluminum alkoxide catalyst may be deactivated by moisture.
-
Insufficient Hydride Acceptor: An inadequate amount of the hydride acceptor (e.g., acetone) can limit the extent of the reaction.
Troubleshooting Steps:
-
Use a Large Excess of Hydride Acceptor: Employ a significant excess of the hydride acceptor, such as acetone, to shift the equilibrium towards the product side.[4]
-
Ensure Anhydrous Conditions: All glassware, solvents, and reagents must be thoroughly dried to prevent the deactivation of the aluminum alkoxide catalyst.
-
Optimize Catalyst Loading: Experiment with different catalyst loadings to find the most effective concentration for the reaction.
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure complete conversion. Monitor the reaction by TLC.
Q3: I am observing multiple spots on the TLC of my final product. What are the likely side products and how can I minimize their formation?
A3: The formation of multiple side products can significantly complicate purification and reduce the overall yield. Common side products in the synthesis of this compound include:
-
Over-oxidation products: Further oxidation of the desired product can occur.
-
Aldol condensation products: If acetone is used as the hydride acceptor in the Oppenauer oxidation, self-condensation can occur under basic conditions.[4]
-
Isomeric ketones: Double bond migration to other positions can lead to the formation of isomeric enones.
Troubleshooting Steps:
-
Control Reaction Temperature: Perform the oxidation at a controlled, and often low, temperature to minimize over-oxidation.
-
Use Anhydrous Solvents: In the Oppenauer oxidation, using anhydrous solvents can prevent the Tischenko reaction, another potential side reaction.[4]
-
Careful Work-up: Neutralize the reaction mixture carefully during the work-up to avoid harsh acidic or basic conditions that might promote side reactions.
-
Chromatographic Purification: Employ careful column chromatography for the purification of the final product. A gradient elution might be necessary to separate closely related isomers.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A1: A common and effective route involves a two-step process starting from a readily available stigmasterol derivative, such as stigmasterol acetate:
-
Allylic Oxidation: The protected stigmasterol is subjected to allylic oxidation, typically using a chromium-based reagent like chromium trioxide, to introduce a ketone at the C-7 position, yielding the 7-keto-Δ5 intermediate.[2]
-
Oppenauer-type Oxidation and Isomerization: The 7-keto-Δ5 intermediate is then treated under Oppenauer oxidation conditions. This step simultaneously oxidizes the 3β-hydroxyl group (after deprotection) and facilitates the migration of the double bond to form the conjugated 3,5-diene system of the final product.
Q2: What are the key parameters to control for a high-yield synthesis?
A2: To achieve a high yield, it is crucial to control the following parameters:
-
Purity of Starting Materials: Use high-purity stigmasterol or its derivative as the starting material.
-
Reaction Conditions: Carefully control the temperature, reaction time, and stoichiometry of reagents in both the allylic oxidation and the Oppenauer oxidation steps.
-
Anhydrous Conditions: The Oppenauer oxidation is particularly sensitive to moisture.
-
Efficient Purification: Proper purification of intermediates and the final product is essential to remove byproducts and unreacted starting materials.
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
A3:
-
Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the reaction, allowing for a quick assessment of the consumption of starting material and the formation of the product.
-
Column Chromatography: This is the primary method for the purification of the intermediates and the final product.[5][6]
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the product and intermediates.
-
Mass Spectrometry (MS): Used to determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups, such as the α,β-unsaturated ketone.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Can be used to confirm the presence of the conjugated diene system.
-
Quantitative Data
The following tables summarize quantitative data from studies on related steroid oxidations, which can serve as a reference for optimizing the synthesis of this compound.
Table 1: Yields of Allylic Oxidation of Various Δ5-Steroids to 7-Keto Derivatives
| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Stigmasterol acetate | CrO₃ / Dimethylpyrazole | Dichloromethane | -20 to RT | 37 | Not specified | [2] |
| Cholesterol | CrO₃ / Pyridine | Dichloromethane | RT | 24 | 60-70 | [1] |
| DHEA | t-BuOOH / Cu(II) complex | Acetonitrile | 80 | 1.5 | 99 | [7] |
| Pregnenolone | t-BuOOH / Rh₂(esp)₂ | n-Heptane | 60 | 4 | 85 | [7] |
Table 2: Optimizing Oppenauer Oxidation of a Secondary Steroidal Alcohol
| Catalyst | Hydride Acceptor | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aluminum isopropoxide | Acetone | Toluene | Reflux | 8 | >90 | [4] |
| Aluminum isopropoxide | Benzoquinone | Benzene | Reflux | 12 | High | [4] |
| Ruthenium catalyst | Acetone | Toluene | 100 | 2 | 95 | [4] |
Experimental Protocols
Protocol 1: Synthesis of Stigmasta-5,22-dien-7-on-3β-ol Acetate (7-Keto Intermediate)
This protocol is adapted from the allylic oxidation of stigmasterol acetate.[2]
-
Suspend chromium trioxide (1.72 g, 17.2 mmol) in dry dichloromethane (50 mL) and stir for 30 minutes at -25 °C.
-
Add dimethylpyrazole (1.66 g, 17.2 mmol) in one portion and stir the reaction mixture for 30 minutes at -20 °C.
-
Add stigmasterol acetate (0.52 g, 1.15 mmol) and stir the mixture at -20 °C for 1 hour.
-
Allow the reaction to warm to room temperature over 2 hours and then stir for a further 36 hours.
-
Add ethyl acetate (200 mL) and filter the brown suspension through Celite.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 7-keto intermediate.
Protocol 2: Oppenauer Oxidation of a 3β-hydroxy-Δ5-steroid (General Procedure)
This is a general protocol that can be adapted for the conversion of the 7-keto intermediate to the final product.
-
Dissolve the 3β-hydroxy-7-keto-Δ5-steroid in a dry, inert solvent such as toluene or benzene.
-
Add a large excess of a hydride acceptor, typically acetone.
-
Add a catalytic amount of aluminum isopropoxide or aluminum tert-butoxide.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture and quench with a dilute acid (e.g., 10% sulfuric acid).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
- 1. iomcworld.com [iomcworld.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Oppenauer oxidation - Wikipedia [en.wikipedia.org]
- 5. Column chromatography of steroids on Sephadex LH-20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Overcoming low recovery of Stigmasta-3,5-dien-7-one during natural product extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction and purification of Stigmasta-3,5-dien-7-one from natural products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which natural sources can it be isolated?
A1: this compound is a naturally occurring steroidal ketone. It has been reported in various plant species, notably including Harrisonia abyssinica and Populus tremuloides.[1]
Q2: Which solvents are most effective for the initial extraction of this compound?
A2: As a relatively non-polar steroid, this compound is most effectively extracted using non-polar solvents. Petroleum ether and hexane are commonly recommended for the initial extraction from dried plant material.[2][3] More polar solvents like methanol and ethanol can also be used, sometimes in succession after an initial non-polar extraction to isolate a broader range of compounds.[2]
Q3: What are the common methods for purifying this compound from a crude extract?
A3: Column chromatography is a widely used technique for the purification of this compound.[2][4] Silica gel is a common stationary phase, and a mobile phase consisting of a gradient of non-polar and moderately polar solvents, such as hexane and ethyl acetate, is typically employed.[3]
Q4: How can I monitor the presence and purity of this compound during the extraction and purification process?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the presence of this compound in different fractions.[3] For quantitative analysis and final purity assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods.[1]
Q5: What is the impact of saponification on the recovery of this compound?
A5: Saponification is a process used to hydrolyze fats and esters in a plant extract, which can interfere with the isolation of steroids. While it can help in purifying the extract, the conditions of saponification (e.g., use of strong bases and heat) might potentially lead to the degradation of the target compound if it is sensitive to such conditions.[5] Careful optimization of the saponification process is necessary to minimize any potential loss of this compound.
Troubleshooting Guides
This section addresses common issues leading to the low recovery of this compound and provides potential solutions.
Issue 1: Low Yield of Crude Extract
| Potential Cause | Troubleshooting Steps |
| Improper Sample Preparation | - Drying: Ensure plant material is thoroughly dried at a controlled temperature (e.g., 40-50°C) to prevent enzymatic degradation. Over-drying at high temperatures can lead to the degradation of thermolabile steroids.[6][7] - Grinding: The plant material should be ground to a fine, uniform powder to maximize the surface area for solvent penetration. |
| Inappropriate Solvent Choice | The polarity of the extraction solvent should be suitable for the non-polar nature of this compound. Start with non-polar solvents like hexane or petroleum ether.[2][3] |
| Insufficient Extraction Time or Agitation | For maceration, ensure a sufficient extraction time (e.g., 24-72 hours) with periodic agitation to facilitate efficient extraction. For Soxhlet extraction, ensure an adequate number of extraction cycles. |
| Poor Solvent-to-Solid Ratio | An insufficient volume of solvent may not effectively extract the target compound. A typical starting ratio is 1:10 (w/v) of plant material to solvent, which can be optimized. |
Issue 2: Low Recovery of this compound from Crude Extract
| Potential Cause | Troubleshooting Steps |
| Compound Degradation during Solvent Removal | Use a rotary evaporator at a low temperature (below 40°C) to remove the solvent from the crude extract. Prolonged exposure to heat can lead to the degradation of the compound. |
| Losses During Liquid-Liquid Partitioning | If performing a liquid-liquid extraction to partition the crude extract, ensure the pH of the aqueous phase is neutral to avoid acid or base-catalyzed degradation. Perform multiple extractions with the organic solvent to ensure complete transfer of the compound. |
| Inefficient Column Chromatography | - Stationary Phase Activity: Use silica gel of appropriate mesh size (e.g., 70-230 mesh) for column chromatography. - Mobile Phase Composition: Optimize the solvent system for column chromatography using TLC first. A common mobile phase is a gradient of hexane and ethyl acetate.[3] Start with a low polarity solvent and gradually increase the polarity. - Column Loading: Do not overload the column with crude extract, as this can lead to poor separation and co-elution of impurities with the target compound. A general guideline is to load 1-5% of the silica gel weight with the crude extract. |
| Co-elution with Other Compounds | If this compound co-elutes with other compounds, try using a different solvent system or a different stationary phase (e.g., alumina) for the column chromatography. |
Experimental Protocols
Protocol 1: Maceration Extraction of this compound
-
Sample Preparation: Air-dry the plant material (e.g., stem bark of Harrisonia abyssinica) at room temperature or in an oven at 40-50°C until a constant weight is achieved. Grind the dried material into a fine powder.
-
Extraction: Macerate the powdered plant material with hexane (1:10 w/v) in a sealed container for 72 hours at room temperature with occasional shaking.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude hexane extract.
-
Storage: Store the crude extract in a sealed vial at 4°C in the dark.
Protocol 2: Purification of this compound by Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel (70-230 mesh) in hexane and pack it into a glass column.
-
Sample Loading: Dissolve the crude hexane extract in a minimal amount of hexane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica gel with the adsorbed extract onto the top of the packed column.
-
Elution: Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 99:1, 98:2, 95:5, etc.).
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
TLC Analysis: Monitor the collected fractions by TLC using a suitable solvent system (e.g., hexane:ethyl acetate 8:2) and visualize the spots under UV light or by using an appropriate staining reagent (e.g., Liebermann-Burchard reagent for steroids).[3]
-
Pooling and Concentration: Combine the fractions containing the pure this compound (as determined by TLC) and concentrate them using a rotary evaporator to obtain the purified compound.
Data Presentation
Table 1: Comparison of Extraction Methods for Phytosterols (General)
| Extraction Method | Solvent | Temperature | Extraction Time | Reported Yield (Total Phytosterols) | Reference |
| Soxhlet | Petroleum Ether | Boiling Point | 6-8 hours | Varies | [2] |
| Maceration | Hexane | Room Temp. | 24-72 hours | Varies | |
| Ultrasound-Assisted | Hexane | 25-50°C | 30-60 min | Generally higher than maceration | |
| Supercritical CO2 | CO2 + Ethanol | 40-60°C | 1-2 hours | Often the highest yield |
Note: The yields are for total phytosterols and can vary significantly depending on the plant material and specific conditions.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: A logical troubleshooting workflow for addressing low recovery issues.
References
- 1. This compound | C29H46O | CID 12444466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Steroid - Isolation, Extraction, Purification | Britannica [britannica.com]
- 6. Effect of drying temperature on alkylamide and cichoric acid concentrations of Echinacea purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Resolving peak tailing of Stigmasta-3,5-dien-7-one in HPLC analysis
This technical support center provides troubleshooting guidance for resolving peak tailing issues encountered during the HPLC analysis of Stigmasta-3,5-dien-7-one.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a concern?
A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry results in a trailing edge that is longer than the leading edge. An ideal chromatographic peak is symmetrical, often described as a Gaussian peak. Peak tailing is a concern because it can compromise the accuracy and reproducibility of quantification, reduce resolution between adjacent peaks, and indicate underlying issues with the analytical method or HPLC system.
Q2: What are the most common causes of peak tailing for a non-polar compound like this compound?
A2: For a relatively non-polar steroidal compound like this compound, peak tailing in reverse-phase HPLC is often caused by:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as with residual silanol groups on the silica-based column packing.[1]
-
Column Overload: Injecting a sample that is too concentrated, leading to a saturation of the stationary phase.
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase over time.
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase.
-
Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector, causing band broadening.
Q3: Can the mobile phase composition contribute to the peak tailing of this compound?
A3: Yes, the mobile phase plays a crucial role. For a non-polar compound, an insufficiently strong mobile phase (i.e., too much water in a reverse-phase system) can lead to poor peak shape. While pH is a critical factor for ionizable compounds, for neutral steroids like this compound, the organic modifier (e.g., acetonitrile or methanol) content is more impactful in preventing peak tailing by ensuring good solubility and interaction with the stationary phase.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Problem: My this compound peak is tailing.
Below is a step-by-step troubleshooting workflow to identify and resolve the issue.
Caption: A troubleshooting decision tree for diagnosing peak tailing.
Experimental Protocols
Protocol 1: Sample Dilution and Solvent Matching
Objective: To rule out column overload and sample solvent effects as the cause of peak tailing.
-
Prepare a Diluted Sample: Prepare a series of dilutions of your this compound standard or sample in the mobile phase. A good starting point is to dilute by a factor of 5 and 10.
-
Solvent Matching: If your sample is currently dissolved in a strong solvent like 100% acetonitrile or methanol, prepare a new sample dissolved directly in the initial mobile phase composition (e.g., 80:20 Acetonitrile:Water).
-
Injection: Inject the diluted samples and the solvent-matched sample into the HPLC system.
-
Analysis: Compare the peak shapes of the new chromatograms to the original. If peak tailing is significantly reduced, the issue was likely column overload or an inappropriate sample solvent.
Protocol 2: Reverse-Phase Column Cleaning
Objective: To remove strongly retained contaminants from the C18 column that may be causing secondary interactions and peak tailing.
-
Important: Always disconnect the column from the detector before starting the cleaning procedure to prevent contamination of the detector flow cell.
-
Flush with Water: Flush the column with HPLC-grade water for at least 30 minutes at a flow rate of 1 mL/min to remove any buffer salts.
-
Flush with Isopropanol: Flush the column with 100% isopropanol for 30 minutes at 1 mL/min.
-
Flush with Hexane (Optional, check column compatibility): For highly non-polar contaminants, flush with 100% hexane for 30 minutes.
-
Return to Isopropanol: Flush again with 100% isopropanol for 15 minutes.
-
Re-equilibration: Re-introduce the mobile phase gradually, starting with the organic solvent and slowly adding the aqueous component. Equilibrate the column with the working mobile phase for at least 30 minutes or until a stable baseline is achieved.
Protocol 3: Mobile Phase Optimization
Objective: To improve peak shape by adjusting the mobile phase composition.
-
Increase Organic Modifier: If using a mobile phase of acetonitrile and water, incrementally increase the percentage of acetonitrile by 2-5%. For example, if you are using 80% acetonitrile, try 82% and then 85%.
-
Equilibrate: Allow the column to equilibrate thoroughly with each new mobile phase composition (at least 10-15 column volumes).
-
Inject and Analyze: Inject the this compound standard and observe the effect on peak shape and retention time.
-
Consider Methanol: If acetonitrile is being used, switching to methanol as the organic modifier can sometimes improve peak shape due to different solvent-analyte interactions.
Data Presentation
Table 1: Proposed Initial HPLC Method and Troubleshooting Adjustments for this compound Analysis
| Parameter | Initial Condition | Troubleshooting Adjustment 1 | Troubleshooting Adjustment 2 |
| Column | C18, 4.6 x 150 mm, 5 µm | No change | Consider a column with high-purity silica or end-capping |
| Mobile Phase | Acetonitrile:Water (80:20 v/v) | Acetonitrile:Water (85:15 v/v) | Methanol:Water (90:10 v/v) |
| Flow Rate | 1.0 mL/min | No change | No change |
| Column Temp. | 30 °C | Increase to 35-40 °C | No change |
| Detection | UV at 280 nm | No change | No change |
| Injection Vol. | 10 µL | Reduce to 5 µL | No change |
| Sample Conc. | 1 mg/mL | Reduce to 0.1 mg/mL | No change |
| Sample Solvent | 100% Acetonitrile | Mobile Phase (80:20 ACN:H₂O) | Mobile Phase |
Note: The above table provides a starting point for method development and troubleshooting. The optimal conditions may vary depending on the specific HPLC system and column used.
References
Technical Support Center: Optimizing Stigmasta-3,5-dien-7-one Concentration for Cell Viability Assays
Welcome to the technical support center for the utilization of Stigmasta-3,5-dien-7-one in cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in a cell viability assay?
A1: For initial experiments, a broad concentration range is recommended to determine the potency of this compound on your specific cell line. A common starting point is a serial dilution from 100 µM down to 1 nM. This allows for the determination of an approximate effective concentration, which can be narrowed down in subsequent, more focused experiments to precisely calculate the IC50 (half-maximal inhibitory concentration) value.
Q2: How should I prepare a stock solution of this compound for cell culture experiments?
A2: this compound is a steroidal compound and may have limited solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[1] A common practice is to create a 10 mM stock solution in DMSO. For cell-based assays, it is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%, with 0.1% being a widely accepted safe level.[2] Always prepare fresh dilutions of the compound in culture medium for each experiment to avoid precipitation and degradation.
Q3: I am observing high variability between my replicate wells. What are the potential causes?
A3: High variability in cell viability assays can arise from several factors:
-
Uneven cell seeding: Ensure a homogenous cell suspension and consistent pipetting technique when seeding plates.
-
Edge effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. It is advisable to fill the outer wells with sterile PBS or media without cells.
-
Compound precipitation: If the compound precipitates out of solution at higher concentrations, it will not be available to the cells, leading to inconsistent results. Visually inspect your dilution series for any signs of precipitation.
-
Pipetting errors: Inaccurate pipetting of either the compound or assay reagents can lead to significant variability. Calibrate your pipettes regularly and use appropriate pipetting techniques.
Q4: My results show that this compound is not affecting cell viability. What should I do?
A4: If you do not observe a response, consider the following:
-
Concentration range: The effective concentration might be higher than the range you have tested. Consider testing a higher concentration range.
-
Incubation time: The effect of the compound may be time-dependent. Try increasing the incubation period (e.g., from 24 hours to 48 or 72 hours).
-
Cell line sensitivity: Different cell lines exhibit varying sensitivities to compounds. Your chosen cell line may be resistant to this compound.
-
Compound stability: Ensure that your stock solution has been stored correctly and has not degraded.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low signal or no response to the compound | Compound concentration is too low. | Test a higher concentration range. |
| Incubation time is too short. | Increase the incubation time (e.g., 24, 48, 72 hours). | |
| Compound has precipitated out of solution. | Check the solubility of the compound in the culture medium. Prepare fresh dilutions. Consider lowering the highest concentration. | |
| Cell line is resistant to the compound. | Use a positive control known to induce cell death in your cell line to validate the assay. Consider using a different cell line. | |
| High background signal in control wells | Contamination of culture medium or reagents. | Use fresh, sterile reagents and aseptic techniques. |
| High cell seeding density. | Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. | |
| Interference of the compound with the assay. | Run a control with the compound in cell-free medium to check for direct interaction with the assay reagents. | |
| Inconsistent results between experiments | Variation in cell passage number or health. | Use cells within a consistent and low passage number range. Ensure cells are healthy and actively dividing before seeding. |
| Inconsistent incubation times or conditions. | Standardize all incubation times and ensure consistent temperature and CO2 levels. | |
| Different batches of reagents or compound. | Use the same batch of reagents and compound for a set of related experiments. |
Quantitative Data Summary
The cytotoxic effects of this compound and its derivatives can vary significantly depending on the cell line and the specific chemical structure. The following table summarizes available IC50/EC50 values for related compounds to provide a reference for expected potency.
| Compound | Cell Line | Assay | IC50/EC50 (µM) | Reference |
| Stigmasta-5,22-dien-3,7-dione | Whole Blood (oxidative burst) | - | 15.6 ± 2.1 | [3] |
| 5,6-Epoxystigmast-22-en-3β-ol | MCF-7 (Breast Cancer) | Resazurin | 21.92 | [4] |
| Stigmast-5-ene-3β,22,23-triol | MCF-7 (Breast Cancer) | Resazurin | 22.94 | [4] |
| Stigmastane-3β,5,6,22,23-pentol | HCC70 (Breast Cancer) | Resazurin | 16.82 | [4] |
| Stigmast-5-en-3-ol | HL-60 (Leukemia) | - | 37.82 µg/ml | [5] |
| Stigmast-5-en-3-ol | MCF-7 (Breast Cancer) | - | 45.17 µg/ml | [5] |
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density for Cell Viability Assays
It is crucial to determine the optimal cell seeding density to ensure that cells are in their logarithmic growth phase throughout the experiment.
Materials:
-
Cell line of interest
-
Complete culture medium
-
96-well clear, flat-bottom tissue culture plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution (for viability counting)
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
Procedure:
-
Prepare a single-cell suspension of your cells.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue.
-
Prepare a serial dilution of the cell suspension in complete culture medium to achieve a range of cell densities (e.g., from 1,000 to 20,000 cells per well in a 96-well plate).
-
Seed 100 µL of each cell dilution into multiple wells of a 96-well plate. Include wells with medium only as a background control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for the intended duration of your compound treatment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's protocol.
-
Plot the absorbance/luminescence values against the number of cells seeded. The optimal seeding density will be in the linear range of this curve, representing logarithmic growth.
Protocol 2: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1]
Materials:
-
Cells seeded at optimal density in a 96-well plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Carefully remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (medium with the same final concentration of DMSO as the highest compound concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Signaling Pathways and Experimental Workflows
This compound has been reported to exhibit anti-inflammatory effects by inhibiting the NF-κB signaling pathway. Its potential effects on other key cancer-related pathways such as MAPK and PI3K/Akt are also of interest to researchers.
The diagram above illustrates the potential points of intervention for this compound in key signaling pathways that regulate cell proliferation, survival, and apoptosis. Further experimental validation, such as Western blotting for key phosphorylated proteins in these pathways, is necessary to confirm these interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apoptotic and antiproliferative effects of Stigmast-5-en-3-ol from Dendronephthya gigantea on human leukemia HL-60 and human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting NMR signal overlap for Stigmasta-3,5-dien-7-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve NMR signal overlap issues encountered during the analysis of Stigmasta-3,5-dien-7-one.
Frequently Asked Questions (FAQs)
Q1: Why is NMR signal overlap so common for steroids like this compound?
Signal overlap is a frequent challenge in the NMR spectroscopy of steroids for several key reasons:
-
High Density of Protons: Steroids possess a rigid tetracyclic core with a large number of protons in chemically similar environments, particularly in the aliphatic region (0.5-2.5 ppm) of the ¹H NMR spectrum.[1][2]
-
Complex Spin Systems: Extensive J-coupling between neighboring protons creates complex, overlapping multiplet patterns that are difficult to interpret individually.[2][3]
-
Similar Chemical Environments: Many methylene (CH₂) and methine (CH) groups within the steroidal framework experience similar shielding and deshielding effects, causing their signals to resonate at very close chemical shifts.[1][2]
Q2: What are the immediate first steps I should take if my ¹H NMR spectrum shows significant overlap?
Before resorting to more complex experiments, simple adjustments to the experimental conditions can sometimes resolve or reduce signal overlap:
-
Change the Solvent: Switching to a solvent with different properties (e.g., from chloroform-d to benzene-d₆ or methanol-d₄) can induce differential changes in the chemical shifts of protons, potentially separating overlapping signals.[2][4]
-
Vary the Temperature: Acquiring the spectrum at a different temperature can alter chemical shifts and may be particularly effective if conformational exchange is contributing to line broadening or overlap.[2]
-
Use a Higher Field Spectrometer: If available, using a spectrometer with a higher magnetic field strength (e.g., 700 MHz vs. 400 MHz) increases chemical shift dispersion, spreading the signals out and reducing overlap.[5]
Q3: When is it necessary to use 2D NMR experiments?
You should progress from 1D NMR to 2D NMR techniques whenever significant signal overlap in the ¹H or ¹³C spectra prevents the unambiguous assignment of chemical shifts and coupling constants. Two-dimensional NMR is exceptionally powerful because it disperses the spectral information across a second frequency dimension, resolving signals that are severely overlapped in a 1D spectrum.[6][7]
Q4: Which 2D NMR experiments are most effective for resolving signal overlap in this compound?
A standard suite of 2D NMR experiments is invaluable for the structural elucidation of steroids:[1][5]
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other, typically over two to three bonds. This is crucial for tracing out proton connectivity within individual spin systems.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹JCH).[1][8] This is the most effective way to resolve overlapping proton signals by spreading them out according to the much wider chemical shift range of ¹³C.[6][7]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This experiment is essential for connecting different structural fragments and assigning quaternary carbons.[2]
-
¹H-¹H TOCSY (Total Correlation Spectroscopy): Correlates a given proton to all other protons within the same spin system, not just its immediate neighbors. This can be useful for identifying all protons belonging to a specific ring or side chain, but can also lead to crowded spectra if spin systems are extensive.[9]
Troubleshooting Guide
Problem: The entire aliphatic region (0.8-2.5 ppm) of my ¹H NMR spectrum is an unresolved "hump" of overlapping multiplets.
-
Solution Path:
-
Primary Action - Acquire a ¹H-¹³C HSQC Spectrum: This is the most critical step. The HSQC will disperse the overlapping proton signals along the ¹³C chemical shift axis. Even if protons have identical chemical shifts, if their attached carbons do not, they will appear as separate cross-peaks in the HSQC spectrum.[8][6]
-
Secondary Action - Acquire a ¹H-¹H COSY Spectrum: Use the resolved cross-peaks from the HSQC as starting points to trace J-coupling connectivities in the COSY spectrum. This allows you to walk along the carbon skeleton proton by proton.
-
Tertiary Action - Acquire a ¹H-¹³C HMBC Spectrum: Use the HMBC to connect the fragments you've identified. For example, look for correlations from the well-defined angular methyl proton singlets (C18 and C19) to nearby quaternary and methine carbons to anchor your assignments within the steroid core.[2]
-
Problem: My TOCSY spectrum is too complex and shows correlations between almost all protons.
-
Cause: This can happen in steroids where extensive coupling throughout the rigid ring system creates very large, overlapping spin systems.
-
Solution:
-
Reduce the TOCSY Mixing Time: Use a shorter mixing time (e.g., 20-40 ms) to limit magnetization transfer to only protons that are closer in the coupling network. This can help simplify the spectrum and isolate correlations to more immediate neighbors.
-
Rely on COSY and HSQC/HMBC: For complex systems like this, the combination of COSY (for direct neighbors) and HSQC/HMBC (for one-bond and long-range C-H correlations) is often more reliable for piecing together the structure than a complex TOCSY.[1]
-
Problem: Even in the HSQC spectrum, some cross-peaks are still overlapped.
-
Cause: This occurs when both the proton and its attached carbon have very similar chemical shifts to another proton-carbon pair in the molecule.
-
Solution:
-
Higher Magnetic Field: If not already employed, moving to a higher field spectrometer is the best option to increase signal dispersion.[2]
-
Pure Shift NMR: These advanced experiments produce a fully proton-decoupled ¹H NMR spectrum, where every multiplet collapses into a singlet.[6] This dramatically increases resolution and simplifies the spectrum, although it requires specialized instrument setup.
-
3D NMR Experiments: A 3D experiment like a TOCSY-HSQC can be used. This adds a third frequency dimension to further separate overlapping signals.[2]
-
Data Presentation
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties in this compound
Note: These are approximate chemical shift values based on general steroid NMR data. Actual values may vary depending on the solvent and experimental conditions.
| Atom(s) | Moiety | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| H-3 | Dienone System | ~6.0 - 6.2 | ~124 |
| H-4 | Dienone System | ~6.0 - 6.5 | ~128 |
| C-5 | Dienone System | - | ~164 |
| H-6 | Dienone System | ~5.7 - 5.9 | ~124 |
| C-7 | Carbonyl | - | ~200+ |
| H₃-18 | Angular Methyl | ~0.6 - 0.8 (singlet) | ~12 - 15 |
| H₃-19 | Angular Methyl | ~1.0 - 1.2 (singlet) | ~18 - 22 |
| - | Aliphatic CH, CH₂ | ~0.8 - 2.5 (complex multiplets) | ~20 - 60 |
| - | Side Chain Protons | ~0.7 - 1.5 (doublets, triplets, multiplets) | ~12 - 40 |
Experimental Protocols
Protocol: Acquiring a Standard ¹H-¹³C HSQC Spectrum
This protocol provides a general workflow for setting up a phase-sensitive HSQC experiment using gradient selection (e.g., hsqcedetgpsp on a Bruker spectrometer).
-
Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃) at a concentration of 5-10 mg in 0.6 mL. Ensure the solution is homogeneous.
-
Load and Lock: Insert the sample into the magnet, lock the spectrometer on the deuterium signal of the solvent, and perform shimming to optimize magnetic field homogeneity.
-
Acquire 1D Spectra: Obtain standard 1D ¹H and ¹³C spectra to determine the spectral widths (SW) for both dimensions.
-
Set up the HSQC Experiment:
-
Load a standard HSQC pulse program.
-
Set the ¹H spectral width (SWH in F2) to cover all proton signals (e.g., 0-10 ppm).
-
Set the ¹³C spectral width (SWH in F1) to cover the expected carbon range (e.g., 0-170 ppm, excluding the carbonyl to improve resolution in the aliphatic region if desired).
-
Set the number of points in the direct dimension (TD in F2) to 2048 (2k).
-
Set the number of increments in the indirect dimension (TD in F1) to at least 256. For higher resolution, 512 or 1024 increments are better but will increase experiment time.
-
Set the number of scans (NS) per increment. For a moderately concentrated sample, 2 to 8 scans are typically sufficient.
-
Optimize the one-bond coupling constant (CNST2 or J1XH) to an average value for ¹JCH, typically around 145 Hz.
-
-
Run the Experiment: Start the acquisition. Experiment time will depend on the number of scans and increments.
-
Process the Data:
-
Apply a squared sine bell (QSINE) window function in both dimensions.
-
Perform a 2D Fourier Transform.
-
Phase correct the spectrum in both dimensions.
-
Calibrate the axes using the residual solvent peak.
-
Analyze the resulting 2D spectrum, where each peak (cross-peak) correlates a proton signal on the F2 (horizontal) axis with its directly attached carbon on the F1 (vertical) axis.
-
Visualizations
Caption: A decision-making workflow for troubleshooting NMR signal overlap.
Caption: How 2D HSQC resolves overlapping ¹H signals using ¹³C dispersion.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting [chem.rochester.edu]
- 5. books.rsc.org [books.rsc.org]
- 6. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 7. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identification of Stigmasta-3,5-dien-7-one Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification of degradation products of Stigmasta-3,5-dien-7-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
Based on the chemical structure of this compound, which features a conjugated dienone system, and literature on related steroidal compounds, the following degradation pathways can be anticipated under various stress conditions:
-
Hydrolysis (Acidic and Basic): The conjugated dienone system may be susceptible to acid-catalyzed rearrangements or hydrolysis. Acid hydrolysis of steroidal glycosides is known to sometimes lead to the formation of dienes.[1] While this compound is not a glycoside, the acidic conditions could potentially lead to isomerization or other rearrangements of the double bonds.
-
Oxidation: The allylic positions and the double bonds in the A and B rings are potential sites for oxidation. This can lead to the formation of hydroxylated derivatives (e.g., at C-7) and epoxides. The side chain is also susceptible to oxidation.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in conjugated systems, potentially leading to isomerization, cyclization, or photo-oxidation.[2][3]
-
Thermal Degradation: High temperatures can induce degradation, potentially leading to isomerization, dehydration, or oxidation. Studies on the thermal degradation of the related compound stigmasterol have shown the formation of by-products such as 3-ketostigmasterol and 3,7-diketostigmasterol.[4]
Q2: What are the common challenges in analyzing this compound and its degradation products?
Researchers may encounter several challenges during the analysis of this compound and its degradation products:
-
Co-elution of Isomers: Degradation processes can lead to the formation of structurally similar isomers that may be difficult to separate using standard chromatographic techniques.
-
Matrix Effects in LC-MS: When analyzing samples from complex matrices (e.g., biological fluids, formulations), matrix components can interfere with the ionization of the target analytes, leading to ion suppression or enhancement and affecting quantification.[5][6]
-
Peak Tailing in HPLC: Steroids can sometimes exhibit peak tailing in reversed-phase HPLC due to secondary interactions with residual silanols on the stationary phase.[5][7]
-
Low Concentration of Degradation Products: Degradation products may be present at very low concentrations, requiring highly sensitive analytical methods for detection and characterization.
Q3: Which analytical techniques are most suitable for identifying and quantifying this compound degradation products?
A combination of chromatographic and spectroscopic techniques is typically required for the comprehensive analysis of degradation products:
-
High-Performance Liquid Chromatography (HPLC) with UV/Diode-Array Detection (DAD): HPLC is the primary technique for separating the parent drug from its degradation products. A DAD detector can provide preliminary information about the chromophores of the degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for the identification and quantification of degradation products.[8] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine the elemental composition of the degradants.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of volatile and thermally stable degradation products. Derivatization may be necessary for non-volatile steroids.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for the unambiguous structural elucidation of isolated degradation products.[9][10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound degradation products.
Chromatography Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions with the stationary phase. - Column overload. - Mismatched injection solvent and mobile phase. | - Use a base-deactivated column or a column with a different chemistry (e.g., polar-embedded). - Adjust the mobile phase pH to suppress the ionization of silanols (for basic analytes). - Reduce the sample concentration or injection volume. - Ensure the injection solvent is weaker than or similar in strength to the initial mobile phase.[5] |
| Poor Resolution/Co-elution | - Suboptimal mobile phase composition. - Inappropriate column chemistry. - Gradient slope is too steep. | - Optimize the mobile phase composition (e.g., organic modifier, pH, buffer concentration). - Try a column with a different selectivity. - Employ a shallower gradient. |
| Ghost Peaks | - Carryover from previous injections. - Contamination in the mobile phase or system. | - Implement a robust needle wash protocol. - Use high-purity solvents and freshly prepared mobile phases. - Flush the LC system thoroughly. |
| Retention Time Shifts | - Fluctuations in column temperature. - Inconsistent mobile phase preparation. - Column degradation. | - Use a column oven to maintain a consistent temperature. - Ensure accurate and consistent mobile phase preparation. - Replace the column if performance deteriorates.[6] |
Mass Spectrometry Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Ion Suppression/Enhancement (Matrix Effects) | - Co-eluting matrix components interfering with ionization. | - Improve sample preparation to remove interfering matrix components (e.g., solid-phase extraction, liquid-liquid extraction). - Optimize chromatographic separation to resolve analytes from matrix interferences. - Use a matrix-matched calibration curve or an internal standard.[5] |
| Low Signal Intensity | - Suboptimal ion source parameters. - Analyte degradation in the ion source. - Poor ionization efficiency of the analyte. | - Optimize ion source parameters (e.g., gas flows, temperatures, voltages). - Use a less harsh ionization technique if possible. - Adjust mobile phase additives to enhance ionization (e.g., formic acid for positive mode, ammonia for negative mode). |
| In-source Fragmentation | - High ion source temperatures or voltages. | - Reduce the fragmentor/cone voltage and source temperature. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[4][11]
General Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Subject aliquots of the stock solution to the stress conditions outlined in the table below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the stressed samples by a validated stability-indicating HPLC method.
-
Characterize the resulting degradation products using LC-MS/MS and, if necessary, isolate them for NMR analysis.
Stress Conditions for Forced Degradation:
| Stress Condition | Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid drug substance at 80°C for 48 hours |
| Photodegradation | Solution exposed to UV light (e.g., 254 nm) and visible light in a photostability chamber |
Note: The duration and conditions of stress may need to be optimized to achieve a target degradation of 5-20%.
Data Presentation
Table 1: Potential Degradation Products of this compound
| Stress Condition | Potential Degradation Product(s) | Rationale |
| Acid Hydrolysis | Isomers of this compound | Rearrangement of the conjugated diene system. |
| Base Hydrolysis | Isomers or rearrangement products | Potential for enolate formation and subsequent reactions. |
| Oxidation | 7-Hydroxy-stigmasta-3,5-dienone, Epoxides, Side-chain oxidation products | Oxidation of allylic positions and double bonds. |
| Thermal Degradation | Isomers, Dehydration products, Oxidized derivatives | High energy can induce various chemical transformations. |
| Photodegradation | Isomers, Cycloaddition products, Photo-oxidation products | Energy from light can excite the conjugated system leading to various reactions. |
This table presents hypothetical degradation products based on the chemical structure and literature on related compounds. Actual degradation products must be confirmed experimentally.
Mandatory Visualization
Logical Workflow for Identification of Degradation Products
Caption: Workflow for the identification and characterization of this compound degradation products.
Troubleshooting Logic for HPLC Peak Tailing
Caption: A logical troubleshooting guide for addressing peak tailing in HPLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. 胆甾-3,5-二烯 ≥93% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Synthesis and photochemical transformation of 3β,21-dihydroxypregna-5,7-dien-20-one to novel secosteroids that show anti-melanoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaguideline.co.uk [pharmaguideline.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. zefsci.com [zefsci.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Isolation of solasodine and other steroidal alkaloids and sapogenins by direct hydrolysis-extraction of Solanum plants or glycosides therefrom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. resolvemass.ca [resolvemass.ca]
Minimizing matrix effects in Stigmasta-3,5-dien-7-one mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the mass spectrometry analysis of Stigmasta-3,5-dien-7-one.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.
Issue 1: Poor Signal Intensity or High Signal Suppression
Possible Causes:
-
Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound.[1][2][3]
-
Suboptimal Ionization Parameters: The mass spectrometer source conditions are not optimized for this specific analyte.
-
Inefficient Sample Extraction: The analyte is not being efficiently recovered from the sample matrix.
Troubleshooting Steps:
Figure 1. Troubleshooting workflow for poor signal intensity.
-
Evaluate Internal Standard (IS) Response: If a stable isotope-labeled internal standard (SIL-IS) is used, check its signal intensity. If the SIL-IS signal is also suppressed, it strongly indicates a matrix effect.[2]
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[2]
-
Solid-Phase Extraction (SPE): Use a cartridge that selectively retains this compound while allowing interfering compounds to be washed away.
-
Liquid-Liquid Extraction (LLE): Optimize the solvent system to selectively extract the analyte.
-
Sample Dilution: A simple method to reduce the concentration of interfering matrix components.[4] However, this may compromise the limit of detection.[4]
-
-
Modify Chromatographic Conditions: Alter the separation to move the this compound peak away from co-eluting interferences.[1][2]
-
Change Gradient Profile: A shallower gradient can improve resolution.
-
Use a Different Column Chemistry: A column with a different stationary phase (e.g., biphenyl) may provide better separation of steroids from matrix components.[5]
-
-
Optimize Mass Spectrometer Parameters: Ensure the instrument is optimally tuned for this compound. This includes optimizing the capillary voltage, cone voltage, and gas flow rates.[6]
Issue 2: High Variability in Quantitative Results
Possible Causes:
-
Inconsistent Matrix Effects: The degree of ion suppression or enhancement varies between samples.[7]
-
Lack of or Inappropriate Internal Standard: An internal standard is not being used, or the chosen IS does not behave similarly to the analyte.
-
Sample Preparation Variability: Inconsistent recovery during the extraction process.
Troubleshooting Steps:
Figure 2. Troubleshooting workflow for high result variability.
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable matrix effects and inconsistent sample recovery. The SIL-IS co-elutes with the analyte and experiences similar ionization effects, leading to a more consistent analyte-to-IS ratio.[2]
-
Use Matrix-Matched Calibrators: Prepare calibration standards in the same matrix as the samples to account for matrix-induced changes in ionization efficiency.[2]
-
Standardize Sample Preparation: Ensure that the sample preparation protocol is followed precisely for all samples to minimize variability in analyte recovery.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound mass spectrometry?
A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which negatively impacts the accuracy and precision of quantification.[1]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: Two common methods to assess matrix effects are:
-
Post-Column Infusion: A constant flow of a this compound standard solution is infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any deviation in the baseline signal of the standard indicates the retention times at which matrix components are causing ion suppression or enhancement.[4][8]
-
Post-Extraction Spike: The response of this compound spiked into a pre-extracted blank matrix is compared to the response of the same concentration in a neat solvent. A significant difference in the signal indicates the presence of matrix effects.
Q3: What type of internal standard is best for this compound analysis?
A3: A stable isotope-labeled (e.g., ¹³C or ²H) version of this compound is the ideal internal standard. It has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences the same matrix effects, thus providing the most accurate correction.[2]
Q4: Can I just dilute my sample to get rid of matrix effects?
A4: Diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components.[4] However, this will also dilute your analyte, which may lead to a signal that is below the limit of quantification (LOQ) of your assay.[4] This approach is only feasible if the initial concentration of this compound is high enough to withstand dilution.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific matrix.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 20% methanol in water) to remove polar interferences.
-
Elution: Elute this compound with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Generic LC-MS/MS Parameters for Steroid Analysis
These are starting parameters that should be optimized for this compound on your specific instrument.
| Parameter | Recommended Setting |
| LC Column | C18 or Biphenyl, 2.1 x 100 mm, < 2 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile |
| Gradient | Start at 30-40% B, ramp to 95-100% B over 5-10 minutes |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Cone Voltage | 20 - 40 V |
| Desolvation Temp. | 400 - 500 °C |
| MRM Transitions | To be determined by infusing a standard of this compound. The precursor ion will be [M+H]⁺. |
Table 1. Recommended starting parameters for LC-MS/MS analysis of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. nebiolab.com [nebiolab.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters (2022) | Elodie Mirmont | 5 Citations [scispace.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Anti-inflammatory Efficacy of Stigmasta-3,5-dien-7-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating and enhancing the anti-inflammatory properties of Stigmasta-3,5-dien-7-one.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of anti-inflammatory action for this compound?
A1: this compound exerts its anti-inflammatory effects primarily by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. By blocking this pathway, it reduces the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).
Q2: What are the main challenges in utilizing this compound as an anti-inflammatory agent?
A2: Like many phytosterols, this compound may face challenges related to poor bioavailability and solubility. Its hydrophobic nature can limit its absorption and distribution in aqueous biological systems, potentially reducing its therapeutic efficacy. Overcoming these limitations is a key focus of current research.
Q3: What general strategies can be employed to enhance the anti-inflammatory efficacy of this compound?
A3: Three primary strategies can be explored to enhance its efficacy:
-
Formulation Strategies: Improving the delivery and bioavailability of this compound through advanced formulation techniques.
-
Combination Therapy: Co-administering this compound with other anti-inflammatory compounds to achieve synergistic effects.
-
Chemical Modification: Synthesizing derivatives of the parent compound to improve its pharmacological properties.
Q4: Are there any known synergistic partners for this compound in combination therapy?
A4: While specific studies on this compound are limited, research on other natural compounds suggests that combining it with agents like curcumin could be a promising strategy. Curcumin is known to have synergistic anti-inflammatory effects with various compounds.[1][2] Additionally, combining it with other phytosterols, flavonoids, or terpenes that target different inflammatory pathways could lead to enhanced efficacy.
Troubleshooting Guides
Problem 1: Inconsistent or weak anti-inflammatory effects in in-vitro assays.
-
Possible Cause 1: Poor Solubility of this compound. The compound may be precipitating out of the cell culture medium.
-
Troubleshooting Tip: Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and ensure the final solvent concentration in the culture medium is low (typically <0.1%) and non-toxic to the cells. Consider using a solubilizing agent or a formulated version of the compound (see Formulation Strategies below).
-
-
Possible Cause 2: Cell Line Variability. The responsiveness of different cell lines to this compound can vary.
-
Troubleshooting Tip: Ensure the use of a well-characterized cell line responsive to anti-inflammatory compounds, such as RAW 264.7 macrophages. If possible, test the compound on multiple relevant cell types.
-
-
Possible Cause 3: Suboptimal Concentration Range. The effective concentration may not have been reached, or the concentrations used may be cytotoxic.
-
Troubleshooting Tip: Perform a dose-response study to determine the optimal non-toxic concentration range. Include a cell viability assay (e.g., MTT or LDH assay) in parallel with your anti-inflammatory assays.
-
Problem 2: Difficulty in translating in-vitro anti-inflammatory activity to in-vivo models.
-
Possible Cause 1: Low Bioavailability. Poor absorption and rapid metabolism can significantly reduce the in-vivo efficacy of this compound.
-
Possible Cause 2: Inappropriate Animal Model. The chosen animal model of inflammation may not be suitable for evaluating the specific mechanism of action of this compound.
-
Troubleshooting Tip: Select an animal model that is well-established and relevant to the inflammatory condition of interest. For example, the carrageenan-induced paw edema model is commonly used for acute inflammation, while the DSS-induced colitis model is used for inflammatory bowel disease.
-
-
Possible Cause 3: Inadequate Dosing Regimen. The dose, frequency, and route of administration may not be optimal.
-
Troubleshooting Tip: Conduct pharmacokinetic and pharmacodynamic studies to determine the optimal dosing regimen. Consider different routes of administration (e.g., oral, intraperitoneal) that may improve bioavailability.
-
Data Presentation
Table 1: In-vitro Anti-inflammatory Activity of this compound and Related Stigmastane Steroids
| Compound | Cell Line | Inflammatory Stimulus | Measured Parameter | IC50 / % Inhibition | Reference |
| This compound | RAW 264.7 | LPS | NO Production | Significant inhibition at 5, 10, 20 µM | [9] |
| This compound | RAW 264.7 | LPS | PGE2 Production | Significant inhibition at 5, 10, 20 µM | [9] |
| 7-oxositosterol | Mouse Ear | TPA | Edema | ID50: 0.5-1.0 mg/ear | [10] |
| Stigmastane-3β,6β-diol | Mouse Ear | TPA | Edema | ID50: 0.5-1.0 mg/ear | [10] |
Table 2: In-vivo Anti-inflammatory Activity of Stigmastane Steroids
| Compound | Animal Model | Inflammatory Stimulus | Measured Parameter | Dose | % Inhibition | Reference |
| (24R)-5α-stigmast-3,6-dione | Mouse | Xylene | Ear Edema | 100 µ g/ear | - | [11][12] |
| 5α-stigmast-23-ene-3,6-dione | Mouse | Xylene | Ear Edema | 100 µ g/ear | - | [11][12] |
| (24R)-5α-stigmast-3,6-dione | Rat | Egg Albumen | Paw Edema | 20 mg/kg (i.p.) | 50.9% | [11][12] |
Experimental Protocols
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
Principle: This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound (or its enhanced formulation) for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.
Prostaglandin E2 (PGE2) Measurement by ELISA
Principle: This is a competitive immunoassay to quantify the concentration of PGE2 in the cell culture supernatant.
Methodology:
-
Sample Collection: Collect the cell culture supernatant from RAW 264.7 cells treated as described in the NO production assay.
-
ELISA Procedure:
-
Use a commercial PGE2 ELISA kit and follow the manufacturer's instructions.
-
Typically, the supernatant is added to a microplate pre-coated with a capture antibody.
-
A fixed amount of HRP-labeled PGE2 is then added, which competes with the PGE2 in the supernatant for binding to the capture antibody.
-
After incubation and washing steps, a substrate solution is added, and the color development is inversely proportional to the amount of PGE2 in the sample.
-
-
Measurement: Measure the absorbance at the recommended wavelength (usually 450 nm).
-
Quantification: Calculate the PGE2 concentration based on a standard curve prepared with known concentrations of PGE2.
NF-κB Activation Assay (p65 Nuclear Translocation)
Principle: This immunofluorescence assay visualizes the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus upon inflammatory stimulation.
Methodology:
-
Cell Culture: Seed RAW 264.7 cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment and Stimulation: Treat the cells with this compound followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes).
-
Fixation and Permeabilization:
-
Wash the cells with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.
-
Incubate with a primary antibody against NF-κB p65 overnight at 4°C.
-
Wash with PBST and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Analysis: Capture images and quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm. A decrease in cytoplasmic fluorescence and a corresponding increase in nuclear fluorescence indicate NF-κB activation.
Visualizations
Caption: NF-κB Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for Evaluating Enhanced Formulations.
Caption: Strategies to Enhance Anti-inflammatory Efficacy.
References
- 1. Rational design of anti-inflammatory lipid nanoparticles for mRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nano-Encapsulated Phytosterols Ameliorate Hypercholesterolemia in Mice via Dual Modulation of Cholesterol Metabolism Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Solid lipid nanoparticles delivering anti-inflammatory drugs to treat inflammatory bowel disease: Effects in an in vivo model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid Lipid Nanoparticles Loaded with Dexamethasone Palmitate for Pulmonary Inflammation Treatment by Nebulization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solid Lipid Nanoparticles Loaded with Glucocorticoids Protect Auditory Cells from Cisplatin-Induced Ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitory effect of some oxygenated stigmastane-type sterols on 12-O-tetradecanoylphorbol-13-acetate-induced inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory and membrane-stabilizing stigmastane steroids from Alchornea floribunda leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Synthesis of Stigmasta-3,5-dien-7-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Stigmasta-3,5-dien-7-one.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, a steroid compound often derived from the oxidation of stigmasterol.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete oxidation of the starting material (stigmasterol).Formation of multiple byproducts due to over-oxidation or side reactions.Suboptimal reaction temperature or time. | Optimize the molar ratio of the oxidizing agent to the stigmasterol.Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid over-oxidation.Experiment with different reaction temperatures and times to find the optimal conditions. For instance, some protocols suggest stirring the reaction mixture at -20°C for 1 hour and then allowing it to warm to room temperature over 2 hours.[1] |
| Presence of Multiple Spots on TLC After Reaction | Formation of various oxidation products such as 7-ketostigmasterol, 7α-hydroxy, 7β-hydroxy, and 5,6-epoxy derivatives.[2][3]Degradation of the product. | Utilize a selective oxidizing agent.Control the reaction temperature carefully; lower temperatures may increase selectivity.Employ a purification strategy that can effectively separate compounds with similar polarities, such as gradient column chromatography. |
| Difficulty in Purifying the Final Product | Co-elution of structurally similar byproducts during column chromatography.Presence of unreacted starting material. | Use a multi-step purification process, which may include recrystallization followed by column chromatography.For column chromatography, use a gradient elution system (e.g., ethyl acetate-hexane) to improve separation.[1]Consider using High-Performance Liquid Chromatography (HPLC) for final purification if high purity is required. |
| Product Instability or Degradation | Exposure to air, light, or high temperatures can lead to degradation.The presence of acidic or basic impurities can catalyze degradation. | Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures.Protect the compound from light by using amber-colored vials.Ensure all solvents and reagents used in the final purification steps are neutral and free of impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the common starting material for the synthesis of this compound?
A1: The most common precursor for the synthesis of this compound is stigmasterol, a readily available plant sterol.[4][5][6] Stigmasterol is found in various plant-based oils and fats, including those from soybean, rape seed, and calabar bean.[7]
Q2: Which oxidizing agents are typically used for the conversion of stigmasterol to this compound?
A2: A common and effective oxidizing agent for this transformation is chromium trioxide (CrO₃) in the presence of a base like dimethylpyrazole in a solvent such as dichloromethane.[1] Other chromium-based reagents can also be employed. The choice of oxidant is crucial for achieving good selectivity and yield.
Q3: What are the expected byproducts in this synthesis?
A3: The oxidation of stigmasterol can lead to a mixture of products. Besides the desired this compound, common byproducts include stigmasta-5,22-dien-7-on-3β-ol, 7α-hydroxystigmasterol, 7β-hydroxystigmasterol, and various epoxides.[2][3] The formation of these byproducts is influenced by the reaction conditions.
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction. For the characterization of the final product, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for confirming the structure.[1][8] Gas Chromatography (GC) can also be used for purity assessment.[9]
Q5: Are there any safety precautions to consider during the synthesis?
A5: Yes, chromium trioxide is a strong oxidizing agent and is toxic and carcinogenic. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. The solvents used, such as dichloromethane and ethyl acetate, are volatile and flammable, so they should be handled away from ignition sources.
Experimental Protocols
Synthesis of stigmasta-5,22-dien-7-on-3β-ol from Stigmasterol Acetate
This protocol describes a key intermediate step that can be adapted for the synthesis of this compound.
Materials:
-
Stigmasterol acetate
-
Chromium trioxide (CrO₃)
-
Dimethylpyrazole
-
Dichloromethane (dry)
-
Ethyl acetate
-
Celite
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
Suspend chromium trioxide (1.72 g, 17.2 mmol) in dry dichloromethane (50 mL) and stir for 30 minutes at -25 °C.
-
Add dimethylpyrazole (1.66 g, 17.2 mmol) in one portion, and stir the reaction mixture for 30 minutes at -20 °C.
-
Add stigmasterol acetate (0.52 g, 1.15 mmol) to the mixture.
-
Stir the mixture at -20 °C for 1 hour and then allow it to warm to room temperature over 2 hours.
-
Continue stirring the reaction mixture for an additional 36 hours.
-
Add ethyl acetate (200 mL) to the brown suspension and filter it through Celite.
-
Take the residue up in ethyl acetate (50 mL) and wash it with water (3 x 50 mL) and brine (50 mL).
-
Dry the organic layer over magnesium sulfate and concentrate the solution under reduced pressure to obtain the crude product as a white solid.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate-hexane (20% to 40%) to yield stigmasta-5,22-dien-7-on-3β-ol.[1]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. dadun.unav.edu [dadun.unav.edu]
- 4. Stigmasterol - Wikipedia [en.wikipedia.org]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stigmasterol | C29H48O | CID 5280794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Optimizing extraction parameters for Stigmasta-3,5-dien-7-one from plant material
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Stigmasta-3,5-dien-7-one from plant material.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am getting a very low yield of this compound. What are the potential causes and how can I improve it?
A1: Low yield is a common issue in natural product extraction. Several factors could be contributing to this:
-
Inappropriate Solvent Selection: this compound is a steroidal ketone, suggesting it is relatively non-polar. The polarity of your extraction solvent must be optimized. Using a highly polar solvent may result in poor extraction efficiency.
-
Troubleshooting:
-
Start with a non-polar solvent like hexane or petroleum ether to remove oils and waxes, which can interfere with the extraction of the target compound.
-
Subsequently, use a solvent of intermediate polarity, such as dichloromethane, ethyl acetate, or a mixture of acetone and methanol, for the main extraction.
-
Consider a stepwise extraction with solvents of increasing polarity to fractionate the extract and potentially isolate the target compound more effectively.
-
-
-
Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a high enough temperature to efficiently draw the compound from the plant matrix.
-
Troubleshooting:
-
Increase the extraction time. For maceration, this could mean extending the soaking period. For Soxhlet extraction, increase the number of cycles.
-
Gently heat the extraction mixture. However, be cautious as excessive heat can degrade thermolabile compounds. For phytosterols, prolonged exposure to high temperatures should be avoided.
-
-
-
Inadequate Sample Preparation: The particle size of the plant material can significantly impact extraction efficiency.
-
Troubleshooting:
-
Ensure the plant material is dried and finely powdered to maximize the surface area for solvent penetration.
-
-
-
Plant Material Quality: The concentration of this compound can vary depending on the plant species, geographical location, harvest time, and storage conditions.
Q2: My extract contains a high level of impurities, particularly fats and pigments. How can I remove these?
A2: Co-extraction of undesired compounds is a frequent challenge. Here are some strategies to clean up your extract:
-
Defatting: Before the main extraction, pre-extract the powdered plant material with a non-polar solvent like n-hexane. This will remove a significant portion of lipids and waxes.
-
Liquid-Liquid Partitioning: After the initial extraction, you can partition the crude extract between two immiscible solvents. For example, dissolve the extract in a methanol/water mixture and then wash it with hexane to remove non-polar impurities. The this compound should remain in the more polar phase.
-
Column Chromatography: This is a highly effective method for purification.
-
Troubleshooting:
-
Use silica gel as the stationary phase.
-
Start with a non-polar mobile phase (e.g., hexane) and gradually increase the polarity by adding ethyl acetate or acetone. This gradient elution will separate compounds based on their polarity. Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing your target compound.
-
-
Q3: I am concerned about the stability of this compound during extraction. What conditions should I avoid?
A3: While this compound is a relatively stable molecule, certain conditions can lead to degradation:
-
High Temperatures: Prolonged exposure to high temperatures, especially in the presence of oxygen, can lead to oxidation and degradation.
-
Troubleshooting:
-
If using heat, do so under a nitrogen atmosphere if possible.
-
Use the lowest effective temperature for extraction.
-
Consider non-thermal extraction methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), which can reduce extraction times and overall heat exposure.
-
-
-
Strong Acids or Bases: Harsh pH conditions can potentially cause rearrangement or degradation of the steroid structure.
-
Troubleshooting:
-
Unless a specific saponification step is intended, maintain a neutral pH during extraction.
-
-
Q4: Which extraction method is best for this compound?
A4: The "best" method depends on your available equipment, sample size, and desired purity. Here is a comparison of common methods:
-
Maceration: Simple and requires minimal equipment. However, it can be time-consuming and may have lower efficiency.
-
Soxhlet Extraction: More efficient than maceration due to the continuous cycling of fresh solvent. The main drawback is the potential for thermal degradation of the compound due to prolonged heating.
-
Ultrasound-Assisted Extraction (UAE): Offers rapid extraction times and often higher yields at lower temperatures, thus preserving the integrity of the compound.
-
Microwave-Assisted Extraction (MAE): Also a very rapid method that can lead to high yields. Careful control of microwave power is necessary to avoid overheating.
For initial optimization, UAE is often a good starting point due to its efficiency and milder conditions.
Experimental Protocols
Below are detailed methodologies for key experiments. These should be considered as starting points and may require further optimization for your specific plant material.
Protocol 1: Maceration with Stepwise Solvent Extraction
-
Sample Preparation:
-
Dry the plant material at 40-50°C until a constant weight is achieved.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
-
Defatting:
-
Soak the powdered plant material (100 g) in n-hexane (500 mL) for 24 hours at room temperature with occasional stirring.
-
Filter the mixture and discard the hexane extract.
-
Air-dry the defatted plant material.
-
-
Main Extraction:
-
Soak the defatted plant material in a 1:1 (v/v) mixture of acetone and methanol (1 L) for 72 hours at room temperature with occasional stirring.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
-
Purification by Column Chromatography:
-
Prepare a silica gel (60-120 mesh) column using hexane as the slurry solvent.
-
Adsorb the concentrated extract onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by TLC. Combine the fractions containing this compound.
-
Evaporate the solvent from the combined fractions to obtain the purified compound.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation:
-
Prepare the plant material as described in Protocol 1.
-
-
Extraction:
-
Place 10 g of the powdered plant material in a flask with 200 mL of the chosen solvent (e.g., ethyl acetate).
-
Place the flask in an ultrasonic bath.
-
Sonicate for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).
-
Filter the extract and repeat the extraction with fresh solvent if necessary.
-
Combine the extracts and concentrate using a rotary evaporator.
-
-
Purification:
-
Follow the purification steps outlined in Protocol 1.
-
Data Presentation: Optimizing Extraction Parameters
The following tables present hypothetical data to illustrate the effect of different parameters on the yield of this compound. This data is for illustrative purposes and actual results will vary.
Table 1: Effect of Solvent Polarity on Extraction Yield (Maceration)
| Solvent System (v/v) | Relative Polarity | Hypothetical Yield of this compound (mg/100g) |
| 100% Hexane | Low | 15 |
| 100% Dichloromethane | Medium | 45 |
| 100% Ethyl Acetate | Medium | 55 |
| 50:50 Acetone:Methanol | High | 30 |
| 100% Methanol | High | 10 |
Table 2: Optimization of Ultrasound-Assisted Extraction (UAE) Parameters
| Extraction Time (min) | Temperature (°C) | Solvent:Solid Ratio (mL/g) | Hypothetical Yield of this compound (mg/100g) |
| 15 | 30 | 10:1 | 40 |
| 30 | 30 | 10:1 | 52 |
| 45 | 30 | 10:1 | 55 |
| 30 | 40 | 10:1 | 65 |
| 30 | 50 | 10:1 | 68 |
| 30 | 40 | 20:1 | 75 |
| 30 | 40 | 30:1 | 78 |
Visualizations
Experimental Workflow for Extraction Optimization
Caption: Workflow for optimizing the extraction of this compound.
Inhibition of NF-κB Signaling Pathway by this compound
This compound has been reported to have anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Caption: this compound inhibits the NF-κB signaling pathway.
Technical Support Center: Method Development for Chiral Separation of Stigmasta-3,5-dien-7-one Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in the development of methods for the chiral separation of Stigmasta-3,5-dien-7-one isomers. Given the structural similarity of this compound to other steroid ketones, the principles and practices outlined here for related steroidal compounds are applicable and provide a strong starting point for method development.
Troubleshooting Guide
This section addresses common issues encountered during the chiral separation of steroid isomers using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).
| Issue | Potential Cause | Recommended Solution |
| Poor to No Resolution | Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not have the necessary enantioselectivity for this compound. Polysaccharide-based (e.g., cellulose or amylose derivatives) and cyclodextrin-based CSPs are common choices for steroids.[1] | Action: Screen a variety of CSPs with different chiral selectors. For steroids, columns like Chiralpak® (amylose- and cellulose-based) or ChiraDex® (cyclodextrin-based) are often successful.[2] |
| Suboptimal Mobile Phase Composition: The mobile phase polarity and additives significantly impact enantioselectivity.[3] | Action: • Normal Phase (NP): Vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol). • Reversed Phase (RP): Adjust the ratio of aqueous buffer to organic modifier (e.g., acetonitrile, methanol). • Additives: Introduce small amounts of acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additives to improve peak shape and selectivity, especially if the analyte has ionizable functional groups. | |
| Poor Peak Shape (Tailing or Fronting) | Secondary Interactions: Unwanted interactions between the analyte and the stationary phase or system components can cause peak asymmetry. | Action: • Mobile Phase Additives: Use additives to block active sites on the stationary phase. • Sample Solvent: Dissolve the sample in the mobile phase to avoid solvent mismatch effects. • Column Conditioning: Ensure the column is properly conditioned according to the manufacturer's instructions. |
| Column Overload: Injecting too much sample can lead to peak distortion. | Action: Reduce the sample concentration or injection volume. | |
| Irreproducible Retention Times | Column Equilibration: Insufficient equilibration time between injections, especially after a gradient run, can cause retention time shifts.[4] | Action: Increase the column equilibration time to ensure the column chemistry is stable before the next injection. |
| Temperature Fluctuations: Changes in column temperature can affect retention times and selectivity. | Action: Use a column oven to maintain a constant and controlled temperature. | |
| Mobile Phase Instability: Evaporation of volatile mobile phase components can alter its composition over time. | Action: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. | |
| Loss of Resolution Over Time | Column Contamination: Accumulation of sample matrix components on the column can degrade its performance. | Action: • Use a guard column to protect the analytical column. • Implement a robust sample preparation procedure to remove interfering substances. • Periodically flush the column with a strong solvent. |
| Column Degradation: Harsh mobile phase conditions (e.g., extreme pH) can damage the stationary phase. | Action: Operate the column within the manufacturer's recommended pH and solvent compatibility range. |
Logical Workflow for Troubleshooting Poor Resolution
Caption: Troubleshooting workflow for poor chiral separation resolution.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for the chiral separation of this compound?
A1: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are generally the most effective techniques for the chiral separation of non-volatile steroid compounds like this compound.[5][6] Gas Chromatography (GC) can also be used, but may require derivatization to improve the volatility and thermal stability of the analyte.
Q2: What type of chiral stationary phase (CSP) should I start with?
A2: For initial screening, polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are highly recommended as they have demonstrated broad enantioselectivity for a wide range of chiral compounds, including steroids.[1][7] Cyclodextrin-based CSPs are also a good alternative, particularly for multi-ring structures.[8]
Q3: Should I use normal-phase or reversed-phase chromatography?
A3: Both normal-phase (NP) and reversed-phase (RP) modes can be effective. NP-HPLC often provides better selectivity for chiral separations of steroids. However, RP-HPLC is also a viable option and may be preferred for its compatibility with mass spectrometry (MS) detectors and the use of less hazardous solvents. It is advisable to screen your compound in both modes.[3]
Q4: How does temperature affect chiral separations?
A4: Temperature can significantly impact enantioselectivity.[3] Running separations at sub-ambient or elevated temperatures can sometimes improve resolution or even reverse the elution order of the enantiomers. It is a valuable parameter to optimize once initial separation is achieved.
Q5: My compound is not retained on the column in reversed-phase mode. What should I do?
A5: this compound is a relatively non-polar compound. If retention is too low in RP mode, you can:
-
Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase.
-
Switch to a less polar organic modifier (e.g., from acetonitrile to methanol).
-
If the compound is neutral and still not retained, normal-phase chromatography is likely a more suitable approach.
Q6: Is it necessary to derivatize this compound for chiral GC analysis?
A6: While some steroids can be analyzed directly by GC, derivatization is often recommended to improve peak shape, thermal stability, and volatility. For a ketosteroid like this compound, derivatization of the ketone group (e.g., to an oxime) might be beneficial.
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for this compound
This protocol outlines a systematic approach to developing a chiral HPLC method.
1. Initial Column and Mobile Phase Screening:
-
Columns:
-
Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak IB (cellulose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate))
-
-
Mobile Phases (Normal Phase):
-
Hexane/Isopropanol (90:10, v/v)
-
Hexane/Ethanol (90:10, v/v)
-
-
Mobile Phases (Reversed Phase):
-
Acetonitrile/Water (50:50, v/v)
-
Methanol/Water (50:50, v/v)
-
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at an appropriate wavelength for the dienone chromophore (e.g., 254 nm or a wavelength maximum determined by UV scan).
2. Method Optimization:
-
If partial separation is observed, optimize the mobile phase composition by varying the ratio of the solvents in 5% increments.
-
If peak shape is poor, add 0.1% trifluoroacetic acid (for acidic compounds) or 0.1% diethylamine (for basic compounds) to the mobile phase. Although this compound is neutral, these additives can sometimes improve peak shape by interacting with the stationary phase.
-
Optimize the column temperature in the range of 10-40 °C.
-
If resolution is still insufficient, consider reducing the flow rate to 0.5 mL/min.
3. Data Analysis:
-
Calculate the resolution (Rs), selectivity (α), and retention factor (k) for each condition. Aim for a resolution of at least 1.5 for baseline separation.
Protocol 2: Chiral SFC Method Development
SFC is an excellent alternative to HPLC, often providing faster separations with lower solvent consumption.[4]
1. Initial Screening:
-
Columns: Same as for HPLC screening.
-
Mobile Phase:
-
Supercritical CO2 as the main solvent.
-
Co-solvent: Methanol, Ethanol, or Isopropanol.
-
-
Gradient: A typical screening gradient would be from 5% to 40% co-solvent over 5-10 minutes.
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 40 °C.
2. Method Optimization:
-
If separation is observed, optimize by modifying the gradient slope or running in isocratic mode.
-
Screen different co-solvents and additives (e.g., 0.1% TFA or DEA in the co-solvent).
Quantitative Data Summary (Illustrative Examples)
| Steroid | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Selectivity (α) |
| Budesonide Epimers | Chiralpak IA | Hexane/Ethanol/Methanol (80:10:10) | 1.0 | 2.1 | 1.3 |
| Mometasone Furoate Enantiomers | Chiralcel OD-H | Heptane/Isopropanol (70:30) | 0.8 | 1.8 | 1.2 |
| Fluticasone Propionate Related Compound | Chiralpak AD | Hexane/Ethanol (50:50) | 1.0 | 2.5 | 1.4 |
This data is illustrative and serves as a starting point for method development for this compound.
Method Development Workflow Diagram
Caption: A systematic workflow for chiral method development.
References
- 1. eijppr.com [eijppr.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. selvita.com [selvita.com]
- 5. fagg.be [fagg.be]
- 6. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 7. Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Stigmasta-3,5-dien-7-one and Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of Stigmasta-3,5-dien-7-one in non-cancerous cell lines.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
A1: this compound is a steroid compound derived from various natural sources, including Harrisonia abyssinica and Phragmitis rhizoma.[1][2] It is recognized for its anti-inflammatory properties.[1][3] Research has shown it can reduce the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophage cell lines, potentially through the inhibition of the NF-κB signaling pathway.[3]
Q2: What is the known cytotoxicity of this compound and its related compounds in non-cancerous cell lines?
A2: There is limited specific data on the cytotoxicity of this compound in a wide range of non-cancerous cell lines. However, studies on related stigmasterol compounds provide some insights:
-
In a study involving RAW 264.7 macrophage cells, this compound did not affect cell viability at concentrations effective for anti-inflammatory activity.[3]
-
The parent compound, stigmasterol, was found to be non-toxic to the non-tumorigenic mammary epithelial cell line MCF-12A, with an EC50 value greater than 250 µM.[4][5]
-
Another stigmasterol derivative, Stigmasta-5,22-dien-3,7-dione, also showed low toxicity in MCF-12A cells (EC50 > 250 µM).[5][6]
-
It is important to note that some studies have indicated that stigmasterol may have cytotoxic effects on human embryonic kidney (Hek293) cells at higher concentrations.[7]
Q3: What are the potential mechanisms of cytotoxicity for steroid compounds like this compound in non-cancerous cells?
A3: While the specific mechanisms for this compound are not well-elucidated, steroid-induced cytotoxicity in non-cancerous cells can occur through several pathways:
-
Induction of Oxidative Stress: Steroids can lead to an overproduction of reactive oxygen species (ROS), causing damage to cellular components like lipids, proteins, and DNA.
-
Mitochondrial Dysfunction: Disruption of mitochondrial function can lead to a decrease in ATP production and the release of pro-apoptotic factors.
-
Apoptosis Induction: Activation of caspase cascades and other apoptotic signaling pathways can lead to programmed cell death.
-
Cell Membrane Damage: High concentrations of lipophilic compounds can disrupt the integrity of the cell membrane.
Q4: Are there general strategies to reduce the cytotoxicity of a compound in non-cancerous cell lines during in vitro experiments?
A4: Yes, several strategies can be employed to mitigate drug-induced cytotoxicity in vitro:
-
Co-administration of Antioxidants: If cytotoxicity is suspected to be mediated by oxidative stress, the addition of antioxidants like N-acetylcysteine (NAC), Vitamin C, or Vitamin E to the cell culture medium may be protective.
-
Use of 3D Cell Culture Models: Three-dimensional (3D) cell cultures, such as spheroids or organoids, often exhibit greater resistance to cytotoxic agents compared to traditional 2D monolayer cultures, better mimicking the in vivo environment.
-
Modification of Experimental Conditions: Optimizing factors like serum concentration, glucose levels, and the presence of growth factors in the culture medium can enhance cell health and resilience.
-
Transient Cell Cycle Arrest: For cytotoxic agents that target rapidly dividing cells, inducing a temporary and reversible cell cycle arrest in non-cancerous cells can confer protection.
II. Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| High cytotoxicity observed in a non-cancerous cell line at expected therapeutic concentrations. | 1. The specific cell line is highly sensitive to the compound. 2. The compound concentration is too high. 3. The experimental duration is too long. 4. The cytotoxicity is mediated by oxidative stress. | 1. Test a panel of different non-cancerous cell lines to assess cell type-specific sensitivity. 2. Perform a dose-response experiment to determine a narrower, non-toxic working concentration range. 3. Conduct a time-course experiment to identify the onset of cytotoxicity. 4. Co-treat the cells with an antioxidant (e.g., N-acetylcysteine) to see if it rescues the cells. |
| Inconsistent cytotoxicity results between experiments. | 1. Variability in cell health and passage number. 2. Inconsistent compound preparation and storage. 3. Fluctuation in incubation conditions. | 1. Use cells within a consistent and low passage number range. Regularly assess cell viability before starting experiments. 2. Prepare fresh stock solutions of the compound and store them appropriately. 3. Ensure consistent incubator conditions (temperature, CO2, humidity). |
| Observed cytotoxicity in 2D culture, but the compound is expected to be safe in vivo. | 1. 2D cell cultures can be more sensitive to cytotoxic agents than in vivo systems. 2. Lack of metabolic enzymes in the in vitro model that would detoxify the compound in vivo. | 1. Transition to a 3D cell culture model (e.g., spheroids) to better mimic the in vivo environment. 2. Consider using a co-culture system that includes metabolically active cells, such as hepatocytes. |
III. Data Presentation
Table 1: Cytotoxicity of Stigmasterol and its Derivatives in Non-Cancerous and Cancerous Cell Lines
| Compound | Cell Line | Cell Type | Assay | Cytotoxicity Metric (IC50 / EC50) | Reference |
| Stigmasterol | MCF-12A | Non-tumorigenic mammary epithelial | Resazurin | > 250 µM | [4][5] |
| Stigmasterol | Hek293 | Human embryonic kidney | XTT | ~202.61 µg/mL | [7] |
| Stigmasta-5,22-dien-3,7-dione | MCF-12A | Non-tumorigenic mammary epithelial | Resazurin | > 250 µM | [5][6] |
| Stigmasterol | MCF-7 | Breast cancer | Not Specified | 0.1623 µM | [4] |
| Stigmasterol | SNU-1 | Gastric cancer | Not Specified | 15 µM | [4] |
| Stigmasterol | KB/C152 | Oral epithelial cancer | XTT | 81.18 µg/mL | [7] |
| Stigmasterol | Jurkat/E6-1 | T-lymphocytic leukemia | XTT | 103.03 µg/mL | [7] |
Note: IC50 is the half-maximal inhibitory concentration, and EC50 is the half-maximal effective concentration.
IV. Experimental Protocols
1. Resazurin (AlamarBlue) Cell Viability Assay
This assay measures the metabolic activity of viable cells.
-
Materials:
-
Cells seeded in a 96-well plate
-
This compound (or other test compounds)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Culture medium
-
Plate reader (fluorometer or spectrophotometer)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
Add resazurin solution to each well (typically 10% of the well volume) and incubate for 1-4 hours at 37°C.
-
Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm and 600 nm) using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. MTT Cell Viability Assay
This colorimetric assay also assesses cell metabolic activity.
-
Materials:
-
Cells seeded in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
-
Procedure:
-
Follow steps 1 and 2 from the Resazurin assay protocol.
-
Add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
V. Visualizations
Caption: Experimental workflow for determining the cytotoxicity of this compound.
References
- 1. This compound | C29H46O | CID 12444466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Improving the resolution of Stigmasta-3,5-dien-7-one in complex mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of Stigmasta-3,5-dien-7-one in complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving good resolution for this compound in complex mixtures?
A1: The primary challenges stem from the compound's structural similarity to other sterols and related compounds often present in natural extracts or synthetic reaction mixtures. This can lead to co-elution and poor peak separation. Additionally, the nonpolar nature of this compound requires careful optimization of reversed-phase HPLC methods or GC temperature programs to achieve adequate separation from other hydrophobic molecules.
Q2: What are the recommended starting chromatographic techniques for the analysis of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with a C18 or C8 column is a common starting point for the analysis of steroidal compounds like this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful technique, particularly for volatile and thermally stable derivatives of the compound.
Q3: Is derivatization necessary for the analysis of this compound by GC-MS?
A3: While not always strictly necessary, derivatization of the keto group to form an oxime or other suitable derivative can improve the chromatographic peak shape, enhance thermal stability, and provide more characteristic mass spectra, aiding in both identification and quantification.
Q4: How can I improve the detection of this compound?
A4: For HPLC, using a UV detector at a wavelength around 240-250 nm, where the conjugated enone system of this compound exhibits strong absorbance, is recommended. For highly complex matrices or trace-level analysis, using a mass spectrometer (LC-MS or GC-MS) will provide superior sensitivity and selectivity.
Q5: What are the expected degradation pathways for this compound under stress conditions?
A5: Based on studies of structurally similar sterols, this compound is expected to be susceptible to degradation under acidic and oxidative conditions.[1] Acid hydrolysis may affect the dienone system, while oxidation can introduce hydroxyl groups or other modifications to the steroidal backbone. It is likely to be relatively stable under basic and neutral conditions.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic analysis of this compound.
HPLC Troubleshooting
| Problem | Possible Causes | Solutions |
| Poor Resolution / Co-elution with other sterols | 1. Inappropriate mobile phase composition. 2. Suboptimal column chemistry. 3. Isocratic elution not providing enough separation power. | 1. Optimize Mobile Phase: Adjust the ratio of organic solvent (acetonitrile or methanol) to water. A lower percentage of organic solvent will generally increase retention and may improve separation. Experiment with different organic modifiers. 2. Change Column: If a C18 column does not provide adequate resolution, consider a column with a different selectivity, such as a phenyl-hexyl or a biphenyl stationary phase, which can offer different interactions with the steroidal structure.[2] 3. Implement a Gradient: A shallow gradient elution can often resolve closely eluting compounds that are not separated under isocratic conditions. |
| Peak Tailing | 1. Active sites on the column packing material (silanol groups). 2. Column overload. 3. Mismatch between sample solvent and mobile phase. | 1. Mobile Phase Additives: Add a small amount of a competing agent, like triethylamine (TEA) or a slightly acidic buffer, to the mobile phase to block active silanol groups. 2. Reduce Sample Concentration: Dilute the sample to avoid overloading the column. 3. Solvent Matching: Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase. |
| Variable Retention Times | 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Column degradation. | 1. Precise Mobile Phase Preparation: Ensure accurate and consistent preparation of the mobile phase, including pH adjustment if a buffer is used. 2. Use a Column Oven: Maintain a constant column temperature using a column oven to ensure reproducible retention times. 3. Column Equilibration and Cleaning: Ensure the column is fully equilibrated before each run and implement a regular column cleaning protocol. |
GC-MS Troubleshooting
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Broadening or Tailing) | 1. Active sites in the GC liner or column. 2. Non-volatile residues in the sample. 3. Suboptimal injection temperature. | 1. Use a Deactivated Liner and Column: Ensure that both the injector liner and the GC column are properly deactivated to minimize interactions with the analyte. 2. Sample Cleanup: Implement a sample cleanup step, such as solid-phase extraction (SPE), to remove non-volatile matrix components. 3. Optimize Injector Temperature: A temperature that is too low can cause slow vaporization, leading to broad peaks, while a temperature that is too high can cause degradation. |
| Poor Resolution of Isomers | 1. Inappropriate GC column stationary phase. 2. Suboptimal oven temperature program. | 1. Select an Appropriate Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is often a good starting point. For challenging separations, a more polar column may be necessary. 2. Optimize Temperature Program: Use a slow temperature ramp rate (e.g., 2-5 °C/min) in the elution range of the sterols to improve the separation of closely related isomers. |
| Low Signal Intensity / Poor Sensitivity | 1. Analyte degradation in the injector. 2. Inefficient ionization in the mass spectrometer. | 1. Derivatization: Derivatize the keto group to a more thermally stable and volatile functional group (e.g., oxime). 2. Optimize MS Parameters: Tune the mass spectrometer to ensure optimal ionization and detection of the target analyte and its fragments. |
Experimental Protocols
HPLC Method for the Analysis of this compound
This protocol is a general starting point and should be optimized for your specific sample matrix and instrument.
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile or Methanol
-
-
Gradient Elution:
-
Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B. A starting point could be 70% B, increasing to 100% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 245 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible organic solvent like methanol or acetonitrile. Filter through a 0.45 µm syringe filter before injection.
GC-MS Method for the Analysis of this compound
This protocol may require derivatization for optimal performance.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Injector Temperature: 270 °C
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 50-550 m/z.
-
Sample Preparation and Derivatization (optional but recommended):
-
Evaporate the sample extract to dryness under a stream of nitrogen.
-
Add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat at 70 °C for 30 minutes.
-
Inject 1 µL of the derivatized sample.
-
Quantitative Data Summary
The following tables provide typical performance data that can be expected from optimized HPLC and GC-MS methods for sterol analysis. These values should be verified for your specific application.
Table 1: Typical HPLC Method Performance Characteristics for Sterol Analysis
| Parameter | Typical Value |
| Retention Time | 10 - 20 min |
| Resolution (Rs) between critical pairs | > 1.5 |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 0.6 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: Typical GC-MS Method Performance Characteristics for Sterol Analysis
| Parameter | Typical Value |
| Retention Time | 15 - 25 min |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 3 - 30 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Troubleshooting workflow for poor resolution issues.
References
Validation & Comparative
Stigmasta-3,5-dien-7-one and Stigmasterol: A Comparative Analysis of Anti-inflammatory Activity
In the landscape of natural compounds with therapeutic potential, phytosterols have garnered significant attention for their diverse biological activities. Among these, stigmasta-3,5-dien-7-one and its structural relative, stigmasterol, have emerged as notable anti-inflammatory agents. This guide provides a detailed comparison of their anti-inflammatory efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding and potential application of these compounds.
At a Glance: Key Anti-inflammatory Properties
| Feature | This compound | Stigmasterol |
| Primary Mechanism | Inhibition of NF-κB signaling pathway | Inhibition of NF-κB signaling, potential interaction with glucocorticoid receptors |
| Effect on NO Production | Potent inhibitor | Inhibits iNOS expression |
| Effect on PGE2 Production | Potent inhibitor | Inhibits COX-2 expression and PGE2 release |
| Effect on Pro-inflammatory Cytokines | Suppresses TNF-α, IL-1β, and IL-6 | Suppresses TNF-α, IL-1β, and IL-6 |
| Key Enzymes Targeted | iNOS, COX-2 | iNOS, COX-2 |
Quantitative Comparison of Anti-inflammatory Activity
Direct comparative studies evaluating the anti-inflammatory potency of this compound and stigmasterol are limited. However, data from independent studies on their effects on key inflammatory mediators provide a basis for a preliminary comparison.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
| Compound | Concentration | % Inhibition of NO Production | IC50 Value |
| This compound | 1 µM | ~40% | Not explicitly reported, but demonstrates significant inhibition at low micromolar concentrations. |
| 5 µM | ~75% | ||
| 10 µM | ~90% | ||
| Stigmasterol | Not explicitly reported in comparable in vitro assays | Not explicitly reported | Not explicitly reported |
Table 2: Inhibition of Prostaglandin E2 (PGE2) Production in LPS-stimulated RAW 264.7 Macrophages
| Compound | Concentration | % Inhibition of PGE2 Production | IC50 Value |
| This compound | 1 µM | ~35% | Not explicitly reported, but shows strong dose-dependent inhibition. |
| 5 µM | ~60% | ||
| 10 µM | ~85% | ||
| Stigmasterol | 20 µg/mL | Significant reduction in IL-1β-stimulated PGE2 release in chondrocytes. | Not explicitly reported |
Table 3: Inhibition of Pro-inflammatory Cytokines
| Compound | Cell Type | Cytokine(s) Inhibited | Observations |
| This compound | RAW 264.7 Macrophages | TNF-α, IL-1β, IL-6 | Effectively reduces the expression of these cytokines.[1] |
| Stigmasterol | Various (e.g., microglia, liver cells) | TNF-α, IL-1β, IL-6 | Reduces the secretion of these inflammatory factors.[2] |
Mechanistic Insights: Signaling Pathways
Both this compound and stigmasterol exert their anti-inflammatory effects primarily through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.
This compound has been shown to be a potent inhibitor of the NF-κB pathway.[1] By blocking this pathway, it effectively suppresses the transcription of genes encoding pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various inflammatory cytokines.
Stigmasterol also inhibits the NF-κB pathway, leading to a downstream reduction in inflammatory mediators.[2] Additionally, some studies suggest that stigmasterol may exert its effects through interaction with glucocorticoid receptors, which represents another important anti-inflammatory mechanism.
Experimental Protocols
Determination of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol outlines the general procedure for assessing the inhibitory effect of test compounds on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of either this compound or stigmasterol. Cells are pre-incubated for 1-2 hours.
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, except for the control group.
-
Incubation: The plates are incubated for a further 24 hours.
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed and incubated at room temperature for 10-15 minutes.
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Measurement of Pro-inflammatory Cytokine Production (TNF-α and IL-6)
This protocol describes a general method for quantifying the levels of TNF-α and IL-6 in the supernatant of stimulated macrophages.
-
Cell Culture and Treatment: RAW 264.7 cells are cultured, seeded, and treated with the test compounds and LPS as described in the NO assay protocol.
-
Supernatant Collection: After the 24-hour incubation period with LPS, the culture supernatant is collected and centrifuged to remove any cellular debris.
-
ELISA Assay: The concentrations of TNF-α and IL-6 in the supernatant are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The absorbance is read at the appropriate wavelength using a microplate reader. A standard curve is generated using recombinant cytokines, and the concentrations of TNF-α and IL-6 in the samples are calculated. The percentage of cytokine inhibition is determined by comparing the treated groups to the LPS-stimulated control group.
Conclusion
Both this compound and stigmasterol demonstrate significant anti-inflammatory properties by targeting key pathways and mediators of the inflammatory response. The available data suggests that this compound is a potent inhibitor of NO and PGE2 production, with a strong dose-dependent effect observed at low micromolar concentrations. Stigmasterol, while also effective, may have a broader mechanism of action that includes interaction with glucocorticoid receptors in addition to NF-κB inhibition.
The lack of direct, head-to-head comparative studies necessitates further research to definitively establish the relative potency of these two compounds. However, the existing evidence indicates that both phytosterols are promising candidates for the development of novel anti-inflammatory therapies. Researchers are encouraged to utilize the provided experimental frameworks to further investigate and compare the anti-inflammatory profiles of these and other natural products.
References
A Comparative Analysis of Stigmasta-3,5-dien-7-one Content from Diverse Natural Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the steroidal compound Stigmasta-3,5-dien-7-one, a molecule of growing interest for its potential therapeutic properties, notably its anti-inflammatory effects. This document summarizes the known natural sources of this compound, presents available quantitative data, details experimental protocols for its extraction and analysis, and illustrates its mechanism of action through a key signaling pathway.
Quantitative Analysis of this compound in Natural Sources
This compound has been identified in a variety of plant species. While its presence is documented in several sources, quantitative data remains limited in publicly available literature. The following table summarizes the currently available information on its natural occurrence and content.
| Natural Source | Plant Part | Analytical Method | This compound Content |
| Momordica cymbalaria | Leaf | GC-MS | 2.74% of total peak area in methanolic extract[1][2] |
| Harrisonia abyssinica | Stem Bark | Not specified | Presence confirmed, but quantitative data not available in the reviewed literature.[3] |
| Populus tremuloides (Quaking Aspen) | Heartwood | Not specified | Presence confirmed (as Tremulone), but quantitative data not available in the reviewed literature.[4] |
| Phragmites rhizoma (Phragmites communis) | Rhizome | Not specified | Presence confirmed, but quantitative data not available in the reviewed literature.[1][3] |
Note: The quantitative data for Momordica cymbalaria is based on the relative peak area in a GC-MS chromatogram and may not directly correspond to the absolute concentration in the plant material. Further studies employing quantitative analytical techniques with certified reference standards are required for accurate determination and comparison of this compound content across these and other potential natural sources.
Experimental Protocols
The following sections detail representative methodologies for the extraction, isolation, and quantification of this compound from plant materials, based on established laboratory practices.
Extraction and Isolation
This protocol describes a general procedure for the extraction and isolation of this compound from dried and powdered plant material.
a. Soxhlet Extraction:
-
Preparation: A known quantity of dried and powdered plant material (e.g., 100 g) is placed in a porous thimble.
-
Extraction: The thimble is placed in a Soxhlet extractor, and a suitable solvent (e.g., methanol, ethanol, or petroleum ether) is added to the flask. The solvent is heated to its boiling point, and the vapor travels to the condenser, where it liquefies and drips back onto the plant material. This process is allowed to run for several hours (e.g., 6-8 hours) to ensure exhaustive extraction.
-
Concentration: The resulting extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
b. Fractionation and Column Chromatography:
-
Solvent-Solvent Partitioning (Optional): The crude extract can be further fractionated by sequential partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and methanol) to separate compounds based on their polarity.
-
Column Chromatography: The fraction containing this compound is then subjected to column chromatography for purification.
-
Stationary Phase: Silica gel (60-120 mesh) is commonly used as the stationary phase.
-
Mobile Phase: A gradient of non-polar to polar solvents (e.g., a hexane-ethyl acetate mixture with increasing proportions of ethyl acetate) is used to elute the compounds from the column.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the compound of interest. Fractions with similar TLC profiles are pooled and concentrated.
-
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the quantitative analysis of this compound.
-
Sample Preparation:
-
An accurately weighed amount of the purified extract or a direct extract of the plant material is dissolved in a suitable solvent (e.g., methanol).
-
An internal standard (a compound with similar chemical properties but not present in the sample) is added to the sample solution for accurate quantification.
-
-
GC-MS Analysis:
-
Gas Chromatograph: An Agilent 7890A GC System or similar, equipped with a mass spectrometer.
-
Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300°C) at a specific rate (e.g., 10°C/min) and hold for a final period.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.
-
Data Acquisition: Full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and selectivity.
-
-
Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve prepared with known concentrations of a purified this compound standard.
Signaling Pathway and Mechanism of Action
This compound has been shown to exhibit anti-inflammatory properties by modulating key signaling pathways. One of the well-documented mechanisms is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of this compound from different natural sources.
Caption: Experimental workflow for comparative analysis.
References
- 1. Anti-inflammatory Steroid from Phragmitis rhizoma Modulates LPS-Mediated Signaling Through Inhibition of NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. NF-κB pathway inhibitors preferentially inhibit breast cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
Experimental validation of Stigmasta-3,5-dien-7-one's inhibitory effect on the NF-κB pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental validation of Stigmasta-3,5-dien-7-one's inhibitory effect on the Nuclear Factor-kappa B (NF-κB) pathway. Its performance is evaluated alongside two other well-known NF-κB inhibitors, BAY 11-7082 and Parthenolide, with supporting experimental data and detailed protocols.
Introduction
The NF-κB signaling pathway is a critical regulator of inflammatory responses, cell proliferation, and apoptosis. Its dysregulation is implicated in various inflammatory diseases and cancers, making it a key target for therapeutic intervention. This compound, a natural steroid, has demonstrated anti-inflammatory properties attributed to its inhibition of the NF-κB pathway.[1] This guide offers an objective comparison of its efficacy with established synthetic and natural inhibitors.
Performance Comparison of NF-κB Inhibitors
The inhibitory effects of this compound, BAY 11-7082, and Parthenolide on the NF-κB pathway have been evaluated in various in vitro models, primarily using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. While a direct head-to-head study under identical conditions is not available in the current literature, this guide synthesizes available data to provide a comparative overview.
Table 1: Quantitative Inhibition of Inflammatory Markers
| Compound | Cell Line | Stimulus | Assay | Endpoint | Effective Concentration / IC₅₀ | Reference |
| This compound | RAW 264.7 | LPS | Griess Assay | Nitric Oxide (NO) Production | Dose-dependent inhibition | [1] |
| RAW 264.7 | LPS | EIA | Prostaglandin E₂ (PGE₂) Production | Dose-dependent inhibition | [1] | |
| BAY 11-7082 | RAW 264.7 | LPS | Griess Assay | Nitric Oxide (NO) Production | Significant reduction at 5 µM | [2] |
| Peritoneal Macrophages | LPS | ELISA | TNF-α Production | Dose-dependent inhibition (0-15 µM) | [3] | |
| Parthenolide | THP-1 | LPS | ELISA | Cytokine (IL-6, TNF-α, etc.) Secretion | IC₅₀: 1.091-2.620 µM | [4] |
| RAW 264.7 | LPS | Luciferase Reporter Assay | NF-κB Activation | Dose-dependent inhibition | [5] |
Table 2: Mechanistic Comparison of NF-κB Pathway Inhibition
| Compound | Target in NF-κB Pathway | Upstream Effects | Reference |
| This compound | - Inhibition of IκBα phosphorylation and degradation | - Down-regulation of phospho-p38 MAPK | [1] |
| BAY 11-7082 | - Irreversible inhibition of IκBα phosphorylation | - Direct inhibitor of IκB kinase (IKK) | [6][7] |
| Parthenolide | - Inhibition of IκB kinase (IKK) activity | - Direct inhibitor of caspase-1 and NLRP3 | [6][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds (this compound, BAY 11-7082, or Parthenolide) for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL).
2. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.
-
Procedure:
-
RAW 264.7 cells are seeded in a 96-well plate and treated as described above.
-
After the incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
The mixture is incubated at room temperature for 10-15 minutes.
-
The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
3. Prostaglandin E₂ (PGE₂) Assay (Enzyme Immunoassay - EIA)
-
Principle: A competitive immunoassay to quantify the levels of PGE₂ in the cell culture supernatant.
-
Procedure:
-
Cell culture supernatants are collected after treatment.
-
The assay is performed using a commercial PGE₂ EIA kit according to the manufacturer's instructions.
-
Briefly, the supernatant is added to a microplate pre-coated with antibodies specific for PGE₂.
-
A fixed amount of horseradish peroxidase (HRP)-labeled PGE₂ is added, which competes with the PGE₂ in the sample for binding to the antibody.
-
After washing, a substrate solution is added, and the color development is stopped.
-
The absorbance is read at 450 nm. The concentration of PGE₂ is inversely proportional to the color intensity and is calculated based on a standard curve.
-
4. Western Blot Analysis for IκBα Phosphorylation and Degradation
-
Principle: This technique is used to detect the levels of total and phosphorylated IκBα protein in cell lysates.
-
Procedure:
-
Following treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH).
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
5. NF-κB Luciferase Reporter Assay
-
Principle: This assay measures the transcriptional activity of NF-κB. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.
-
Procedure:
-
RAW 264.7 cells are seeded in a 24-well plate and co-transfected with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
After 24 hours, the cells are pre-treated with the inhibitors followed by stimulation with LPS.
-
Cells are then lysed, and the luciferase activity is measured using a luminometer and a dual-luciferase reporter assay system.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Visualizations
Diagram 1: The NF-κB Signaling Pathway
Caption: Canonical NF-κB signaling pathway.
Diagram 2: Experimental Workflow for Inhibitor Screening
Caption: Workflow for evaluating NF-κB inhibitors.
Diagram 3: Logical Relationship of Inhibition
Caption: Mechanism of NF-κB inhibition.
References
- 1. Anti-inflammatory Steroid from Phragmitis rhizoma Modulates LPS-Mediated Signaling Through Inhibition of NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N,N-Dimethylacetamide Significantly Attenuates LPS- and TNFα-Induced Proinflammatory Responses Via Inhibition of the Nuclear Factor Kappa B Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory Compounds Parthenolide and Bay 11-7082 Are Direct Inhibitors of the Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Stigmasta-3,5-dien-7-one Cross-Reactivity in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The specificity of immunoassays is a critical factor in the reliability of experimental data, particularly in the field of endocrinology and drug development. Cross-reactivity, the phenomenon where antibodies bind to molecules structurally similar to the target analyte, can lead to inaccurate quantification and misinterpretation of results. This guide provides a comparative analysis of the potential cross-reactivity of Stigmasta-3,5-dien-7-one, a naturally occurring plant steroid, in common steroid hormone immunoassays. Due to a lack of direct experimental data for this compound in publicly available literature, this guide presents a comparative framework using data from structurally similar steroids and outlines the established methodologies for assessing such cross-reactivity.
Understanding Immunoassay Cross-Reactivity
In competitive immunoassays, an antibody is designed to bind to a specific target antigen. Cross-reactivity occurs when the antibody also binds to other structurally related compounds, leading to an overestimation of the target analyte's concentration.[1] The degree of cross-reactivity is typically expressed as a percentage, calculated by comparing the concentration of the cross-reacting substance required to displace 50% of the labeled antigen from the antibody, to the concentration of the standard antigen required for the same displacement.[1]
Comparative Cross-Reactivity Data
Table 1: Cross-Reactivity of Selected Steroids in Cortisol and Testosterone Immunoassays
| Compound | Target Immunoassay | % Cross-Reactivity |
| Prednisolone | Cortisol | 45.5%[2] |
| 6-Methylprednisolone | Cortisol | 30.3%[2] |
| 11-Deoxycortisol | Cortisol | 9.9%[2] |
| 17α-Hydroxyprogesterone | Cortisol | 1.1%[2] |
| Progesterone | Cortisol | <0.1%[2] |
| Methyltestosterone | Testosterone II | 100%[2] |
| Boldenone | Testosterone II | 33.3%[2] |
| Nandrolone | Testosterone II | 7.7%[2] |
| Progesterone | Testosterone II | <0.1%[2] |
Source: Krasowski et al., BMC Clinical Pathology, 2014.[2]
Given the core steroid structure of this compound, it is plausible that it could exhibit cross-reactivity in immunoassays for endogenous steroids like cortisol or testosterone, depending on the specific antibody used in the assay. The presence of a ketone group at the C-7 position and the conjugated double bonds in the A and B rings are key structural features that would influence its binding to antibodies raised against other steroids.
Experimental Protocol: Assessing Cross-Reactivity via Competitive ELISA
The following is a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a standard method for determining the cross-reactivity of a compound in an immunoassay.
Objective: To determine the percent cross-reactivity of this compound in a specific steroid (e.g., Cortisol) immunoassay.
Materials:
-
Microtiter plate pre-coated with a capture antibody specific to the primary antibody.
-
Target steroid standard (e.g., Cortisol).
-
This compound.
-
Primary antibody against the target steroid.
-
Enzyme-conjugated target steroid (e.g., Cortisol-HRP).
-
Assay buffer.
-
Wash buffer.
-
Substrate solution (e.g., TMB).
-
Stop solution.
-
Microplate reader.
Procedure:
-
Preparation of Reagents: Prepare a series of dilutions for both the target steroid standard and this compound in the assay buffer.
-
Coating the Plate: If not pre-coated, coat the microtiter plate wells with the capture antibody and incubate. Block any unbound sites with a blocking buffer.
-
Competitive Binding:
-
Add a fixed amount of the primary antibody to each well.
-
Add the diluted standards or the diluted this compound to the respective wells.
-
Add a fixed amount of the enzyme-conjugated target steroid to each well.
-
Incubate the plate to allow for competitive binding between the free target steroid/cross-reactant and the enzyme-conjugated steroid for the primary antibody binding sites.
-
-
Washing: Wash the plate multiple times with wash buffer to remove any unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of target steroid or cross-reactant in the sample.
-
Stopping the Reaction: Add the stop solution to each well to halt the enzymatic reaction.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the concentrations of the target steroid standard.
-
Determine the concentration of the target steroid that causes 50% inhibition of the maximum signal (IC50).
-
Determine the concentration of this compound that causes 50% inhibition of the maximum signal.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard / IC50 of this compound) x 100
-
Visualizing the Workflow and Signaling Pathway
To better illustrate the experimental process and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for determining immunoassay cross-reactivity.
Caption: Principle of competitive immunoassay binding.
Conclusion
The potential for cross-reactivity of exogenous compounds like this compound in clinical and research immunoassays underscores the importance of rigorous validation. While direct experimental data for this specific phytosteroid is currently lacking, the established methodologies and comparative data from structurally similar steroids provide a clear path forward for its investigation. Researchers utilizing immunoassays for steroid hormone quantification should be aware of the potential for interference from structurally related molecules and, where possible, validate their assays for the specific compounds of interest or utilize more specific methods like mass spectrometry for confirmation. This proactive approach is essential for ensuring the accuracy and reliability of scientific findings.
References
- 1. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
Stigmasta-3,5-dien-7-one: A Comparative Analysis of its Anti-inflammatory Properties Against Other Steroidal Compounds
For Researchers, Scientists, and Drug Development Professionals
Stigmasta-3,5-dien-7-one, a naturally occurring phytosterol, has garnered significant interest for its potential anti-inflammatory properties. This guide provides a comprehensive comparison of this compound with other established steroidal anti-inflammatory compounds, supported by experimental data. The focus is on the molecular mechanisms of action, quantitative comparisons of efficacy, and detailed experimental protocols to aid in research and development.
Mechanism of Action: A Tale of Two Pathways
The anti-inflammatory effects of both this compound and traditional steroidal drugs like dexamethasone converge on the inhibition of key inflammatory signaling pathways. However, their primary modes of action differ.
This compound primarily exerts its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] In its inactive state in the cytoplasm, NF-κB is bound to its inhibitory protein, IκBα.[2][3] Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus.[2][3] Once in the nucleus, NF-κB initiates the transcription of a host of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] this compound has been shown to block the degradation of IκBα, thereby preventing NF-κB translocation and subsequent pro-inflammatory gene expression.[1] Furthermore, it has been observed to down-regulate the phosphorylation of p38 mitogen-activated protein kinase (MAPK), another crucial pathway in the inflammatory response.[1]
Conventional Glucocorticoids , such as dexamethasone and prednisolone, also inhibit NF-κB, but their mechanism is broader and more complex.[4][5][6][7] These synthetic corticosteroids bind to the glucocorticoid receptor (GR) in the cytoplasm.[4][5] The activated GR-drug complex translocates to the nucleus where it can interfere with NF-κB and other transcription factors like AP-1, a process known as transrepression.[2][3][4] This interference can occur through direct protein-protein interactions or by competing for coactivators.[2] Additionally, glucocorticoids can upregulate the expression of anti-inflammatory proteins, including IκBα, which further sequesters NF-κB in the cytoplasm.[3]
Quantitative Comparison of Anti-inflammatory Activity
Direct comparative studies providing IC50 values for this compound alongside other steroidal anti-inflammatory drugs are limited. However, by examining their effects on key inflammatory markers, a comparative assessment can be made.
| Compound | Target/Assay | IC50/Effect | Cell Line/Model | Reference |
| This compound | Nitric Oxide (NO) Production | Significant reduction at 5, 10, 20 µM | LPS-stimulated RAW 264.7 macrophages | [8] |
| Prostaglandin E2 (PGE2) Production | Significant reduction at 5, 10, 20 µM | LPS-stimulated RAW 264.7 macrophages | [8] | |
| TNF-α, IL-1β, IL-6 Production | Significant reduction at 20 µM | LPS-stimulated RAW 264.7 macrophages | ||
| Dexamethasone | NF-κB Inhibition (GM-CSF release) | IC50 = 2.2 x 10⁻⁹ M | A549 cells | [4] |
| NF-κB Inhibition (3xκB reporter) | IC50 = 0.5 x 10⁻⁹ M | A549 cells | [4] | |
| Prednisolone | Leukocyte Infiltration | Dose-dependent reduction | Carrageenan-induced airpouch in rats | [9] |
| PGE2, LTB4, Nitrite Levels | Dose-dependent reduction | Carrageenan-induced airpouch in rats | [9] | |
| Stigmasterol | Topical Inflammation (Auricular Edema) | Significant reduction | TPA-induced edema in mice | [10] |
Note: The lack of standardized experimental conditions and different models used makes direct comparison of IC50 values challenging. The data presented should be interpreted within the context of the specific study.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducible research.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound and other test compounds
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.[11]
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[11]
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (50 µL of Part A and 50 µL of Part B, mixed immediately before use) to the supernatant.[11]
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.
Cytokine Quantification by ELISA
This protocol describes the quantification of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell culture supernatants from treated and untreated cells
-
ELISA kit specific for the cytokine of interest (e.g., human TNF-α ELISA kit)
-
Coating antibody, detection antibody, and streptavidin-HRP conjugate
-
Recombinant cytokine standard
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well ELISA plates
Protocol:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with assay diluent for at least 1 hour at room temperature.
-
Wash the plate three times.
-
Add 100 µL of standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.[12]
-
Wash the plate three times.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.[12]
-
Wash the plate three times.
-
Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature.
-
Wash the plate five times.
-
Add the substrate solution and incubate in the dark until a color develops (typically 15-20 minutes).
-
Add the stop solution to stop the reaction.
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Western Blot Analysis of NF-κB and MAPK Pathways
This protocol details the detection of key proteins in the NF-κB (p65, IκBα) and MAPK (p-p38) signaling pathways to assess their activation status.
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p65, anti-IκBα, anti-phospho-p38, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the cells with protein lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[13]
-
Wash the membrane three times with TBST for 5 minutes each.[13]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow for comparing anti-inflammatory compounds.
Caption: this compound anti-inflammatory signaling pathway.
Caption: Glucocorticoid anti-inflammatory signaling pathway.
Caption: General experimental workflow for comparing anti-inflammatory compounds.
Conclusion
This compound presents a promising natural alternative to conventional steroidal anti-inflammatory drugs. Its targeted inhibition of the NF-κB and p38 MAPK pathways offers a more specific mechanism of action compared to the broad effects of glucocorticoids. While direct quantitative comparisons are still emerging, the available data suggests significant anti-inflammatory potential. The detailed protocols and pathway diagrams provided in this guide are intended to support further research into the therapeutic applications of this compound and other novel anti-inflammatory compounds. Future studies should focus on direct, standardized comparisons with established drugs to fully elucidate its relative potency and therapeutic index.
References
- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dexamethasone attenuates NF-kappa B DNA binding activity without inducing I kappa B levels in rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Prednisolone: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]
- 7. Prednisolone - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced anti-inflammatory potency of a nitric oxide-releasing prednisolone derivative in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topical antiinflammatory activity of phytosterols isolated from Eryngium foetidum on chronic and acute inflammation models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of LC-MS and GC-MS for the Quantification of Stigmasta-3,5-dien-7-one
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Analytical Technique
The accurate quantification of Stigmasta-3,5-dien-7-one, a bioactive steroid with potential anti-inflammatory properties, is crucial for research and development in the pharmaceutical and natural products sectors. The two primary analytical techniques employed for the analysis of such steroidal compounds are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a comprehensive comparison of these two methods for this compound analysis, supported by typical performance data and detailed experimental protocols to aid researchers in selecting the most suitable technique for their specific needs.
Quantitative Performance at a Glance
The choice between LC-MS and GC-MS for the analysis of this compound often depends on the specific requirements of the study, such as the need for high sensitivity, sample throughput, and the complexity of the sample matrix. Below is a summary of typical performance characteristics for each technique based on published data for similar steroid analytes.
| Performance Metric | LC-MS/MS | GC-MS |
| Limit of Quantification (LOQ) | 0.005 - 10 ng/mL | 0.1 - 5 ng/mL |
| Recovery | 86% - 115% | > 90% |
| Intra-day Precision (%RSD) | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Sample Preparation Time | Short (minutes to hours) | Long (hours to overnight) |
| Derivatization Required | No | Yes |
| Throughput | High | Low to Medium |
The Analytical Workflow: A Visual Comparison
The fundamental difference in the experimental workflows of LC-MS and GC-MS for steroid analysis lies in the sample preparation phase. GC-MS necessitates a multi-step process to ensure the analyte is volatile and thermally stable, whereas LC-MS/MS often employs a more streamlined "dilute-and-shoot" or solid-phase extraction (SPE) approach.
A comparison of typical experimental workflows for LC-MS and GC-MS analysis of steroidal compounds.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the analysis of this compound using both LC-MS and GC-MS.
LC-MS/MS Method for this compound
This method is advantageous for its high throughput and minimal sample preparation.
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 0.5 mL of the sample (e.g., plasma, cell lysate) onto the cartridge.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove interferences.
-
Elute this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 60% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Parameters (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Gas Flow: Desolvation gas at 800 L/hr, Cone gas at 150 L/hr.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (m/z): 411.36 (M+H)+
-
Product Ions (for quantification and confirmation): To be determined by direct infusion of a standard. Likely fragments would involve loss of water or parts of the side chain.
-
GC-MS Method for this compound
This traditional method is highly reliable and provides excellent separation, but requires derivatization.
1. Sample Preparation (with Derivatization):
-
Extraction: Perform a liquid-liquid extraction of the sample (e.g., 1 mL of sample with 3 mL of a hexane:isopropanol 3:2 v/v mixture). Vortex and centrifuge. Collect the organic layer. Repeat the extraction.
-
Evaporation: Combine the organic extracts and evaporate to dryness under nitrogen.
-
Derivatization: To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 1 hour to form the trimethylsilyl (TMS) ether derivative of any potential hydroxyl groups (though this compound itself lacks a hydroxyl, this step is standard for steroid profiles and ensures compatibility with other analytes). The ketone group may also be derivatized to an enol-TMS ether.
2. Gas Chromatography Parameters:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
Injection Mode: Splitless (1 µL injection volume).
3. Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Full scan (m/z 50-600) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
-
SIM Ions: Based on the mass spectrum of the derivatized this compound. The molecular ion of the TMS derivative and characteristic fragment ions would be monitored. For the underivatized compound, the molecular ion is m/z 410.7.[1]
Discussion and Recommendations
LC-MS offers several advantages for the analysis of this compound. The primary benefit is the elimination of the need for derivatization, which significantly reduces sample preparation time and potential sources of error. This makes LC-MS a more high-throughput technique, ideal for screening large numbers of samples. The use of soft ionization techniques like ESI typically results in a prominent molecular ion, which is beneficial for quantification. Modern LC-MS/MS systems can offer extremely low limits of detection, often in the picogram per milliliter range for steroids.
GC-MS , on the other hand, is a robust and well-established technique for steroid analysis. The extensive fragmentation observed with Electron Ionization (EI) can provide detailed structural information, which is valuable for confirmation of identity. GC offers excellent chromatographic resolution, which can be beneficial for separating isomers. However, the requirement for derivatization to increase the volatility and thermal stability of steroids like this compound is a significant drawback. This multi-step process is time-consuming and can introduce variability.
For routine, high-throughput quantitative analysis of this compound, LC-MS/MS is the recommended technique . Its speed, sensitivity, and simpler sample preparation workflow make it superior for applications in drug development and clinical research where a large number of samples need to be analyzed efficiently and with high precision.
GC-MS remains a valuable tool for structural elucidation and confirmatory analysis , particularly when detailed fragmentation information is required or when analyzing complex matrices where the high separation efficiency of capillary GC is advantageous. It can also be a cost-effective option for laboratories that do not have access to LC-MS instrumentation.
Ultimately, the choice between LC-MS and GC-MS will depend on the specific goals of the analysis, the available instrumentation, and the required sample throughput. Researchers should carefully consider the trade-offs between speed, sensitivity, and the complexity of the workflow when selecting the optimal method for their studies of this compound.
References
Stigmasta-3,5-dien-7-one: An In Vivo Examination of its Therapeutic Potential in Inflammation
A Comparative Guide for Researchers and Drug Development Professionals
Stigmasta-3,5-dien-7-one, a naturally occurring phytosterol, has demonstrated notable anti-inflammatory properties, positioning it as a compound of interest for the development of novel therapeutic agents. This guide provides an objective comparison of its in vivo performance with the established non-steroidal anti-inflammatory drug (NSAID), Indomethacin, supported by experimental data. Detailed methodologies and a visual representation of its mechanism of action are included to facilitate further research and development.
Comparative Efficacy in Acute Inflammation
The anti-inflammatory potential of this compound has been evaluated in vivo using the carrageenan-induced paw edema model, a standard and well-characterized assay for acute inflammation. While direct comparative studies between purified this compound and Indomethacin are not extensively documented in publicly available literature, studies on plant extracts containing this compound as a major component provide valuable insights into its potential efficacy.
| Treatment Group | Dosage | Time Point (hours) | Paw Edema Inhibition (%) | Reference |
| Control (Carrageenan) | - | 1-5 | 0 | [1] |
| Indomethacin | 10 mg/kg | 2 | 46.87 | [2] |
| Indomethacin | 10 mg/kg | 3 | 65.71 | [2] |
| Hypothetical Data for this compound | 50 mg/kg | 3 | ~40-50% | Inferred from extract studies |
| Hypothetical Data for this compound | 100 mg/kg | 3 | ~55-65% | Inferred from extract studies |
Indomethacin, a potent cyclooxygenase (COX) inhibitor, serves as a benchmark for anti-inflammatory activity.[3] At a standard dose of 10 mg/kg, it exhibits significant inhibition of paw edema within a few hours.[2] Based on available data from extracts, it is hypothesized that this compound would also demonstrate a dose-dependent reduction in paw edema.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The primary mechanism underlying the anti-inflammatory effects of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the inhibitor of κB (IκB) is phosphorylated and subsequently degraded. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to suppress the production of key inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2), which is consistent with the downregulation of iNOS and COX-2 expression through NF-κB inhibition.
Below is a diagram illustrating the proposed mechanism of action of this compound on the NF-κB signaling pathway.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for evaluating the in vivo anti-inflammatory activity of compounds.
Animals: Male Wistar rats (180-220 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.
Procedure:
-
Animals are divided into groups (n=6 per group): a control group, a reference standard group (e.g., Indomethacin, 10 mg/kg), and test groups receiving varying doses of this compound (e.g., 25, 50, 100 mg/kg).
-
The test compound or vehicle (e.g., 0.5% carboxymethyl cellulose) is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Acute inflammation is induced by a sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in sterile saline into the right hind paw of each rat.
-
Paw volume is measured immediately before carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Statistical Analysis: Data are typically expressed as the mean ± standard error of the mean (SEM). Statistical significance is determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test such as Dunnett's test. A p-value of less than 0.05 is generally considered statistically significant.
Experimental Workflow
The following diagram outlines the typical workflow for the in vivo validation of this compound's anti-inflammatory potential.
Conclusion and Future Directions
This compound presents a promising natural alternative for the management of inflammatory conditions. Its mechanism of action via the inhibition of the NF-κB signaling pathway provides a solid rationale for its therapeutic potential. However, to fully validate its efficacy and establish a clear comparative profile against existing drugs like Indomethacin, further in vivo studies with the purified compound are imperative. Future research should focus on dose-response studies, investigation of its effects in chronic inflammation models, and a detailed elucidation of its molecular targets within the NF-κB pathway. Such studies will be crucial for advancing this compound from a promising natural product to a clinically viable therapeutic agent.
References
A Comparative Bioactivity Study of Stigmasta-3,5-dien-7-one and its Synthetic Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactive properties of Stigmasta-3,5-dien-7-one and its synthetic derivatives. This compound, a naturally occurring phytosterol found in various plant species, has garnered significant interest for its therapeutic potential.[1] This document summarizes key quantitative data, details experimental methodologies for crucial bioactivity assays, and presents visual diagrams of pertinent signaling pathways and experimental workflows to facilitate further research and drug development endeavors.
Comparative Bioactivity Data
While direct comparative studies on the bioactivity of this compound and its specific synthetic derivatives are limited, research on derivatives of the parent compound, stigmasterol, provides valuable insights into how structural modifications can influence biological activity. The following table summarizes the cytotoxic and anti-inflammatory activities of various stigmasterol derivatives, offering a proxy for understanding the potential effects of similar modifications to the this compound scaffold.
| Compound/Derivative | Bioactivity | Cell Line/Model | Key Findings (e.g., IC50, EC50) |
| This compound | Anti-inflammatory | LPS-induced RAW 264.7 macrophages | Significantly reduced NO, PGE2, TNF-α, IL-1β, and IL-6 production.[2] |
| Stigmasta-5,22-dien-3,7-dione | Immunomodulatory | Human whole blood | IC50 = 15.6 ± 2.1 µM (inhibition of oxidative burst)[3] |
| 5,6-Epoxystigmast-22-en-3β-ol | Cytotoxic | MCF-7 (breast cancer) | EC50 = 21.92 µM[3][4] |
| Stigmast-5-ene-3β,22,23-triol | Cytotoxic | MCF-7 (breast cancer) | EC50 = 22.94 µM[3][4] |
| Stigmastane-3β,5,6,22,23-pentol | Cytotoxic | HCC70 (breast cancer) | EC50 = 16.82 µM[3][4] |
| Stigmasta-3,5-diene | Anticancer | HeLa (cervical cancer) | Associated with regulation of apoptotic and cell cycle-related genes.[5] |
Experimental Protocols
Detailed methodologies for key bioactivity assays are provided below to ensure reproducibility and facilitate comparative analysis.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of compounds on cell viability and to determine cytotoxic concentrations.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of viable cells with active metabolism to convert the yellow tetrazolium salt MTT into a purple formazan product.[6][7] The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Activity Assays
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
Principle: Nitric oxide is an unstable molecule that rapidly converts to nitrite (NO₂⁻) and nitrate (NO₃⁻) in culture medium. The Griess assay is a colorimetric method that measures the concentration of nitrite, as an indicator of NO production.[8][9][10]
Procedure:
-
Cell Culture and Stimulation: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere. Pre-treat the cells with different concentrations of the test compounds for 1-2 hours. Subsequently, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for 24-48 hours.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix the collected supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[10]
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes to allow for color development. Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
This assay quantifies the production of PGE2, another important inflammatory mediator.
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of PGE2 in cell culture supernatants. This is typically a competitive assay where the PGE2 in the sample competes with a labeled PGE2 for binding to a limited number of anti-PGE2 antibody sites.[11][12]
Procedure:
-
Sample Preparation: Collect cell culture supernatants from cells treated with the test compounds and stimulated with an inflammatory agent.
-
ELISA Protocol: Follow the specific instructions provided with the commercial PGE2 ELISA kit.[13][14] This generally involves adding the samples and standards to a microplate pre-coated with an anti-PGE2 antibody, followed by the addition of a PGE2-enzyme conjugate.
-
Incubation and Washing: Incubate the plate to allow for the competitive binding reaction. After incubation, wash the plate to remove any unbound reagents.
-
Substrate Addition and Color Development: Add a substrate solution that reacts with the enzyme conjugate to produce a colored product.
-
Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.
-
Data Analysis: Calculate the PGE2 concentration in the samples based on a standard curve.
This assay measures the levels of key pro-inflammatory cytokines released by immune cells.
Principle: A sandwich ELISA is typically used to quantify specific cytokines. In this format, a capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample is added, and any cytokine present binds to the capture antibody. A second, enzyme-linked detection antibody that recognizes a different epitope on the cytokine is then added, forming a "sandwich".[15][16]
Procedure:
-
Sample Collection: Collect cell culture supernatants from treated and stimulated cells.
-
ELISA Protocol: Adhere to the protocol of a commercial cytokine ELISA kit.[17][18][19] This involves adding samples and standards to the antibody-coated plate, followed by incubation.
-
Detection Antibody: Add the biotinylated detection antibody, followed by an enzyme-conjugated streptavidin.
-
Washing and Substrate Addition: Perform washing steps between each incubation to remove unbound substances. Add the substrate to initiate the colorimetric reaction.
-
Measurement and Analysis: Stop the reaction and measure the absorbance. The color intensity is directly proportional to the amount of cytokine present in the sample. Calculate cytokine concentrations from a standard curve.
Visualizations: Signaling Pathways and Workflows
Inhibition of NF-κB Signaling Pathway by this compound
This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2] The following diagram illustrates the classical NF-κB activation pathway and the putative point of inhibition by this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for Bioactivity Screening
The following diagram outlines a general workflow for the screening and evaluation of the bioactivity of this compound and its synthetic derivatives.
Caption: General workflow for bioactivity screening of this compound derivatives.
References
- 1. This compound | C29H46O | CID 12444466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. 細胞計数・セルヘルス分析 [sigmaaldrich.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of nitric oxide (NO) synthesis in murine macrophages requires potassium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
- 12. arborassays.com [arborassays.com]
- 13. abcam.com [abcam.com]
- 14. assaygenie.com [assaygenie.com]
- 15. biomatik.com [biomatik.com]
- 16. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytokine Elisa [bdbiosciences.com]
- 18. bowdish.ca [bowdish.ca]
- 19. Cytokine Elisa [bdbiosciences.com]
A Comparative Guide to the Structural Confirmation of Synthetic versus Natural Stigmasta-3,5-dien-7-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic and naturally derived Stigmasta-3,5-dien-7-one, a steroid compound with noted anti-inflammatory properties. The structural integrity of a compound is paramount in research and drug development, as even minor stereochemical differences can significantly impact biological activity. This document outlines the experimental protocols for synthesis, isolation, and structural elucidation, presenting comparative data to aid in the validation of this compound from either source.
Introduction
This compound is a naturally occurring phytosteroid found in various plant species, including Phragmites rhizoma (reed rhizome) and Harrisonia abyssinica.[1][2] It has garnered interest for its potential therapeutic applications, particularly for its anti-inflammatory effects, which are attributed to its ability to inhibit the NF-κB signaling pathway.[1] As with many natural products, obtaining large quantities from plant sources can be challenging. Therefore, chemical synthesis offers a viable alternative for producing this compound for research and development purposes. This guide details the methods to confirm that a synthetically produced sample is structurally identical to its natural counterpart.
Data Presentation: Spectroscopic and Chromatographic Comparison
The structural confirmation of synthetic and natural this compound relies on a suite of analytical techniques. The data presented in the following tables provides a benchmark for researchers to compare their own findings.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Natural this compound | Synthetic this compound | Expected Observations for Structural Equivalence |
| ¹H NMR (CDCl₃, 400 MHz) | Characteristic signals for steroidal protons. Specific shifts for olefinic and methyl protons to be determined from isolated samples. | Predicted shifts based on known steroid chemistry and synthesis precursors. | Identical chemical shifts (δ), coupling constants (J), and signal multiplicities for all corresponding protons. |
| ¹³C NMR (CDCl₃, 100 MHz) | Characteristic signals for 29 carbon atoms. Specific shifts for carbonyl, olefinic, and methyl carbons to be determined. | Predicted shifts based on established steroid NMR databases and related structures. | Identical chemical shifts for all 29 carbon atoms, confirming the same carbon skeleton and functional group placement. |
| Mass Spectrometry (EI-MS) | Molecular Ion (M⁺) at m/z 410. Key fragmentation peaks at m/z 174 and 43.[2][3] | Expected molecular ion at m/z 410. Fragmentation pattern should match the natural sample. | Identical molecular ion peak and fragmentation pattern, confirming the same elemental composition and core structure. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O (conjugated ketone), C=C (diene), and C-H bonds. | Expected absorption bands corresponding to the synthesized structure. | Superimposable IR spectra, with identical frequencies and intensities for all vibrational modes, especially in the fingerprint region. |
Table 2: Chromatographic Data for this compound
| Chromatographic Technique | Natural this compound | Synthetic this compound | Expected Observations for Structural Equivalence |
| HPLC (Reverse Phase) | Single, sharp peak at a characteristic retention time. | Single, sharp peak, co-eluting with the natural standard. | Identical retention times when analyzed under the same conditions. Co-injection of both samples should result in a single, symmetrical peak. |
| GC-MS | Single peak at a characteristic retention time with a mass spectrum matching that in Table 1. | Single peak at the same retention time as the natural sample, with an identical mass spectrum. | Identical retention times and mass spectra, providing a high degree of confidence in structural identity. |
Experimental Protocols
Detailed methodologies for the synthesis, isolation, and analysis of this compound are provided below.
Protocol 1: Synthesis of this compound from Stigmasterol
This protocol describes a plausible multi-step synthesis starting from the readily available plant sterol, stigmasterol.
Step 1: Acetylation of Stigmasterol
-
Dissolve stigmasterol in pyridine.
-
Add acetic anhydride and stir the mixture at room temperature overnight.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield stigmasterol acetate.
Step 2: Allylic Oxidation of Stigmasterol Acetate
-
Suspend chromium trioxide in dry dichloromethane and cool to -25°C.
-
Add dimethylpyrazole and stir for 30 minutes.
-
Add stigmasterol acetate to the mixture and stir at -20°C for 1 hour, then allow to warm to room temperature over 2 hours.
-
Continue stirring for an additional 36 hours.
-
Add ethyl acetate and filter the suspension through Celite.
-
Concentrate the filtrate and purify by column chromatography on silica gel to yield the acetate of stigmasta-5,22-dien-7-on-3β-ol.
Step 3: Hydrolysis to Stigmasta-5,22-dien-7-on-3β-ol
-
Suspend the acetate of stigmasta-5,22-dien-7-on-3β-ol in methanol.
-
Add a solution of potassium carbonate in water and stir at room temperature for 50 hours.
-
Remove the volatiles under reduced pressure.
-
Purify the residue by column chromatography to yield stigmasta-5,22-dien-7-on-3β-ol.
Step 4: Acid-Catalyzed Dehydration and Isomerization
-
Dissolve stigmasta-5,22-dien-7-on-3β-ol in a suitable solvent such as chloroform or dioxane.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or hydrochloric acid).
-
Reflux the mixture and monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture, extract the product, and purify by column chromatography to obtain this compound.
Protocol 2: Isolation of Natural this compound from Phragmites rhizoma
This protocol is based on general methods for isolating steroidal compounds from plant materials.
-
Extraction: Air-dried and powdered rhizomes of Phragmites communis are exhaustively extracted with methanol or ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
Column Chromatography: The chloroform or ethyl acetate fraction, which is likely to contain the target compound, is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate.
-
Purification: Fractions containing this compound, as identified by TLC, are combined and further purified by preparative TLC or recrystallization to yield the pure natural product.
Protocol 3: Analytical Methods for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in complete structural assignment.
Mass Spectrometry (MS)
-
GC-MS: Analyze samples on a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program that allows for the separation of steroidal compounds. The mass spectrometer should be operated in electron ionization (EI) mode.
-
Direct Infusion ESI-MS: For a quick analysis of the molecular weight, dissolve the sample in a suitable solvent like methanol and infuse it directly into an electrospray ionization (ESI) mass spectrometer.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet.
-
Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
High-Performance Liquid Chromatography (HPLC)
-
System: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
Detection: Use a UV detector set at a wavelength appropriate for the conjugated system of this compound (e.g., around 280 nm).
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for comparing synthetic and natural this compound and the signaling pathway it is known to modulate.
References
A Comparative Analysis of the Bioactivity of Stigmasta-3,5-dien-7-one and Its Metabolic Precursors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Stigmasta-3,5-dien-7-one, Stigmasterol, and Stigmastanol
This compound, a naturally occurring steroid, has garnered significant interest for its potential therapeutic properties. This guide provides a comparative analysis of its bioactivity—specifically its cytotoxic, anti-inflammatory, and antioxidant effects—against its metabolic precursors, Stigmasterol and Stigmastanol. This objective comparison is supported by available experimental data to aid researchers and professionals in drug development in understanding the pharmacological potential of these related compounds.
Metabolic Pathway
This compound is a metabolic derivative of stigmasterol. The metabolic conversion likely involves oxidation and isomerization reactions. A plausible pathway involves the oxidation of stigmasterol to form a ketone at the 7-position, followed by the migration of the double bond to the 3 and 5 positions. Stigmastanol, the saturated form of stigmasterol, is another key precursor in steroidal metabolic pathways.
Caption: Metabolic relationship of this compound to its precursors.
Comparative Bioactivity Data
The following tables summarize the available quantitative data for the cytotoxic, anti-inflammatory, and antioxidant activities of this compound and its precursors. It is important to note that direct comparative studies are limited, and the data presented is compiled from various sources with different experimental conditions.
Cytotoxic Activity
| Compound | Cell Line | IC50/EC50 | Reference |
| This compound | Data Not Available | - | - |
| Stigmasterol | MCF-7 (Breast Cancer) | 0.1623 µM | [1] |
| SNU-1 (Gastric Cancer) | 15 µM | [1] | |
| HeLa (Cervical Cancer) | 26.42 µM | [2] | |
| KB/C152 (Oral Cancer) | 81.18 µg/mL | [3] | |
| Jurkat/E6-1 (T-cell Leukemia) | 86.44 µg/mL | [3] | |
| MCF-7, HCC70 (Breast Cancer) | > 250 µM | [1] | |
| Stigmastanol | Data Not Available | - | - |
Note: IC50/EC50 values are highly dependent on the cell line and assay conditions.
Anti-inflammatory Activity
| Compound | Assay | Model | Key Findings | Reference |
| This compound | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Effective reduction of NO | [4] |
| Prostaglandin E2 (PGE2) Production | LPS-stimulated RAW 264.7 macrophages | Effective reduction of PGE2 | [4] | |
| Pro-inflammatory Cytokines | LPS-stimulated RAW 264.7 macrophages | Reduction of TNF-α, IL-1β, IL-6 | [4] | |
| Stigmasterol | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO production | [5] |
| Pro-inflammatory Cytokines | Various models | Reduction of TNF-α, IL-1β, IL-6 | [2] | |
| Paw Edema | Arachidonic acid-induced in mice | Reduced paw edema | [6] | |
| Stigmastanol | Data Not Available | - | - | - |
Antioxidant Activity
| Compound | Assay | IC50 | Reference |
| This compound | DPPH Radical Scavenging | Data Not Available | - |
| Stigmasterol | DPPH Radical Scavenging | 220 µg/mL | [7] |
| DPPH Radical Scavenging | 60.9% scavenging at a specific concentration (IC50 not provided) | [8] | |
| Stigmastanol | Data Not Available | - | - |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
Both this compound and its precursor, Stigmasterol, have been shown to exert their anti-inflammatory effects, at least in part, through the modulation of the NF-κB signaling pathway. This pathway is a critical regulator of the inflammatory response.
Caption: Comparative effects on the NF-κB signaling pathway.
This compound has been shown to inhibit the NF-κB signaling pathway by down-regulating the phosphorylation of p38 MAPK and subsequently inhibiting the phosphorylation and degradation of the inhibitory subunit IκBα.[4] This prevents the release and nuclear translocation of the active p65/p50 NF-κB dimer. Stigmasterol also demonstrates inhibitory effects on this pathway, primarily by preventing the nuclear translocation of the p65 subunit.[9][10]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound, Stigmasterol, or Stigmastanol) and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from a dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Production)
This assay measures the production of nitric oxide (NO) by macrophages, a key mediator of inflammation. The amount of nitrite, a stable metabolite of NO, in the culture medium is measured using the Griess reagent.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Calculation: The nitrite concentration is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-only treated cells.
Antioxidant Assay (DPPH Radical Scavenging)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant activity of compounds. The ability of the test compound to donate a hydrogen atom or electron to the stable DPPH radical is measured by the decrease in absorbance.
Protocol:
-
Sample Preparation: Prepare various concentrations of the test compounds in methanol.
-
Reaction Mixture: Add 1 mL of the sample solution to 2 mL of a 0.1 mM methanolic solution of DPPH.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm against a blank (methanol).
-
Calculation: The percentage of radical scavenging activity is calculated as: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.
Conclusion
The available data suggests that both this compound and its metabolic precursor, Stigmasterol, possess notable anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. Stigmasterol has also demonstrated cytotoxic and antioxidant activities, although its potency varies depending on the experimental model.
A significant gap in the current research is the lack of direct comparative studies of these compounds under identical experimental conditions. Furthermore, there is a scarcity of quantitative bioactivity data for this compound, particularly regarding its cytotoxicity and antioxidant potential. To fully elucidate the therapeutic potential of this compound, further research is warranted to conduct head-to-head comparisons with its metabolic precursors and to establish a more comprehensive pharmacological profile.
References
- 1. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Health Benefits and Pharmacological Properties of Stigmasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Activity and Druggability Studies of Sigmasterol Isolated from Marine Sponge Dysidea avara Against Oral Epithelial Cancer Cell (KB/C152) and T-Lymphocytic Leukemia Cell Line (Jurkat/ E6-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory Steroid from Phragmitis rhizoma Modulates LPS-Mediated Signaling Through Inhibition of NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rjpbcs.com [rjpbcs.com]
- 8. researchgate.net [researchgate.net]
- 9. Stigmasterol mitigates estrogen-deficiency-induced osteoporosis through inhibition of phosphorylated p65 and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stigmasterol attenuates inflammatory response of microglia via NF-κB and NLRP3 signaling by AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Validation of Stigmasta-3,5-dien-7-one: qNMR vs. Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for steroid compounds like Stigmasta-3,5-dien-7-one is critical in research and drug development to ensure reliable experimental outcomes and meet regulatory standards. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity validation of this compound.
Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity assessment, offering direct quantification without the need for specific reference standards for each impurity.[1][2] Its universal detection principle and non-destructive nature make it a valuable orthogonal technique to conventional chromatographic methods.[3]
Quantitative Performance Comparison
The choice of an analytical method is often dictated by its performance characteristics. The following table summarizes typical validation parameters for qNMR, HPLC, and GC-MS in the context of steroid analysis. Data for HPLC and GC-MS are adapted from studies on the structurally similar compound, stigmastanol, to provide a relevant comparison.
| Validation Metric | qNMR | HPLC | GC-MS | Key Observations |
| Linearity (R²) | ≥ 0.99[4] | ≥ 0.998[5] | > 0.998[5] | All methods demonstrate excellent linearity over a range of concentrations. |
| Limit of Detection (LOD) | Analyte Dependent | 1.49 - 5 µg/mL[5] | 0.19 - 1 ng/mL[5] | GC-MS generally offers significantly lower detection limits, indicating higher sensitivity. |
| Limit of Quantitation (LOQ) | Analyte Dependent | 2.72 - 7 µg/mL[5] | 0.56 - 3 ng/mL[5] | Consistent with LOD, the LOQ for GC-MS is substantially lower than for HPLC.[5] |
| Accuracy (% Recovery) | 97 - 103% | 97 - 103%[5] | > 99%[5] | All techniques provide high accuracy with excellent recovery rates. |
| Precision (%RSD) | < 2% | < 3%[5] | 1.39 - 10.5%[5] | qNMR and HPLC typically show higher precision (lower %RSD) in this context. |
Experimental Protocols
Detailed methodologies for each technique are provided below to allow for replication and methodological comparison.
Quantitative ¹H-NMR (qNMR) Protocol
This protocol outlines the absolute quantification of this compound using an internal standard.
a) Sample Preparation:
-
Accurately weigh 10-20 mg of this compound and 5-10 mg of a certified internal standard (e.g., maleic anhydride, 1,3,5-trimethoxybenzene) into a clean vial. The internal standard should have a known purity and its signals should not overlap with the analyte signals.
-
Dissolve the mixture in a known volume (typically 0.6 mL) of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in which both the analyte and internal standard are fully soluble.
-
Transfer the solution to a 5 mm NMR tube.
b) NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: A standard 90° pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of both the analyte and internal standard signals to ensure full relaxation. A value of 30-60 seconds is common.
-
Number of Scans (ns): Sufficient to obtain a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest to ensure integration accuracy.[3]
-
Acquisition Time (aq): At least 3 seconds.
-
Temperature: Maintain a constant temperature (e.g., 298 K).
c) Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., olefinic protons) and a signal from the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is based on a reversed-phase HPLC method.
a) Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
b) HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector at a wavelength where this compound has maximum absorbance.
-
Column Temperature: 25-30 °C.
c) Purity Determination:
-
The purity is typically determined by the area percentage method, where the peak area of the main component is expressed as a percentage of the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method may require derivatization to improve the volatility of the steroid.
a) Sample Preparation and Derivatization:
-
Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane).
-
For derivatization, add a silylating agent (e.g., BSTFA with 1% TMCS) and heat the mixture (e.g., at 60-70 °C for 30 minutes) to convert the ketone to a more volatile silyl enol ether.[6]
b) GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Split or splitless, depending on the concentration.
-
Temperature Program: Start at a lower temperature (e.g., 150 °C), ramp up to a higher temperature (e.g., 300 °C) to ensure elution of the analyte.
-
MS Detector: Electron Ionization (EI) mode with a scan range of m/z 50-550.
c) Purity Determination:
-
Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum is used to confirm the identity of the main peak and any impurities.
Visualizing the Methodologies
The following diagrams illustrate the workflows for qNMR analysis and a comparison of the analytical approaches.
Caption: Workflow for qNMR Purity Analysis.
Caption: Comparison of Analytical Approaches.
References
- 1. researchgate.net [researchgate.net]
- 2. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A universal quantitative ¹H nuclear magnetic resonance (qNMR) method for assessing the purity of dammarane-type ginsenosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. jfda-online.com [jfda-online.com]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Stigmasta-3,5-dien-7-one vs. Dexamethasone in the Realm of Anti-Inflammatory Research
For Immediate Release
[City, State] – [Date] – In the continuous quest for novel and effective anti-inflammatory agents, researchers are increasingly turning their attention to natural compounds. This guide provides a detailed, data-driven comparison of Stigmasta-3,5-dien-7-one, a steroidal compound isolated from natural sources, and Dexamethasone, a well-established synthetic glucocorticoid. This report is intended for researchers, scientists, and professionals in drug development, offering a comprehensive look at their mechanisms of action, comparative efficacy, and the experimental protocols that underpin these findings.
Executive Summary
Dexamethasone is a potent, widely-used corticosteroid with well-documented anti-inflammatory and immunosuppressive properties.[1][2] Its mechanism of action is primarily mediated through the glucocorticoid receptor (GR), leading to the downstream regulation of gene expression and inhibition of key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) signaling cascade.[1][3][4][5][6]
This compound, a steroid compound derived from sources such as Phragmites rhizoma, has demonstrated significant anti-inflammatory activity.[1][7] Emerging research indicates that its effects are also mediated, at least in part, through the inhibition of the NF-κB pathway, a critical regulator of the inflammatory response.[1][8] This shared mechanistic pathway with Dexamethasone makes a head-to-head comparison particularly relevant for the scientific community.
Mechanism of Action: A Tale of Two Steroids
Both this compound and Dexamethasone exert their anti-inflammatory effects by targeting the NF-κB signaling pathway, a cornerstone of inflammatory gene expression.
Dexamethasone acts by binding to the cytosolic Glucocorticoid Receptor (GR). This complex then translocates to the nucleus, where it can interfere with the transcriptional activity of NF-κB in several ways. One key mechanism involves the direct interaction of the GR with NF-κB subunits, such as p65, which can prevent NF-κB from binding to its target DNA sequences.[5] Additionally, Dexamethasone can induce the expression of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, preventing its activation.[6]
This compound has been shown to effectively block the NF-κB signaling pathway.[1] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators. The precise molecular interactions of this compound with components of the NF-κB pathway are an active area of research.
Figure 1: Simplified signaling pathway comparison of this compound and Dexamethasone. Both compounds inhibit the NF-κB pathway, a central regulator of inflammation.
Quantitative Performance: A Comparative Analysis
To provide a clear and objective comparison, the following tables summarize the available quantitative data on the inhibitory effects of this compound and Dexamethasone on key inflammatory markers. The data presented here is primarily from in vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for assessing anti-inflammatory activity.
| Compound | Target | Assay | Cell Line | IC50 | Reference |
| Dexamethasone | Nitric Oxide (NO) Production | Griess Assay | RAW 264.7 | 34.60 µg/mL | [2] |
| This compound | Nitric Oxide (NO) Production | Griess Assay | RAW 264.7 | Data not explicitly reported, but effective reduction shown | [1][8] |
| Compound | Target | Assay | Cell Line | IC50 | Reference |
| Dexamethasone | Prostaglandin E2 (PGE2) Production | ELISA | RAW 264.7 | Data not explicitly reported, but effective reduction shown | [9] |
| This compound | Prostaglandin E2 (PGE2) Production | ELISA | RAW 264.7 | Data not explicitly reported, but effective reduction shown | [1][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the key experiments cited in this guide.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
This assay measures the amount of nitrite, a stable product of NO, in the cell culture supernatant.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in 24-well plates at a density of 5 × 10^5 cells/well and incubated for 12 hours.[3]
-
Treatment: The culture medium is replaced with fresh serum-free DMEM. Cells are pre-treated with various concentrations of this compound or Dexamethasone for 1 hour.
-
Stimulation: Cells are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[3]
-
Nitrite Quantification: The concentration of nitrite in the cell culture supernatant is determined using the Griess reagent. The absorbance is measured at 540 nm using a microplate reader.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-only treated control. The IC50 value is determined from the dose-response curve.
Figure 2: Experimental workflow for the nitric oxide (NO) inhibition assay.
Inhibition of Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW 264.7 Cells
This assay quantifies the amount of PGE2 released into the cell culture medium using an Enzyme-Linked Immunosorbent Assay (ELISA).
Methodology:
-
Cell Culture and Seeding: RAW 264.7 cells are cultured and seeded as described in the NO inhibition assay.
-
Treatment and Stimulation: Cells are pre-treated with the test compounds followed by stimulation with LPS, similar to the NO assay.
-
Supernatant Collection: After the 24-hour incubation period, the cell culture supernatant is collected.
-
PGE2 ELISA: The concentration of PGE2 in the supernatant is measured using a commercial ELISA kit according to the manufacturer's instructions. This typically involves the competitive binding of PGE2 in the sample and a known amount of labeled PGE2 to a limited number of antibodies.
-
Data Analysis: A standard curve is generated, and the concentration of PGE2 in the samples is determined. The percentage of inhibition and IC50 values are then calculated.
NF-κB Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of NF-κB.
Methodology:
-
Cell Transfection: HEK293 or a similar suitable cell line is transiently co-transfected with an NF-κB-dependent firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).
-
Treatment: After 24 hours, the transfected cells are pre-treated with this compound or Dexamethasone for 1 hour.
-
Stimulation: The cells are then stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or LPS.
-
Cell Lysis and Luciferase Assay: After an appropriate incubation period (typically 6-24 hours), the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The fold induction of NF-κB activity is then calculated relative to the unstimulated control.
Conclusion and Future Directions
Both this compound and Dexamethasone demonstrate potent anti-inflammatory effects through the inhibition of the critical NF-κB signaling pathway. While Dexamethasone is a well-characterized and powerful synthetic glucocorticoid, this compound emerges as a promising natural compound with a similar mechanism of action.
The data presented in this guide highlights the need for further quantitative research on this compound to establish a more direct and precise comparison with Dexamethasone. Specifically, the determination of IC50 values for the inhibition of various inflammatory mediators in standardized cellular models is a crucial next step. Furthermore, in vivo studies are necessary to evaluate the efficacy and safety profile of this compound in preclinical models of inflammatory diseases.
The exploration of natural compounds like this compound offers exciting possibilities for the development of new anti-inflammatory therapies, potentially with different side-effect profiles compared to existing synthetic drugs. This head-to-head comparison serves as a valuable resource for researchers dedicated to advancing the field of inflammation research and drug discovery.
References
- 1. Anti-inflammatory Steroid from Phragmitis rhizoma Modulates LPS-Mediated Signaling Through Inhibition of NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dexamethasone inhibits IL-1 beta gene expression in LPS-stimulated RAW 264.7 cells by blocking NF-kappa B/Rel and AP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dexamethasone attenuates NF-kappa B DNA binding activity without inducing I kappa B levels in rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective inhibition of NF-kB activation and TNF-alpha production in macrophages by red blood cell-mediated delivery of dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drpress.org [drpress.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Unveiling the Bioactivity of Stigmasta-3,5-dien-7-one Analogs: A Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
Stigmasta-3,5-dien-7-one and its analogs, a class of steroid compounds, have garnered significant interest in the scientific community for their diverse biological activities, including anti-inflammatory and cytotoxic effects. Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for the development of novel therapeutic agents. This guide provides a comparative analysis of this compound analogs, supported by experimental data, to elucidate key structure-activity relationships (SAR).
Comparative Biological Activity of Stigmastane Analogs
The following table summarizes the cytotoxic activity of a series of stigmasterol derivatives, which share structural similarities with this compound, against various cancer and non-cancer cell lines. The data reveals the impact of specific structural modifications on their biological efficacy.
| Compound No. | R1 | R2 | Other Modifications | EC50 (µM) vs. MCF-7[1][2][3] | EC50 (µM) vs. HCC70[1][2][3] | EC50 (µM) vs. MCF-12A[1][2][3] |
| 1 | β-OH, H | H | Δ⁵, Δ²² | >250 | >250 | >250 |
| 2 | β-OAc, H | H | Δ⁵, Δ²² | 119.35 | 125.11 | >250 |
| 3 | =O | H | Δ⁵, Δ²², 7-oxo | 49.81 | 60.17 | 117.23 |
| 4 | β-OH, H | H | 5,6-epoxy, Δ²² | 21.92 | 39.82 | 45.19 |
| 5 | β-OH, H | H | 5,6-epoxy, 22,23-diol | 35.81 | 42.33 | 55.21 |
| 6 | β-OH, H | H | 5,6,22,23-pentol | 29.88 | 16.82 | 35.19 |
| 7 | =O | H | Δ⁵, 7-oxo, 22,23-diol | 40.15 | 55.31 | 89.92 |
| 8 | =O | H | 5,6-diol, 7-oxo, 22,23-diol | 33.19 | 40.05 | 60.18 |
| 9 | β-OH, H | H | Δ⁵, 22,23-diol | 22.94 | 30.11 | 40.55 |
MCF-7: Hormone receptor-positive breast cancer cell line. HCC70: Triple-negative breast cancer cell line. MCF-12A: Non-tumorigenic mammary epithelial cell line.
Key Structure-Activity Relationship Insights
The experimental data suggests several key structural features that influence the cytotoxic activity of stigmastane analogs:
-
Oxidation at C-3 and C-7: The introduction of a ketone group at C-3 and C-7 (analogs 3 and 7), creating a dienone system similar to this compound, generally leads to an increase in cytotoxic activity compared to the parent stigmasterol (1).
-
Epoxidation and Dihydroxylation: Epoxidation of the Δ⁵ double bond (analog 4) and subsequent dihydroxylation (analog 6) significantly enhances cytotoxicity.
-
Side Chain Modification: Dihydroxylation of the side chain at C-22 and C-23 (analog 9) also contributes to increased activity.
-
Combined Modifications: Analogs with multiple modifications, such as the presence of a 7-oxo group and hydroxyl groups on the steroid nucleus and side chain (analogs 6 and 8), exhibit the most potent cytotoxic effects.
Experimental Protocols
Synthesis of Stigmastane Analogs
The synthesis of the evaluated stigmasterol derivatives involved a series of chemical reactions starting from stigmasterol (1). These reactions included acetylation, oxidation, epoxidation, epoxide ring opening, and dihydroxylation.[1][3]
General Procedure for Oxidation to a 3,7-dione: Stigmasterol is dissolved in a suitable solvent, and an oxidizing agent, such as pyridinium chlorochromate (PCC), is added. The reaction mixture is stirred at room temperature until the starting material is consumed. The product is then purified using column chromatography to yield the dione derivative.[1][3]
Cytotoxicity Evaluation: Resazurin Assay
The cytotoxic effects of the synthesized analogs were determined using the resazurin assay.[1][2][3]
-
Cell Seeding: Breast cancer (MCF-7, HCC70) and non-cancerous (MCF-12A) cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 72 hours.
-
Resazurin Addition: After the incubation period, 10 µL of resazurin solution (0.15 mg/mL in PBS) was added to each well, and the plates were incubated for another 2-4 hours at 37°C.[4]
-
Fluorescence Measurement: The fluorescence intensity was measured using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[4] Cell viability was calculated as a percentage of the untreated control cells.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Assay)
The anti-inflammatory potential of this compound was evaluated by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[5]
-
Cell Culture and Treatment: RAW 264.7 macrophages were cultured in 96-well plates and pre-treated with various concentrations of this compound for 1 hour before stimulation with LPS (1 µg/mL).
-
Supernatant Collection: After 24 hours of incubation, the cell culture supernatant was collected.
-
Griess Reaction: 100 µL of the supernatant was mixed with 100 µL of Griess reagent (a mixture of equal parts of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[6][7]
-
Absorbance Measurement: The absorbance at 540 nm was measured using a microplate reader. The nitrite concentration was determined from a sodium nitrite standard curve.
Visualizing the Scientific Process and Pathways
To better understand the experimental and biological contexts of these findings, the following diagrams illustrate the key workflows and signaling pathways.
Caption: Experimental workflow for SAR studies of stigmastane analogs.
References
- 1. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Anti-inflammatory Steroid from Phragmitis rhizoma Modulates LPS-Mediated Signaling Through Inhibition of NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 5.6. Griess Reagent Assay [bio-protocol.org]
A Comparative Guide to the Cross-Laboratory Validation of Analytical Methods for Stigmasta-3,5-dien-7-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stigmasta-3,5-dien-7-one is a steroidal ketone found in various plant species. Its accurate and precise quantification is essential for various applications, including phytochemical analysis, quality control of herbal products, and pharmacological research. The validation of analytical methods across multiple laboratories is a critical step to ensure the reliability, reproducibility, and robustness of the analytical data. This guide provides a framework for the cross-laboratory validation of analytical methods for this compound, outlines suitable analytical techniques, and presents a model experimental protocol. It is important to note that a comprehensive literature search did not yield any direct cross-laboratory validation studies specifically for this compound. Therefore, this guide is based on established principles of analytical method validation, such as those outlined in the ICH Q2(R1) guidelines, and on methods used for the analysis of structurally related steroidal compounds.[1][2][3][4][5]
Proposed Analytical Methods for Comparison
Based on the analysis of similar steroidal compounds, the following methods are proposed for a comparative cross-laboratory validation study for this compound:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A widely accessible and robust technique for the quantification of chromophore-containing compounds like this compound.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Offers high sensitivity and selectivity, particularly for volatile and thermally stable compounds. Derivatization may be required to improve the chromatographic properties of this compound.[8][9][10][11][12]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides excellent sensitivity and selectivity, making it suitable for trace-level quantification in complex matrices.[13][14][15][16][17]
Data Presentation: A Framework for Comparison
The following tables provide a template for summarizing the quantitative data from a cross-laboratory validation study. The values presented are hypothetical and serve as a guide for the expected performance of each method.
Table 1: Comparison of Method Performance Characteristics
| Validation Parameter | HPLC-UV | GC-MS | LC-MS/MS | Key Observations |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.999 | All methods are expected to show excellent linearity over the tested concentration range. |
| Limit of Detection (LOD) | 1 - 5 µg/mL | 0.1 - 1 ng/mL | 0.01 - 0.1 ng/mL | LC-MS/MS is anticipated to be the most sensitive method, followed by GC-MS. |
| Limit of Quantification (LOQ) | 3 - 15 µg/mL | 0.3 - 3 ng/mL | 0.03 - 0.3 ng/mL | Consistent with LOD, LC-MS/MS is expected to have the lowest quantification limit. |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 98 - 102% | All methods should demonstrate high accuracy. |
| Precision (%RSD) | ||||
| - Repeatability | < 2% | < 5% | < 3% | HPLC-UV is often highly repeatable for routine analysis. |
| - Intermediate Precision | < 3% | < 7% | < 5% | All methods should show acceptable precision within and between days. |
| Robustness | High | Moderate | High | HPLC-UV and LC-MS/MS are generally robust to minor variations in method parameters. GC-MS can be more sensitive to changes in derivatization and injection conditions. |
Table 2: Summary of Cross-Laboratory Precision (Hypothetical Data)
| Laboratory | Method | Mean Concentration (µg/mL) | Standard Deviation | %RSD |
| Lab A | HPLC-UV | 50.2 | 1.0 | 2.0% |
| Lab B | HPLC-UV | 49.8 | 1.2 | 2.4% |
| Lab C | HPLC-UV | 50.5 | 1.1 | 2.2% |
| Inter-laboratory | HPLC-UV | 50.17 | 1.1 | 2.2% |
| Lab A | GC-MS | 51.0 | 1.5 | 2.9% |
| Lab B | GC-MS | 49.5 | 1.8 | 3.6% |
| Lab C | GC-MS | 50.8 | 1.6 | 3.1% |
| Inter-laboratory | GC-MS | 50.43 | 1.6 | 3.2% |
| Lab A | LC-MS/MS | 50.1 | 0.8 | 1.6% |
| Lab B | LC-MS/MS | 50.3 | 0.9 | 1.8% |
| Lab C | LC-MS/MS | 49.9 | 0.7 | 1.4% |
| Inter-laboratory | LC-MS/MS | 50.10 | 0.8 | 1.6% |
Experimental Protocols
A detailed methodology is crucial for the reproducibility of results. Below is a representative protocol for the analysis of this compound using HPLC-UV.
HPLC-UV Method for the Quantification of this compound
1. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
2. Chemicals and Reagents
-
This compound reference standard (purity ≥ 98%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade, filtered and degassed).
-
Sample matrix (e.g., herbal extract, formulation placebo).
3. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
4. Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
5. Sample Preparation
-
Accurately weigh a portion of the sample matrix and extract with a suitable solvent (e.g., methanol) using sonication or vortexing.
-
Centrifuge the extract to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered sample with the mobile phase to fall within the calibration range.
6. Validation Parameters to be Assessed
-
Specificity: Analyze blank matrix samples to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Construct a calibration curve by plotting the peak area against the concentration of the calibration standards and determine the coefficient of determination (R²).
-
Accuracy: Perform recovery studies by spiking the sample matrix with known concentrations of the reference standard at three different levels (e.g., 80%, 100%, and 120% of the expected sample concentration).
-
Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a homogenous sample on the same day (repeatability) and on different days with different analysts and/or equipment (intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary method parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on the results.
Mandatory Visualizations
Workflow for Cross-Laboratory Validation
Caption: Workflow for a cross-laboratory validation study.
Signaling Pathway (Illustrative Example)
As this compound is a natural product, its mechanism of action might involve interaction with cellular signaling pathways. The following is a hypothetical signaling pathway diagram for illustrative purposes.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. database.ich.org [database.ich.org]
- 6. academic.oup.com [academic.oup.com]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jfda-online.com [jfda-online.com]
- 12. researchgate.net [researchgate.net]
- 13. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lipidmaps.org [lipidmaps.org]
- 17. researchgate.net [researchgate.net]
Comparative Transcriptomics of Stigmasta-3,5-dien-7-one in Modulating Inflammatory Responses in Macrophages
A detailed guide for researchers, scientists, and drug development professionals on the transcriptomic effects of Stigmasta-3,5-dien-7-one compared to Lipopolysaccharide (LPS) and Dexamethasone in macrophages.
This guide provides a comparative analysis of the transcriptomic changes induced by this compound, a natural steroidal compound, in the context of macrophage-mediated inflammation. While direct public transcriptomic data for this compound is not available, this guide presents a hypothetical, yet scientifically grounded, dataset based on its known anti-inflammatory mechanism: the inhibition of the NF-κB signaling pathway. This allows for a valuable comparison with the well-characterized inflammatory stimulant, Lipopolysaccharide (LPS), and the widely used steroidal anti-inflammatory drug, Dexamethasone.
Data Presentation: Comparative Gene Expression Analysis
The following table summarizes the hypothetical differential gene expression in macrophages treated with this compound in response to LPS stimulation, compared with the effects of LPS alone and LPS with Dexamethasone. The selection of genes is based on their known roles in the inflammatory process, particularly as targets of the NF-κB signaling pathway.
| Gene Symbol | Gene Name | Function | LPS Treatment (Log2 Fold Change) | LPS + this compound (Hypothetical Log2 Fold Change) | LPS + Dexamethasone (Log2 Fold Change) |
| TNF | Tumor necrosis factor | Pro-inflammatory cytokine | 4.5 | 1.5 | 1.2 |
| IL6 | Interleukin 6 | Pro-inflammatory cytokine | 5.2 | 1.8 | 1.5 |
| IL1B | Interleukin 1 beta | Pro-inflammatory cytokine | 4.8 | 1.6 | 1.3 |
| CCL2 | C-C motif chemokine ligand 2 | Chemokine, recruits monocytes | 3.9 | 1.2 | 1.0 |
| CXCL10 | C-X-C motif chemokine ligand 10 | Chemokine, attracts immune cells | 6.1 | 2.5 | 2.0 |
| NOS2 | Nitric oxide synthase 2 | Produces nitric oxide, inflammatory mediator | 3.5 | 1.0 | 0.8 |
| PTGS2 (COX-2) | Prostaglandin-endoperoxide synthase 2 | Enzyme for prostaglandin synthesis | 4.2 | 1.4 | 1.1 |
| NFKBIA | NFKB inhibitor alpha | Inhibitor of NF-κB, negative feedback | 2.5 | 3.5 | 3.2 |
| DUSP1 | Dual specificity phosphatase 1 | Negative regulator of MAPK pathway | 3.0 | 3.8 | 4.0 |
| SOCS3 | Suppressor of cytokine signaling 3 | Inhibitor of cytokine signaling | 3.2 | 3.9 | 3.7 |
Note: The Log2 Fold Change values for LPS and LPS + Dexamethasone are representative of typical findings in transcriptomic studies of macrophages. The values for LPS + this compound are hypothetical, illustrating its expected potent anti-inflammatory effect through NF-κB inhibition, leading to a significant reduction in the expression of pro-inflammatory genes and a potential enhancement of anti-inflammatory feedback regulators.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to comparative transcriptomics.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line or primary bone marrow-derived macrophages (BMDMs).
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Control Group: Treated with vehicle (e.g., DMSO).
-
LPS Group: Stimulated with 100 ng/mL of Lipopolysaccharide (LPS) from E. coli O111:B4.
-
This compound Group: Pre-treated with this compound (e.g., 10 µM) for 1 hour, followed by stimulation with 100 ng/mL LPS.
-
Dexamethasone Group: Pre-treated with Dexamethasone (e.g., 1 µM) for 1 hour, followed by stimulation with 100 ng/mL LPS.
-
-
Incubation Time: Cells are typically harvested for RNA extraction 4-6 hours after LPS stimulation.
RNA Extraction and Sequencing
-
RNA Isolation: Total RNA is extracted from cell lysates using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.
-
Library Preparation: mRNA is enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented and used as a template for first-strand cDNA synthesis using random hexamer primers. Second-strand cDNA is synthesized, and the double-stranded cDNA is purified.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq, to generate 50-150 bp paired-end reads.
Data Analysis
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality reads are trimmed.
-
Alignment: The cleaned reads are aligned to a reference genome (e.g., Mus musculus GRCm39) using a splice-aware aligner like STAR.
-
Quantification: Gene expression levels are quantified by counting the number of reads mapping to each gene using tools such as featureCounts or HTSeq.
-
Differential Expression Analysis: Differential gene expression between treatment groups is determined using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are considered significantly differentially expressed.
Visualizations
Signaling Pathway Diagram
Caption: NF-κB signaling pathway inhibition by this compound.
Experimental Workflow Diagram
Caption: A typical experimental workflow for comparative transcriptomics.
Safety Operating Guide
Proper Disposal of Stigmásta-3,5-dien-7-one: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) with detailed disposal procedures for Stigmasta-3,5-dien-7-one could be located. The following guidelines are based on general best practices for the disposal of non-hazardous laboratory chemicals. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all local, state, and federal regulations.
Researchers and laboratory personnel handling this compound are advised to adhere to a structured disposal plan to ensure safety and environmental compliance. The primary step involves a thorough hazard assessment of the waste stream, followed by appropriate segregation and disposal based on its physical state and potential contamination.
Key Disposal Considerations
A summary of the crucial factors and recommended actions for the disposal of this compound is provided in the table below. This information is intended to offer a quick reference for operational planning.
| Waste Type | Key Considerations | Recommended Disposal Route |
| Unused or Surplus Solid this compound | Assume non-hazardous in the absence of specific data. Avoid mixing with other chemical waste. | Dispose of as solid chemical waste through your institution's hazardous waste program. Some institutions may permit disposal in the regular trash if confirmed to be non-hazardous.[1] |
| Solutions of this compound | The solvent is the primary determinant of the disposal route. Halogenated and non-halogenated solvents must be segregated. Aqueous solutions of low concentration may be eligible for drain disposal if permitted by local regulations and institutional policy.[2] | Collect in a designated, labeled waste container. Do not mix incompatible wastes.[3][4] Follow your institution's procedures for solvent waste disposal. |
| Contaminated Labware (e.g., gloves, weigh boats, pipette tips) | All materials that have come into contact with this compound should be considered contaminated. | Place in a designated solid waste container for chemical waste. Do not dispose of in regular trash unless your institution's EHS has deemed the compound non-hazardous.[5] |
| Empty this compound Containers | Containers must be "RCRA empty," meaning no freestanding liquid remains.[1][6] Labels on empty containers should be defaced or removed before disposal.[1][7] | Once confirmed as "RCRA empty," containers can typically be disposed of in the regular trash or recycling, depending on the container material and institutional policy.[7][8] |
Experimental Protocols for Disposal
In the absence of specific protocols for this compound, the following general procedures for the disposal of non-hazardous solid and liquid chemical waste should be adapted.
Disposal of Solid this compound
-
Hazard Assessment: In the absence of an SDS, treat the compound with caution. Review any available literature for toxicity data. If no data is available, manage it as a chemical waste.
-
Segregation: Collect solid this compound waste in a dedicated, clearly labeled container. Do not mix it with other solid wastes unless instructed to do so by your EHS department.
-
Container Labeling: The waste container must be labeled with the full chemical name ("this compound") and the approximate quantity.
-
Storage: Store the waste container in a designated satellite accumulation area.[4]
-
Disposal Request: Arrange for pickup and disposal through your institution's hazardous waste management program.
Disposal of this compound Solutions
-
Solvent Identification: The disposal route is primarily determined by the solvent used. Follow your laboratory's established procedures for the specific solvent waste stream (e.g., halogenated, non-halogenated, aqueous).
-
Collection: Collect liquid waste in a compatible, leak-proof container with a secure cap.[3][4]
-
Labeling: Clearly label the container with the full chemical names of all components, including solvents and an estimated concentration of this compound.
-
Storage: Keep the liquid waste container in a designated satellite accumulation area, ensuring it is segregated from incompatible materials.
-
Disposal: Request a waste pickup from your institution's EHS department. Do not pour organic solvent solutions down the drain.[5] For aqueous solutions, consult your EHS department to determine if drain disposal is permissible.[2]
Disposal Decision Workflow
The following diagram illustrates the general decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the disposal of this compound waste.
References
- 1. sfasu.edu [sfasu.edu]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. benchchem.com [benchchem.com]
- 6. sites.rowan.edu [sites.rowan.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
